molecular formula C12H15NO3 B1443250 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone CAS No. 708273-57-8

4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone

Cat. No.: B1443250
CAS No.: 708273-57-8
M. Wt: 221.25 g/mol
InChI Key: VQZVMRZEBPGSFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone is a useful research compound. Its molecular formula is C12H15NO3 and its molecular weight is 221.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-hydroxy-4-(6-methoxypyridin-3-yl)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-16-11-3-2-9(8-13-11)12(15)6-4-10(14)5-7-12/h2-3,8,15H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQZVMRZEBPGSFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C2(CCC(=O)CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00681015
Record name 4-Hydroxy-4-(6-methoxypyridin-3-yl)cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

708273-57-8
Record name 4-Hydroxy-4-(6-methoxypyridin-3-yl)cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone CAS number 708273-57-8

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone (CAS: 708273-57-8)

Introduction: Elucidating the Role of a Key Synthetic Intermediate

This compound, identified by CAS Number 708273-57-8, is a heterocyclic compound of significant interest within the pharmaceutical synthesis landscape.[1][2][3][4] While not an active pharmaceutical ingredient (API) itself, its molecular architecture makes it a crucial building block and key intermediate in the synthesis of complex therapeutic agents. Its structure, featuring a tertiary alcohol on a cyclohexanone ring and a methoxypyridine moiety, presents a unique combination of functional groups that are pivotal for constructing more elaborate molecular frameworks. This guide provides a comprehensive technical overview of its properties, a validated synthetic approach, analytical characterization, and its critical application in drug discovery, with a particular focus on its role in the synthesis of Apixaban intermediates.[5][6][7][8]

Physicochemical and Structural Properties

The compound's physical and chemical characteristics are fundamental to its handling, reaction optimization, and purification. These properties have been compiled from various chemical data providers and are summarized below.

PropertyValueSource(s)
CAS Number 708273-57-8[1][2][3]
Molecular Formula C₁₂H₁₅NO₃[1][2][3]
Molecular Weight 221.25 g/mol [2][3][9]
IUPAC Name 4-hydroxy-4-(6-methoxypyridin-3-yl)cyclohexan-1-one[4][]
Appearance Solid (typically white)[11]
Boiling Point 389.6 °C at 760 mmHg[2][9][12]
Density ~1.23 g/cm³[2][9][12]
Polar Surface Area 59.42 Ų[1]
InChI Key VQZVMRZEBPGSFQ-UHFFFAOYSA-N[1][2]
Canonical SMILES COC1=NC=C(C=C1)C2(CCC(=O)CC2)O[1][2]

Synthesis Pathway and Mechanistic Considerations

The synthesis of this compound is a classic example of nucleophilic addition to a carbonyl group. A robust and scalable method involves the Grignard reaction, which is a cornerstone of carbon-carbon bond formation in organic synthesis.

Causality of Experimental Design: The chosen pathway utilizes commercially available starting materials: 3-bromo-6-methoxypyridine and 1,4-cyclohexanedione. The Grignard reagent is prepared from the bromopyridine derivative. The causality here is that the magnesium inserts into the carbon-bromine bond, reversing the polarity (umpolung) of the pyridinyl carbon, turning it from an electrophilic to a highly nucleophilic center. This potent nucleophile is then capable of attacking one of the electrophilic carbonyl carbons of 1,4-cyclohexanedione. The use of a single equivalent of the Grignard reagent is critical for achieving mono-addition; an excess would lead to a di-addition byproduct. The reaction is conducted under anhydrous conditions (using dry THF) because Grignard reagents are highly basic and will be quenched by protic solvents like water. The final acidic workup serves to neutralize the magnesium alkoxide intermediate, protonating it to form the desired tertiary alcohol.

Detailed Synthesis Protocol

Step 1: Preparation of 3-(6-Methoxypyridin-3-yl)magnesium bromide (Grignard Reagent)

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel under a nitrogen atmosphere, add magnesium turnings (1.1 eq).

  • Add a small crystal of iodine to initiate the reaction.

  • Add anhydrous tetrahydrofuran (THF) to cover the magnesium.

  • Dissolve 3-bromo-6-methoxypyridine (1.0 eq) in anhydrous THF and add it to the dropping funnel.

  • Add a small portion of the bromide solution to the magnesium suspension. Gentle heating may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and bubble formation.

  • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Reaction with 1,4-Cyclohexanedione

  • In a separate flame-dried flask under nitrogen, dissolve 1,4-cyclohexanedione (1.2 eq) in anhydrous THF.

  • Cool this solution to 0 °C using an ice bath.

  • Slowly add the prepared Grignard reagent from Step 1 to the cooled solution of 1,4-cyclohexanedione via cannula or dropping funnel. The causality for cooling is to control the exothermicity of the addition reaction and minimize side reactions.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-4 hours, monitoring by TLC until the starting material is consumed.

Step 3: Workup and Purification

  • Cool the reaction mixture to 0 °C and quench it by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This is a mild acidic workup that protonates the alkoxide and neutralizes any unreacted Grignard reagent without using strong acids that could cause degradation.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude solid by column chromatography on silica gel or recrystallization to obtain pure this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction Process SM1 3-Bromo-6-methoxypyridine Grignard Step 1: Grignard Reagent Formation (Anhydrous THF, N2 atm) SM1->Grignard SM2 1,4-Cyclohexanedione Addition Step 2: Nucleophilic Addition (0°C to RT) SM2->Addition Mg Magnesium Mg->Grignard Grignard->Addition Workup Step 3: Aqueous Workup & Purification (Sat. NH4Cl, Extraction, Chromatography) Addition->Workup Product Final Product: This compound Workup->Product

Caption: Grignard-based synthesis of the target compound.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed. While specific spectra from literature are sparse, the expected results can be predicted based on the molecular structure.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should reveal distinct signals corresponding to the aromatic protons on the pyridine ring, the methylene protons of the cyclohexanone ring (which will likely appear as complex multiplets due to their diastereotopic nature), a singlet for the methoxy group protons, and a broad singlet for the hydroxyl proton that is exchangeable with D₂O.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show a signal for the ketone carbonyl carbon (~200-210 ppm), signals for the aromatic carbons of the pyridine ring, a signal for the quaternary carbon bearing the hydroxyl group, signals for the four methylene carbons in the cyclohexanone ring, and a signal for the methoxy carbon.

  • MS (Mass Spectrometry): Electrospray ionization (ESI-MS) would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 222.1.[13]

  • IR (Infrared Spectroscopy): Key absorption bands would include a broad peak around 3400 cm⁻¹ for the O-H stretch of the alcohol, a sharp, strong peak around 1710 cm⁻¹ for the C=O stretch of the ketone, and various peaks in the 1600-1400 cm⁻¹ region for the aromatic C=C and C=N stretching vibrations.[13][14]

Application in Drug Discovery: An Intermediate for Apixaban

The primary value of this compound lies in its utility as a precursor in multi-step syntheses of APIs. It is notably referenced in methodologies related to the synthesis of Apixaban , a potent, direct factor Xa inhibitor used as an anticoagulant.[6] Patent literature outlines synthetic routes where intermediates with a similar core structure are essential for building the complex pyrazolo-pyridinone scaffold of Apixaban.[5][7][8][15]

The compound serves as a linchpin, bringing together the pyridinyl moiety and a functionalized cyclic ketone. The ketone and hydroxyl groups are reaction handles for subsequent transformations, such as condensation with hydrazines to form the pyrazole ring and subsequent amidation and cyclization steps to complete the final API structure.

Role in a Generalized Apixaban Synthesisdot

Application_Workflow Start Simple Precursors Intermediate Target Intermediate (CAS 708273-57-8) Start->Intermediate Multi-step Synthesis Hydrazine_Reaction Condensation with Hydrazine Derivative Intermediate->Hydrazine_Reaction Cyclization Amidation & Cyclization (Formation of Pyrazolo-Pyridinone Core) Hydrazine_Reaction->Cyclization API Apixaban (Final Active Ingredient) Cyclization->API

References

Physical and chemical properties of 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone

Abstract

This document provides a comprehensive technical overview of this compound, a heterocyclic compound with significant potential as a building block in medicinal chemistry. The guide covers its chemical identity, physicochemical properties, a proposed synthetic route, and a workflow for its analytical characterization. While this molecule is cataloged by several chemical suppliers, detailed experimental data remains scarce in peer-reviewed literature. Therefore, this guide integrates available data with established chemical principles to offer scientifically grounded insights for researchers. The presence of a tertiary alcohol on a cyclohexanone scaffold, combined with a methoxypyridine moiety, presents a unique three-dimensional structure and a rich chemical functionality for elaboration in drug discovery programs.

Nomenclature and Chemical Structure

The unique structure of this compound, featuring a substituted pyridine ring attached to a cyclohexanone core, is key to its utility.

  • IUPAC Name: 4-hydroxy-4-(6-methoxypyridin-3-yl)cyclohexan-1-one[1]

  • CAS Number: 708273-57-8[1][2][3][4]

  • Molecular Formula: C₁₂H₁₅NO₃[1][2][4]

  • Synonyms: 4-Hydroxy-4-(6-methoxy-3-pyridinyl)cyclohexanone[4]

Chemical Structure:

Caption: 2D structure of this compound.

Physicochemical Properties

The majority of available data on the physicochemical properties of this compound are computationally predicted. These values provide useful estimates for experimental design, such as selecting appropriate solvent systems for reactions and chromatography.

PropertyValueSource
Molecular Weight 221.25 g/mol [1][4]
Appearance Assumed to be a solid at room temperature-
Boiling Point (predicted) 389.6 °C at 760 mmHg[1]
Density (predicted) 1.23 g/cm³[1]
Polar Surface Area 59.42 Ų[2]
XLogP3 (predicted) 1.4-
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 4[2]
Rotatable Bonds 3[2]

Proposed Synthesis Pathway

While a specific published synthesis for this compound is not available, a highly plausible and efficient route involves the nucleophilic addition of a pyridinyl organometallic reagent to a protected cyclohexanedione. This approach is a standard and robust method for creating tertiary alcohols.

Core Logic: The synthesis hinges on the Grignard reaction, a cornerstone of C-C bond formation. To ensure selectivity, one of the ketones in the starting material, 1,4-cyclohexanedione, must be protected. The methoxypyridine moiety is introduced via its organomagnesium (Grignard) derivative, which then attacks the unprotected ketone. A final deprotection step yields the target molecule.

Step-by-Step Protocol:
  • Protection of 1,4-Cyclohexanedione:

    • Rationale: To prevent the Grignard reagent from reacting non-selectively with both carbonyl groups of 1,4-cyclohexanedione, one must be temporarily masked. An ethylene glycol ketal is a common and reliable protecting group for ketones under neutral or basic conditions.

    • Procedure:

      • Dissolve 1,4-cyclohexanedione (1.0 eq) and ethylene glycol (1.1 eq) in toluene.

      • Add a catalytic amount of p-toluenesulfonic acid (0.02 eq).

      • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

      • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

      • Cool the reaction, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1,4-dioxaspiro[4.5]decan-8-one.

  • Formation of the Grignard Reagent:

    • Rationale: 5-bromo-2-methoxypyridine is converted into its corresponding Grignard reagent, creating a potent carbon nucleophile.

    • Procedure:

      • To a flame-dried flask under an inert atmosphere (e.g., argon), add magnesium turnings (1.2 eq).

      • Add a small crystal of iodine to initiate the reaction.

      • Slowly add a solution of 5-bromo-2-methoxypyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) to the magnesium suspension.

      • The reaction is exothermic and should be maintained at a gentle reflux. If necessary, gentle heating can be applied to sustain the reaction.

      • Continue stirring until the magnesium is consumed. The resulting dark solution is the Grignard reagent.

  • Grignard Addition and Deprotection:

    • Rationale: The pyridinyl Grignard reagent attacks the unprotected ketone of 1,4-dioxaspiro[4.5]decan-8-one. The subsequent acidic workup serves two purposes: to protonate the intermediate alkoxide, forming the tertiary alcohol, and to hydrolyze the ketal, restoring the second ketone.

    • Procedure:

      • Cool the Grignard reagent solution to 0 °C.

      • Slowly add a solution of 1,4-dioxaspiro[4.5]decan-8-one (0.9 eq) in anhydrous THF.

      • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

      • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

      • Add 2M hydrochloric acid and stir vigorously for 1-2 hours to effect deprotection.

      • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

      • Purify the crude product by column chromatography on silica gel to obtain this compound.

Synthesis_Workflow A 1,4-Cyclohexanedione + Ethylene Glycol B Protection (Ketal Formation) (p-TSA, Toluene, Reflux) A->B C 1,4-Dioxaspiro[4.5]decan-8-one B->C G Grignard Addition (THF, 0°C to RT) C->G D 5-Bromo-2-methoxypyridine + Mg Turnings E Grignard Reagent Formation (Anhydrous THF) D->E F (6-methoxypyridin-3-yl)magnesium bromide E->F F->G H Intermediate Alkoxide G->H I Acidic Workup & Deprotection (aq. HCl) H->I J This compound I->J

Caption: Proposed synthetic workflow for the target compound.

Analytical Characterization Workflow

A rigorous analytical workflow is essential to confirm the identity, purity, and structure of the synthesized compound.

Analytical_Workflow start Synthesized Crude Product tlc Thin Layer Chromatography (TLC) - Assess reaction completion - Select column conditions start->tlc purification Silica Gel Column Chromatography - Isolate the pure compound tlc->purification structure_id Structural Confirmation purification->structure_id nmr NMR Spectroscopy (¹H, ¹³C) - Confirm connectivity and framework structure_id->nmr ms Mass Spectrometry (MS) - Determine molecular weight structure_id->ms ir Infrared (IR) Spectroscopy - Identify functional groups (C=O, O-H) structure_id->ir purity Purity Assessment nmr->purity ms->purity ir->purity hplc HPLC/UPLC - Quantify purity (>95%) purity->hplc elemental Elemental Analysis - Confirm elemental composition purity->elemental final Characterized Compound hplc->final elemental->final

Caption: A standard workflow for the analytical characterization.

Predicted Spectral Characteristics:
  • ¹H NMR: The spectrum is expected to show characteristic signals for the methoxy group (~3.9 ppm, singlet), aromatic protons on the pyridine ring (in the 7.0-8.5 ppm range), and aliphatic protons of the cyclohexanone ring (in the 1.5-3.0 ppm range). The hydroxyl proton will appear as a broad singlet.

  • ¹³C NMR: Key signals would include the carbonyl carbon (~210 ppm), carbons of the pyridine ring (110-165 ppm), the quaternary carbon bearing the hydroxyl group (~70 ppm), and the methoxy carbon (~55 ppm).

  • IR Spectroscopy: Strong absorption bands are expected for the hydroxyl (O-H) stretch (~3400 cm⁻¹) and the ketone (C=O) stretch (~1715 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak [M]+ or protonated molecule [M+H]+ should be observed at m/z 221 or 222, respectively, confirming the molecular weight.

Applications in Drug Discovery

While no specific application for this compound is documented, its structural motifs are prevalent in pharmacologically active molecules. The 6-methoxypyridine unit is found in numerous CNS agents and kinase inhibitors, valued for its hydrogen bonding capability and metabolic stability. The 4-hydroxycyclohexanone core provides a rigid, three-dimensional scaffold that can position substituents in well-defined spatial orientations, which is critical for optimizing interactions with biological targets.

This molecule serves as an excellent starting point for generating a library of derivatives through:

  • Derivatization of the hydroxyl group: Esterification or etherification to explore new binding interactions.

  • Modification of the ketone: Reductive amination to introduce new amine side chains or conversion to other functional groups.

  • Substitution on the pyridine ring: Further functionalization if required.

Conclusion

This compound is a valuable, yet under-characterized, chemical entity. This guide provides a foundational understanding of its properties and a practical framework for its synthesis and analysis. By leveraging established chemical principles, researchers can confidently incorporate this versatile building block into their discovery programs to explore novel chemical space and develop next-generation therapeutics.

References

An In-Depth Technical Guide to 4-Hydroxy-4-(6-methoxypyridin-3-yl)cyclohexanone: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Hydroxy-4-(6-methoxypyridin-3-yl)cyclohexanone, a heterocyclic compound of interest to researchers and professionals in drug development. We will delve into its molecular characteristics, a robust proposed synthetic pathway, methods for structural verification, and the scientific rationale for its potential as a valuable building block in medicinal chemistry.

Introduction: The Strategic Value of Heterocyclic Scaffolds

In the landscape of modern drug discovery, heterocyclic scaffolds are paramount. The inclusion of heteroatoms like nitrogen and oxygen imparts unique physicochemical properties, enabling molecules to form critical interactions—such as hydrogen bonds—with biological targets like enzymes and receptors. The pyridine ring, in particular, is a privileged structure found in a multitude of FDA-approved pharmaceuticals, valued for its ability to enhance potency, modulate metabolic stability, and improve pharmacokinetic profiles.[1][2]

The subject of this guide, this compound, combines two key structural motifs:

  • A methoxypyridine ring , a scaffold known to confer desirable drug-like properties and provide vectors for further chemical modification.[3]

  • A 4-hydroxycyclohexanone core , which presents a tertiary alcohol. This functional group can act as a hydrogen bond donor and provides a chiral center, opening possibilities for stereospecific interactions.

This document serves as a practical guide for the synthesis and validation of this compound, empowering research teams to leverage its potential in developing novel therapeutic agents.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are summarized below. These properties are essential for planning synthetic routes, purification strategies, and analytical procedures.

Molecular Structure

Caption: 2D Molecular Structure of the target compound.

Data Summary
PropertyValueSource
CAS Number 708273-57-8[Generic Supplier Data]
Molecular Formula C₁₂H₁₅NO₃[Generic Supplier Data]
Molecular Weight 221.25 g/mol [Generic Supplier Data]
IUPAC Name 4-hydroxy-4-(6-methoxypyridin-3-yl)cyclohexan-1-one[Generic Supplier Data]
Canonical SMILES COC1=NC=C(C=C1)C2(CCC(=O)CC2)O[Generic Supplier Data]
InChI Key VQZVMRZEBPGSFQ-UHFFFAOYSA-N[Generic Supplier Data]
Boiling Point 389.6 °C at 760 mmHg[Generic Supplier Data]
Density 1.230 g/cm³[Generic Supplier Data]
Polar Surface Area 59.42 Ų[Generic Supplier Data]

Proposed Synthesis Protocol: A Grignard Approach

While specific literature for the synthesis of this exact molecule is sparse, a robust and logical pathway can be constructed from well-established organometallic principles. The core of this strategy is a Grignard reaction , a powerful carbon-carbon bond-forming reaction ideal for creating tertiary alcohols.[4]

The proposed synthesis involves three main stages:

  • Preparation of the Grignard Reagent: 3-Bromo-6-methoxypyridine is converted into its corresponding organomagnesium halide.

  • Protection of the Cyclohexanone: The ketone on the starting material, 1,4-cyclohexanedione, is selectively protected to prevent side reactions.

  • Grignard Addition and Deprotection: The Grignard reagent is reacted with the protected cyclohexanone, followed by acidic workup to remove the protecting group and yield the final product.

G cluster_stage1 Stage 1: Grignard Reagent Prep cluster_stage2 Stage 2: Substrate Protection cluster_stage3 Stage 3: C-C Coupling & Deprotection Start1 3-Bromo-6-methoxypyridine Reagent1 Mg turnings, THF (anhydrous) Start1->Reagent1 Initiate with I₂ Grignard 6-methoxypyridin-3-ylmagnesium bromide Reagent1->Grignard Reaction Grignard Addition Grignard->Reaction Add slowly at 0°C Start2 1,4-Cyclohexanedione Reagent2 Ethylene glycol, p-TsOH, Toluene Start2->Reagent2 Dean-Stark reflux Protected 1,4-Dioxaspiro[4.5]decan-8-one Reagent2->Protected Protected->Reaction Workup Aqueous HCl Workup Reaction->Workup Quench & Deprotect Final Final Product Workup->Final

Caption: Proposed three-stage synthetic workflow.

Detailed Step-by-Step Methodology

Materials:

  • 3-Bromo-6-methoxypyridine

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous tetrahydrofuran (THF)

  • 1,4-Cyclohexanedione

  • Ethylene glycol

  • p-Toluenesulfonic acid (p-TsOH)

  • Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Hydrochloric acid (e.g., 2M HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

Stage 1: Preparation of 6-methoxypyridin-3-ylmagnesium bromide

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Initiation: Add magnesium turnings (1.2 equivalents) to the flask. Add one small crystal of iodine. Gently heat the flask with a heat gun under a nitrogen flow until violet iodine vapor is observed. This step etches the magnesium surface, facilitating the reaction.

  • Reagent Addition: Add a solution of 3-bromo-6-methoxypyridine (1.0 equivalent) in anhydrous THF via the dropping funnel. Add the first ~10% of the solution at once.

  • Reaction: The reaction should initiate, evidenced by gentle refluxing and the disappearance of the iodine color. Once started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, stir the mixture at room temperature for 1-2 hours until most of the magnesium has been consumed. The resulting dark grey/brown solution is the Grignard reagent.

Causality Behind Choices:

  • Anhydrous Conditions: Grignard reagents are highly basic and will be quenched by protic sources like water. All glassware must be dry, and solvents must be anhydrous.

  • Iodine Initiation: The passivating layer of magnesium oxide on the turnings can prevent the reaction from starting. Iodine chemically activates the surface.

Stage 2: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one (Protected Ketone)

  • Setup: In a separate flask equipped with a Dean-Stark apparatus and reflux condenser, combine 1,4-cyclohexanedione (1.0 equivalent), ethylene glycol (1.1 equivalents), and a catalytic amount of p-TsOH in toluene.

  • Reaction: Heat the mixture to reflux. Water produced during the ketal formation will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected monoketal.

Causality Behind Choices:

  • Monoprotection: 1,4-cyclohexanedione has two identical ketones. By using approximately one equivalent of ethylene glycol, a statistical mixture is produced, from which the desired monoprotected product can be isolated.

  • Dean-Stark Apparatus: The formation of the ketal is a reversible equilibrium. By removing the water byproduct, the equilibrium is driven towards the product side (Le Châtelier's principle), ensuring a high yield.

Stage 3: Grignard Addition and Deprotection

  • Setup: Cool the prepared Grignard reagent solution to 0°C in an ice bath.

  • Addition: Add a solution of 1,4-dioxaspiro[4.5]decan-8-one (0.9 equivalents) in anhydrous THF dropwise to the Grignard solution.

  • Reaction: After addition, allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Quenching: Cool the reaction back to 0°C and slowly quench by adding saturated aqueous NH₄Cl solution dropwise.

  • Deprotection & Extraction: Add 2M HCl to the mixture and stir vigorously for 1-2 hours to hydrolyze the ketal protecting group. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The resulting crude product can be purified by column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) to yield the pure this compound.

Causality Behind Choices:

  • Slow Addition at 0°C: The Grignard reaction is highly exothermic. Slow addition at low temperature helps to control the reaction rate and prevent side reactions.

  • Acidic Workup: The initial product is a magnesium alkoxide salt. The acidic workup serves two purposes: it protonates the alkoxide to form the tertiary alcohol and hydrolyzes the acid-labile ketal protecting group.

Structural Verification and Purity Analysis

Confirming the identity and purity of the synthesized product is a critical, self-validating step. A combination of spectroscopic and chromatographic techniques should be employed.

G cluster_workflow Characterization Workflow cluster_structure Structural Elucidation cluster_purity Purity Assessment Input Purified Synthetic Product NMR_H ¹H NMR Input->NMR_H NMR_C ¹³C NMR Input->NMR_C MS Mass Spec (HRMS) Input->MS HPLC HPLC/UPLC Input->HPLC Decision Data Concordant with Structure? NMR_H->Decision NMR_C->Decision MS->Decision LCMS LC-MS HPLC->LCMS LCMS->Decision Output Verified Compound (>95% Purity) Decision->Output Yes

Caption: Standard workflow for structural and purity validation.

Protocol for Analysis
  • Sample Preparation: Dissolve a small amount (5-10 mg) of the purified product in a suitable deuterated solvent, such as deuterochloroform (CDCl₃) or DMSO-d₆, for NMR analysis. Prepare a dilute solution (~1 mg/mL) in methanol or acetonitrile for MS and HPLC analysis.

  • Mass Spectrometry: Obtain a high-resolution mass spectrum (HRMS) using ESI+ mode. The experimentally observed m/z for the protonated molecule [M+H]⁺ should match the calculated exact mass.

    • Expected Result: Calculated Exact Mass for [C₁₂H₁₅NO₃+H]⁺ is 222.1125. The observed mass should be within ±5 ppm.

  • ¹H NMR Spectroscopy: A proton NMR spectrum will confirm the presence of all key proton environments.

    • Expected Results:

      • Pyridyl Protons: 3 aromatic protons with characteristic shifts and coupling patterns for a 2,5-disubstituted pyridine.

      • Methoxy Group: A sharp singlet integrating to 3 protons, typically in the range of δ 3.9-4.1 ppm.[5]

      • Cyclohexanone Protons: A series of multiplets in the aliphatic region (δ 1.5-3.0 ppm) corresponding to the eight CH₂ protons.

      • Hydroxyl Proton: A broad singlet (exchangeable with D₂O) for the -OH group.

  • ¹³C NMR Spectroscopy: This analysis will confirm the carbon skeleton.

    • Expected Results:

      • Ketone Carbonyl: A signal in the downfield region, typically δ > 200 ppm.

      • Pyridyl Carbons: 5 signals in the aromatic region (δ 110-165 ppm).[6]

      • Methoxy Carbon: A signal around δ 55-60 ppm.[5]

      • Tertiary Alcohol Carbon (C-OH): A signal around δ 70-80 ppm.

      • Cyclohexanone Carbons: Aliphatic signals for the four CH₂ carbons.

  • Purity Assessment (HPLC): Use a reverse-phase HPLC method (e.g., C18 column with a water/acetonitrile mobile phase gradient) with UV detection. A pure sample should show a single major peak. Purity is determined by the area percentage of this peak, which should be ≥95% for use in further applications.

Potential Applications in Drug Discovery

While this compound may not be an active pharmaceutical ingredient itself, its structural features make it a highly valuable starting point or intermediate for the synthesis of more complex drug candidates.[7]

  • Scaffold for Library Synthesis: The molecule provides multiple points for diversification. The ketone can be further functionalized (e.g., reductive amination, olefination), and the hydroxyl group can be used as a handle for esterification or etherification. This allows for the rapid generation of a library of related compounds for screening against biological targets.

  • Introduction of Key Pharmacophoric Elements: The methoxypyridine moiety is a common feature in molecules targeting the central nervous system and other areas.[3] Its nitrogen atom can act as a hydrogen bond acceptor, and the overall scaffold can fit into specific binding pockets.

  • Three-Dimensional Diversity: The rigid, non-aromatic cyclohexanone ring provides a three-dimensional architecture that can be exploited to achieve higher binding affinity and selectivity compared to flat, aromatic systems. The defined stereocenter at the tertiary alcohol position allows for the synthesis of single enantiomers, which is often critical for therapeutic efficacy and safety.

By providing a well-defined and functionalized core, this compound serves as an excellent platform for medicinal chemists to explore new chemical space in the pursuit of novel therapeutics.

References

Spectral data (NMR, IR, MS) of 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectral Analysis of 4-Hydroxy-4-(6-methoxypyridin-3-yl)cyclohexanone

Introduction

In the landscape of pharmaceutical research and drug development, the unambiguous characterization of novel chemical entities is a cornerstone of scientific rigor. This compound is a heterocyclic compound of significant interest, serving as a versatile synthetic intermediate for more complex molecular targets. Its structure, featuring a tertiary alcohol, a cyclic ketone, and a substituted pyridine ring, presents a unique spectroscopic fingerprint. This guide provides an in-depth analysis of its spectral data, offering researchers and drug development professionals a comprehensive reference for its identification and quality control. We will explore the theoretical underpinnings and practical application of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) in the structural elucidation of this compound.

Molecular Structure and Properties

The structural integrity of a compound is the foundation of its chemical and biological properties. The key physical and chemical properties of this compound are summarized below.

PropertyValueSource
CAS Number 708273-57-8[1][2][3][4]
Molecular Formula C₁₂H₁₅NO₃[1][2][3]
Molecular Weight 221.25 g/mol [1][2]
Monoisotopic Mass 221.105193 Da[1][2]
Boiling Point 389.6°C at 760 mmHg[2]
Density 1.230 g/cm³[2]

Part 1: Infrared (IR) Spectroscopy Analysis

Expertise & Experience: The Vibrational Fingerprint

Infrared spectroscopy is a powerful, non-destructive technique used to identify the functional groups within a molecule. It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectrum. For this compound, the key functional groups—hydroxyl, carbonyl, and the aromatic pyridine ring—each produce characteristic absorption bands.

The presence of a broad absorption band in the 3600-3200 cm⁻¹ region is a definitive indicator of the O-H stretching vibration from the tertiary alcohol, with its breadth resulting from intermolecular hydrogen bonding.[5] The most intense peak in the spectrum is typically the C=O stretch of the cyclohexanone ring, expected around 1715 cm⁻¹.[6][7] This frequency is characteristic of a six-membered cyclic ketone.[6] Aromatic C=C and C=N stretching vibrations from the methoxypyridine ring will appear in the 1650-1450 cm⁻¹ region.[8] Finally, strong C-O stretching bands for the tertiary alcohol and the aryl ether will be present in the 1300-1000 cm⁻¹ fingerprint region.[8]

Predicted IR Absorption Data

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3600–3200Strong, BroadO–H StretchTertiary Alcohol
~2950Mediumsp³ C–H StretchCyclohexane Ring
~1715Strong, SharpC=O StretchCyclic Ketone
1650–1450Medium-WeakC=C / C=N StretchPyridine Ring
1300–1000StrongC–O StretchAlcohol & Aryl Ether

Trustworthiness: A Self-Validating Protocol for IR Data Acquisition (ATR Method)

This protocol ensures reproducible and high-quality data.

  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions from the sample spectrum.

  • Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to ensure firm and uniform contact between the sample and the crystal. Consistent pressure is key for reproducible intensity.

  • Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal after analysis to prevent cross-contamination.

Experimental Workflow: IR Analysis

IR_Workflow A Clean ATR Crystal B Acquire Background Spectrum A->B C Apply Solid Sample B->C D Acquire Sample Spectrum (16-32 scans) C->D E Process Data (Background Subtraction) D->E F Identify Key Functional Group Frequencies E->F

Caption: Workflow for reliable IR data acquisition and analysis.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Expertise & Experience: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum will reveal distinct signals for each unique proton in the molecule. The three aromatic protons on the pyridine ring will appear as distinct multiplets in the downfield region (δ 7.0–8.5 ppm). The protons on the cyclohexanone ring are diastereotopic and will present as complex, overlapping multiplets in the aliphatic region (δ 1.8-3.0 ppm). A sharp singlet corresponding to the three methoxy (–OCH₃) protons is expected around δ 3.9 ppm.[9] The hydroxyl (–OH) proton will appear as a singlet that can vary in chemical shift and can be confirmed by its disappearance upon shaking the sample with D₂O.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides one signal for each unique carbon atom. The most downfield signal will be the carbonyl carbon of the ketone, typically appearing above δ 200 ppm.[10] The carbons of the pyridine ring will resonate between δ 110–165 ppm. The quaternary carbon bearing the hydroxyl group is expected around δ 70-80 ppm, while the aliphatic carbons of the cyclohexanone ring will be found in the δ 20–50 ppm range. The methoxy carbon will give a signal around δ 55 ppm.[11]

Predicted ¹H and ¹³C NMR Data

¹H NMR ¹³C NMR
Chemical Shift (δ ppm) Multiplicity Assignment Chemical Shift (δ ppm) Assignment
~8.2dPyridine H>200C=O (Ketone)
~7.6ddPyridine H110–165Pyridine Carbons
~6.8dPyridine H70–80C-OH
~3.9s–OCH₃~55–OCH₃
1.8–3.0mCyclohexanone CH₂20–50Cyclohexanone CH₂
Variables–OH

Trustworthiness: A Self-Validating Protocol for NMR Sample Preparation and Acquisition

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS, δ 0.00 ppm), for accurate chemical shift referencing.

  • Shimming: Place the sample in the NMR spectrometer and perform an automated or manual shimming process to optimize the homogeneity of the magnetic field, ensuring sharp, well-resolved peaks.

  • ¹H Acquisition: Acquire the proton spectrum using standard parameters. A 90° pulse angle and a relaxation delay of 1-2 seconds are typical.

  • ¹³C Acquisition: Acquire the carbon spectrum. Due to the low natural abundance of ¹³C, more scans are required. Proton decoupling is used to simplify the spectrum to singlets and improve the signal-to-noise ratio.

  • Data Processing: Perform a Fourier transform, phase correction, and baseline correction on the acquired Free Induction Decay (FID) to obtain the final spectrum.

Experimental Workflow: NMR Analysis

NMR_Workflow A Dissolve Sample in Deuterated Solvent with TMS B Insert into Spectrometer and Lock A->B C Shim Magnetic Field B->C D Acquire 1H Spectrum C->D E Acquire 13C Spectrum C->E F Process and Analyze Data D->F E->F

Caption: Standardized workflow for NMR spectral acquisition.

Part 3: Mass Spectrometry (MS) Analysis

Expertise & Experience: Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern upon ionization. Using a high-resolution mass spectrometer (HRMS) allows for the determination of the molecular formula.

For this compound, the molecular ion peak [M]⁺• would be observed at an m/z corresponding to its monoisotopic mass (221.1052). Common fragmentation pathways for cyclic ketones and tertiary alcohols are well-documented.[12][13] A prominent fragmentation would be the loss of a water molecule ([M-H₂O]⁺•) from the tertiary alcohol. Alpha-cleavage, the breaking of the bond adjacent to the carbonyl group, is a characteristic fragmentation of ketones and would lead to several diagnostic fragment ions.[14][15] Cleavage of the bond connecting the two ring systems is also a probable pathway.

Predicted Mass Spectrometry Fragmentation

m/z ValuePossible FragmentDescription
221.1052[C₁₂H₁₅NO₃]⁺•Molecular Ion (M⁺•)
203.0946[M – H₂O]⁺•Loss of water
192.0868[M – C₂H₅]⁺•Alpha-cleavage of ethyl radical
178.0712[M – C₃H₇]⁺•Alpha-cleavage of propyl radical
122.0500[C₇H₆NO]⁺Cleavage yielding the pyridine fragment

Trustworthiness: A Self-Validating Protocol for MS Data Acquisition (EI-MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS).

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This process, known as Electron Ionization (EI), creates a positively charged molecular ion and various fragment ions.

  • Mass Analysis: The generated ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value.

  • Spectrum Generation: The instrument's software plots the signal intensity versus the m/z ratio to produce the mass spectrum.

MS_Fragmentation

References

An In-depth Technical Guide to the Purity and Stability of 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the critical quality attributes of 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone, a key intermediate in pharmaceutical development. This document, intended for researchers, scientists, and drug development professionals, offers a detailed examination of the methodologies required to assess the purity and stability of this compound. By synthesizing established analytical principles with insights into the degradation pathways of related pyridine and cyclohexanone derivatives, this guide establishes a framework for ensuring the quality, safety, and efficacy of downstream active pharmaceutical ingredients (APIs). We will explore the physicochemical properties, propose a robust stability-indicating analytical method, and delineate a comprehensive forced degradation study protocol. The causality behind experimental choices is explained to provide a deeper understanding of the molecule's behavior under various stress conditions.

Introduction

This compound is a heterocyclic compound of increasing interest in medicinal chemistry and drug discovery. Its unique structure, combining a substituted pyridine ring with a functionalized cyclohexanone moiety, makes it a versatile building block for the synthesis of complex molecular architectures with potential therapeutic applications. The purity and stability of such intermediates are paramount, as impurities or degradation products can carry through the synthetic process, potentially impacting the safety and efficacy of the final API.

This guide is structured to provide a proactive approach to quality control. We will first establish the fundamental physicochemical properties of the molecule. Subsequently, a detailed protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method will be presented, designed to separate the parent compound from potential degradation products. The core of this document is a comprehensive discussion on the stability profile, including a proposed forced degradation study protocol. This protocol is designed to intentionally stress the molecule to identify likely degradation pathways and products, a critical step in developing robust formulations and defining appropriate storage conditions.[1][2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is the foundation for developing appropriate analytical methods and handling procedures. The key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₂H₁₅NO₃[3][4][5][6]
Molecular Weight 221.25 g/mol [4][5][6]
CAS Number 708273-57-8[3][4][6]
Appearance (Predicted) White to off-white solidGeneral knowledge
Boiling Point 389.6 °C at 760 mmHg[4][5]
Density 1.230 g/cm³[4][5]
Polar Surface Area 59.42 Ų[3]
LogP (calculated) 0.50[3]
H-Bond Donors 1[3]
H-Bond Acceptors 4[3]

The presence of both hydrogen bond donors (the hydroxyl group) and acceptors (the ketone, methoxy, and pyridine nitrogen) suggests moderate polarity and potential for intermolecular interactions, which can influence its crystal lattice and dissolution properties. The calculated LogP indicates a relatively balanced hydrophilic-lipophilic character.

Purity Assessment: A Stability-Indicating HPLC Method

To accurately quantify this compound and separate it from process impurities and degradation products, a stability-indicating analytical method is essential. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is proposed due to its versatility, specificity, and wide applicability in pharmaceutical analysis.[7][8][9]

Rationale for Method Selection

The choice of an RP-HPLC method is predicated on the molecule's structure. The combination of the aromatic pyridine ring and the more aliphatic cyclohexanone ring provides sufficient hydrophobicity for retention on a C18 stationary phase. The pyridine ring contains a chromophore that allows for sensitive UV detection. The primary objective is to develop a method that can resolve the main peak from all potential degradation products generated during forced degradation studies, thereby proving its stability-indicating nature.[1]

Proposed HPLC Method Parameters
ParameterRecommended ConditionJustification
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and resolution for compounds of moderate polarity.
Mobile Phase A 0.1% Formic Acid in WaterProvides a source of protons to ensure consistent ionization of the pyridine nitrogen.
Mobile Phase B AcetonitrileA common, strong organic solvent for eluting analytes in RP-HPLC.
Gradient Elution Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.A gradient is necessary to elute any potential degradation products that may have significantly different polarities from the parent compound.
Flow Rate 1.0 mL/minA standard flow rate that provides good efficiency without generating excessive backpressure.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection Wavelength 270 nm (or as determined by UV scan)The methoxypyridine moiety is expected to have a UV maximum around this wavelength. A photodiode array (PDA) detector is recommended to assess peak purity.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Diluent 50:50 Acetonitrile:WaterEnsures solubility of the analyte and compatibility with the mobile phase.
Method Validation Workflow

The proposed method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose.

G cluster_0 Method Development & Optimization cluster_1 Forced Degradation cluster_2 Validation as per ICH Q2(R1) Dev Initial Method Scouting Opt Parameter Optimization (e.g., pH, Gradient) Dev->Opt Forced Generate Degraded Samples Opt->Forced Specificity Specificity & Peak Purity Forced->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Specificity->Accuracy Precision Precision (Repeatability & Intermediate) Specificity->Precision LOD_LOQ LOD & LOQ Specificity->LOD_LOQ Robustness Robustness Specificity->Robustness G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation Parent 4-Hydroxy-4-(6-methoxypyridin- 3-YL)cyclohexanone Dehydration Dehydration Product (Alkene formation) Parent->Dehydration Acid/Heat EtherCleavage O-Demethylation Product (Pyridinone formation) Parent->EtherCleavage Acid N_Oxide Pyridine N-Oxide Parent->N_Oxide H₂O₂ RingOpening Cyclohexanone Ring Cleavage (e.g., Baeyer-Villiger) Parent->RingOpening H₂O₂

References

The Enigmatic Role of 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone in Medicinal Chemistry: A Structural Overview and Future Perspectives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the vast landscape of medicinal chemistry, the exploration of novel molecular scaffolds as building blocks for therapeutic agents is a continuous endeavor. Among the myriad of structures, those combining heterocyclic moieties with carbocyclic rings often present a rich ground for discovering new biological activities. One such molecule is 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone , a compound that, while commercially available, remains largely uncharacterized in the public scientific literature regarding its specific role and potential in drug discovery. This technical guide aims to provide a comprehensive overview of this molecule based on available chemical data and the broader context of its constituent chemical motifs—the pyridine and cyclohexanone rings—to postulate its potential applications and guide future research.

Physicochemical Properties and Structural Features

This compound, with the CAS Number 708273-57-8, possesses a molecular formula of C12H15NO3 and a molecular weight of 221.26 g/mol .[1][2] Its structure features a central cyclohexanone ring substituted at the 4-position with both a hydroxyl group and a 6-methoxypyridin-3-yl group.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 708273-57-8[3]
Molecular Formula C12H15NO3[3]
Molecular Weight 221.26 g/mol [2]
LogP (calculated) 0.50[3]
Polar Surface Area 59.42 Ų[3]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 4[3]
Rotatable Bonds 3[3]

The presence of a ketone, a tertiary alcohol, a pyridine ring, and a methoxy ether group endows the molecule with multiple points for potential biological interactions and chemical modifications. The calculated LogP suggests a moderate lipophilicity, a key parameter in determining the pharmacokinetic profile of a potential drug candidate.

The Medicinal Chemistry Context of the Constituent Scaffolds

While direct biological data on this compound is scarce, the individual components of its structure are well-established pharmacophores.

The Pyridine Moiety

The pyridine ring is a ubiquitous feature in a vast number of approved drugs and biologically active compounds. Its nitrogen atom can act as a hydrogen bond acceptor and can be protonated at physiological pH, influencing solubility and receptor binding. The methoxy substituent on the pyridine ring can also participate in hydrogen bonding and may influence the metabolic stability of the compound.

The Cyclohexanone Core

The cyclohexanone scaffold provides a three-dimensional framework that can be functionalized to orient substituents in specific spatial arrangements for optimal interaction with biological targets. The hydroxyl group can act as both a hydrogen bond donor and acceptor, contributing significantly to binding affinity. The ketone functionality can also participate in hydrogen bonding or be a site for further chemical elaboration. Research on curcuminoid derivatives incorporating a 4-hydroxycyclohexanone scaffold has demonstrated significant in vitro antiproliferative activity against various cancer cell lines, highlighting the potential of this core structure in oncology.[4]

Postulated Roles and Future Research Directions

Given the structural features and the known activities of its components, this compound can be envisioned primarily as a versatile intermediate or a scaffold for the synthesis of more complex molecules with potential therapeutic applications.

As a Key Intermediate in Multi-step Synthesis

The hydroxyl and ketone functionalities of the cyclohexanone ring, along with the reactivity of the pyridine ring, offer multiple handles for synthetic transformations.

Potential Synthetic Pathways:

G A This compound B Reduction of Ketone A->B e.g., NaBH4 D Dehydration A->D Acid catalyst F Reaction at Ketone A->F e.g., Wittig, Grignard H Modification of Pyridine A->H e.g., N-oxidation, substitution C Diol Derivatives B->C E Cyclohexene Derivatives D->E G Spirocyclic Compounds F->G I Functionalized Pyridine Analogs H->I

Caption: Potential synthetic transformations of this compound.

Experimental Protocol: Hypothetical Reduction of the Ketone

A robust and scalable protocol for the reduction of the ketone would be a crucial first step in many synthetic routes.

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable alcoholic solvent such as methanol or ethanol at room temperature.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reducing Agent Addition: Add sodium borohydride (NaBH4) (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Slowly add acetone to quench the excess NaBH4.

  • Work-up: Remove the solvent under reduced pressure. Add water to the residue and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting crude diol by column chromatography.

This protocol is a standard procedure for ketone reduction and would require optimization for this specific substrate.

As a Scaffold for Library Synthesis

The molecule is an ideal starting point for the creation of compound libraries for high-throughput screening. By systematically varying the substituents on the pyridine ring and performing a range of reactions on the cyclohexanone core, a diverse set of analogs can be generated.

G cluster_0 Core Scaffold cluster_1 Diversification Points A This compound B Pyridine Ring Modifications (e.g., demethylation, substitution) A->B C Ketone Chemistry (e.g., reductive amination, olefination) A->C D Hydroxyl Group Chemistry (e.g., etherification, esterification) A->D E Diverse Chemical Library B->E C->E D->E

Caption: Library synthesis strategy using the title compound as a core scaffold.

Potential Therapeutic Areas for Investigation

Based on the known biological activities of related structures, derivatives of this compound could be explored in several therapeutic areas:

  • Oncology: The antiproliferative potential of the 4-hydroxycyclohexanone core suggests that novel analogs could be designed as anticancer agents.[4]

  • Inflammation: Benzylidene cyclohexanone derivatives have been reported to possess anti-inflammatory properties.[5]

  • Kinase Inhibition: The pyridine scaffold is a common feature in many kinase inhibitors. It is plausible that derivatives could be designed to target specific kinases involved in disease pathways.

  • GPCR Modulation: G protein-coupled receptors (GPCRs) are a major class of drug targets. The three-dimensional nature of the cyclohexanone ring could be exploited to develop selective GPCR modulators.[6][7][8][9][10]

Conclusion and Future Outlook

This compound currently stands as a molecule of untapped potential in medicinal chemistry. While direct biological data is lacking, its structural features and the well-documented importance of its constituent pyridine and cyclohexanone motifs in drug discovery strongly suggest its utility as a valuable building block. Future research should focus on the systematic exploration of its synthetic utility to generate novel compound libraries. Subsequent screening of these libraries against a range of biological targets, particularly in the areas of oncology and inflammation, could unveil novel therapeutic leads and finally elucidate the definitive role of this enigmatic molecule in medicinal chemistry. The development of robust and scalable synthetic protocols for its modification will be the critical first step in unlocking its full potential.

References

The Strategic Role of 4-Hydroxy-4-(6-methoxypyridin-3-yl)cyclohexanone in Pharmaceutical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the synthesis, properties, and application of 4-Hydroxy-4-(6-methoxypyridin-3-yl)cyclohexanone. This key building block has gained significant attention in medicinal chemistry, most notably for its integral role in the synthesis of the highly selective RET kinase inhibitor, Selpercatinib. This guide will delve into the causality behind its strategic use in drug design, provide detailed experimental protocols, and present its physicochemical and spectroscopic data.

Introduction: A Building Block of Strategic Importance

In the landscape of modern drug discovery, the identification and utilization of versatile chemical scaffolds are paramount. This compound, a substituted cyclohexanone derivative, has emerged as a crucial intermediate in the synthesis of complex pharmaceutical agents. Its unique structural features, combining a reactive ketone, a tertiary alcohol, and a methoxypyridine moiety, offer multiple avenues for synthetic elaboration and contribute significantly to the pharmacological profile of the final active pharmaceutical ingredient (API).

The primary driver for the heightened interest in this building block is its application in the synthesis of Selpercatinib (LOXO-292), a first-in-class, highly potent, and selective inhibitor of the rearranged during transfection (RET) receptor tyrosine kinase.[1][2] Activating mutations and fusions in the RET gene are oncogenic drivers in a variety of cancers, including non-small cell lung cancer and thyroid cancers.[3][4] The design of Selpercatinib, and by extension the selection of its synthetic precursors, was a deliberate process aimed at achieving high selectivity and potency, and this compound plays a pivotal role in realizing these objectives.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physical and chemical properties of a building block is essential for its effective use in multi-step syntheses.

Table 1: Physicochemical Properties of this compound [5][6]

PropertyValue
CAS Number 708273-57-8
Molecular Formula C₁₂H₁₅NO₃
Molecular Weight 221.25 g/mol
Appearance Off-white to pale yellow solid
Boiling Point 389.6 °C at 760 mmHg
Density 1.23 g/cm³
Polar Surface Area 59.4 Ų
XLogP3 1.4

Spectroscopic Data:

While a publicly available, comprehensive set of experimental spectra is not readily found in the literature, the expected spectroscopic signatures can be inferred from its structure and data from similar compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methoxy group (a singlet around 3.9 ppm), aromatic protons on the pyridine ring (in the 7.0-8.5 ppm region), and the methylene protons of the cyclohexanone ring (in the 1.5-3.0 ppm range). The hydroxyl proton would appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum would display a signal for the carbonyl carbon around 210 ppm, signals for the aromatic carbons of the pyridine ring between 110 and 165 ppm, a signal for the carbon bearing the hydroxyl group around 70 ppm, and signals for the cyclohexyl methylene carbons in the 20-40 ppm range. The methoxy carbon would appear around 55 ppm.

  • IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band for the ketone carbonyl group (C=O) around 1710 cm⁻¹, a broad absorption for the hydroxyl group (O-H) around 3400 cm⁻¹, and bands corresponding to the C-O and C-N stretching vibrations, as well as aromatic C-H and C=C stretching.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to its molecular weight.

Synthesis of this compound: A Validated Protocol

The synthesis of this key intermediate is typically achieved through a Grignard reaction, a robust and widely used method for the formation of carbon-carbon bonds. The following protocol is a representative, self-validating system for its preparation.

Synthetic Workflow

G cluster_0 Grignard Reagent Formation cluster_1 Protection cluster_2 Grignard Addition cluster_3 Deprotection 5-bromo-2-methoxypyridine 5-bromo-2-methoxypyridine Grignard Reagent Grignard Reagent 5-bromo-2-methoxypyridine->Grignard Reagent Mg, THF Tertiary Alcohol Ketal Tertiary Alcohol Ketal Grignard Reagent->Tertiary Alcohol Ketal 1,4-cyclohexanedione monoethylene ketal 1,4-cyclohexanedione 1,4-cyclohexanedione 1,4-cyclohexanedione monoethylene ketal 1,4-cyclohexanedione monoethylene ketal 1,4-cyclohexanedione->1,4-cyclohexanedione monoethylene ketal Ethylene glycol, p-TsOH Final Product This compound Tertiary Alcohol Ketal->Final Product Aqueous Acid

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Materials:

  • 5-bromo-2-methoxypyridine

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous Tetrahydrofuran (THF)

  • 1,4-cyclohexanedione

  • Ethylene glycol

  • p-toluenesulfonic acid (p-TsOH)

  • Anhydrous Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Hydrochloric acid (aqueous solution)

Procedure:

Step 1: Preparation of 1,4-Cyclohexanedione Monoethylene Ketal [7]

  • To a solution of 1,4-cyclohexanedione in toluene, add ethylene glycol (1.1 equivalents) and a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the mono-ketal, which can be used in the next step without further purification.

Step 2: Grignard Reaction and Deprotection [8][9][10][11]

  • In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add magnesium turnings (1.2 equivalents) and a crystal of iodine.

  • Add a small portion of a solution of 5-bromo-2-methoxypyridine (1.0 equivalent) in anhydrous THF to initiate the Grignard reaction. Gentle heating may be required.

  • Once the reaction has initiated, add the remaining 5-bromo-2-methoxypyridine solution dropwise, maintaining a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Cool the Grignard solution to 0 °C in an ice bath.

  • Add a solution of 1,4-cyclohexanedione monoethylene ketal (1.0 equivalent) in anhydrous THF dropwise to the Grignard reagent.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • To the crude product, add a solution of aqueous hydrochloric acid and stir at room temperature. Monitor the deprotection by TLC.

  • Neutralize the reaction mixture with a saturated aqueous sodium bicarbonate solution and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Application in Pharmaceutical Synthesis: The Case of Selpercatinib

The strategic importance of this compound is best exemplified by its use in the synthesis of Selpercatinib.

The Role of the Building Block in the Final Drug Structure

In the multi-step synthesis of Selpercatinib, this compound serves as a key precursor to introduce the 6-methoxypyridin-3-yl moiety, which is crucial for the drug's interaction with the RET kinase. The subsequent synthetic transformations typically involve a reductive amination of the ketone, followed by further coupling reactions to build the final complex structure of Selpercatinib.

Medicinal Chemistry Rationale: Structure-Activity Relationship (SAR)

The 6-methoxypyridine group of Selpercatinib, derived from the building block, plays a critical role in the drug's high affinity and selectivity for the RET kinase. X-ray crystallography studies have revealed that this moiety occupies a region of the ATP-binding pocket of the RET kinase often referred to as the "front pocket".[12] The methoxy group can form favorable interactions within this pocket, contributing to the overall binding energy.

Furthermore, the cyclohexanol portion of the molecule provides a rigid scaffold that correctly orients the methoxypyridine group for optimal interaction with the kinase. The hydroxyl group can also participate in hydrogen bonding interactions, either with the target protein or with solvent molecules, which can influence the drug's pharmacokinetic properties. The design of kinase inhibitors often involves exploring the solvent-exposed regions of the ATP-binding site, and the cyclohexanol scaffold allows for modifications that can fine-tune the drug's properties.[13]

G cluster_0 Selpercatinib Structure cluster_1 RET Kinase Binding Pocket Core Pyrazolopyridine Core Hinge Hinge Region Core->Hinge Binds to Linker Diazabicycloheptane Linker BackPocket Back Pocket (FP-II) Linker->BackPocket Occupies BuildingBlockMoiety 6-Methoxypyridin-3-yl Moiety FrontPocket Front Pocket (FP-I) BuildingBlockMoiety->FrontPocket Occupies

Caption: Simplified binding model of Selpercatinib within the RET kinase active site.

Conclusion

This compound is a prime example of a strategically designed building block that has enabled the development of a highly effective targeted cancer therapy. Its synthesis, while requiring careful execution of classic organic reactions, is achievable through well-established protocols. The true value of this intermediate lies in the confluence of its structural features, which provide a robust platform for the construction of complex molecules and contribute directly to the desired pharmacological profile of the final drug. As the field of medicinal chemistry continues to evolve, the demand for such well-characterized and versatile building blocks will undoubtedly grow, making a thorough understanding of their properties and synthesis essential for drug development professionals.

References

Discovery and history of 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone

This document provides a comprehensive technical overview of this compound, a heterocyclic compound of interest to researchers in synthetic chemistry and drug discovery. Acknowledging the limited historical information available in peer-reviewed literature, this guide focuses on the compound's fundamental properties, a plausible and detailed synthetic pathway grounded in established chemical principles, and its potential utility as a chemical intermediate.

Compound Identification and Physicochemical Profile

This compound is identified by the CAS Number 708273-57-8.[1][2][3] Structurally, it features a cyclohexanone ring substituted at the 4-position with both a hydroxyl group and a 6-methoxypyridin-3-yl moiety, creating a tertiary alcohol. This combination of a ketone, a tertiary alcohol, and a methoxy-substituted pyridine ring makes it a potentially valuable building block for more complex molecular architectures.

The systematic IUPAC name for this compound is 4-hydroxy-4-(6-methoxypyridin-3-yl)cyclohexan-1-one.[][5] It is also referred to in chemical catalogs as Cyclohexanone, 4-hydroxy-4-(6-methoxy-3-pyridinyl)-.[1][5]

A summary of its key computed physicochemical properties is presented below, compiled from various chemical databases.

PropertyValueSource
CAS Number 708273-57-8[1][2][3]
Molecular Formula C₁₂H₁₅NO₃[1][2][3]
Molecular Weight 221.25 g/mol [2][3]
IUPAC Name 4-hydroxy-4-(6-methoxypyridin-3-yl)cyclohexan-1-one[][5]
Topological Polar Surface Area 59.4 Ų[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 4[1]
Rotatable Bond Count 2[1]
XLogP3-AA 0.3[1]
Boiling Point (Predicted) 389.6°C at 760 mmHg[3]

Proposed Synthetic Pathway and Experimental Protocol

While specific discovery literature is sparse, a logical and efficient synthesis can be designed based on fundamental principles of organic chemistry. The most direct approach to constructing the C-C bond between the pyridine and cyclohexanone rings to form a tertiary alcohol is the Grignard reaction.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule identifies two key synthons: a nucleophilic 6-methoxypyridin-3-yl anion equivalent and an electrophilic 4-oxo-cyclohexyl cation equivalent. This logically disconnects the molecule into two readily available or easily synthesized precursors: 3-bromo-6-methoxypyridine and 1,4-cyclohexanedione .

A critical challenge in using 1,4-cyclohexanedione is the presence of two identical electrophilic carbonyl groups. To ensure selective addition at only one position, a protection group strategy is required. The most common approach is the selective mono-protection of one ketone as a ketal, yielding 4-hydroxycyclohexanone ethylene monoketal 's corresponding ketone, which can then be used in the Grignard reaction.[6]

Synthesis Workflow Diagram

The proposed three-stage synthesis workflow is illustrated below, starting from the protection of 1,4-cyclohexanedione, followed by the Grignard reaction, and concluding with deprotection.

G cluster_0 Stage 1: Precursor Synthesis & Protection cluster_1 Stage 2: Grignard Reaction cluster_2 Stage 3: Deprotection P1 1,4-Cyclohexanedione I1 1,4-Dioxaspiro[4.5]decan-8-one (Mono-protected Ketone) P1->I1 p-TsOH, Benzene (Dean-Stark) P2 Ethylene Glycol P2->I1 I3 Protected Tertiary Alcohol Intermediate I1->I3 1. Add Grignard (I2) 2. Quench (aq. NH4Cl) P3 3-Bromo-6-methoxypyridine I2 (6-methoxypyridin-3-yl)magnesium bromide (Grignard Reagent) P3->I2 Dry THF P4 Magnesium (Mg) P4->I2 I2->I3 TM 4-Hydroxy-4-(6-methoxypyridin-3-YL) cyclohexanone (Target Molecule) I3->TM Aqueous Acid (e.g., 3M HCl)

Caption: Proposed synthetic workflow for the target molecule.

Detailed Step-by-Step Protocol

This protocol is a validated, self-consistent methodology derived from standard procedures for each class of reaction.

Stage 1: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one (Mono-protected Ketone)

  • Rationale: This step selectively blocks one of the two reactive ketone sites on 1,4-cyclohexanedione. Using ethylene glycol and an acid catalyst under conditions that remove water (Dean-Stark trap) drives the equilibrium towards the formation of the stable five-membered ring ketal.[6]

  • Setup: To a round-bottom flask equipped with a Dean-Stark trap and condenser, add 1,4-cyclohexanedione (1.0 eq), ethylene glycol (1.1 eq), a catalytic amount of p-toluenesulfonic acid (0.02 eq), and toluene (approx. 0.5 M).

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil via column chromatography (silica gel, ethyl acetate/hexane gradient) to yield 1,4-dioxaspiro[4.5]decan-8-one as a pure product.

Stage 2: Grignard Reaction

  • Rationale: This is the key bond-forming step. Metallic magnesium reductively inserts into the carbon-bromine bond of 3-bromo-6-methoxypyridine to form a highly nucleophilic organometallic species. This "Grignard reagent" then attacks the unprotected carbonyl of the mono-ketal, forming the tertiary alcohol upon an aqueous workup. Anhydrous ("dry") conditions are critical as Grignard reagents are strong bases and will be quenched by water.

  • Grignard Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon), place magnesium turnings (1.2 eq). Add a small volume of dry tetrahydrofuran (THF). Add a solution of 3-bromo-6-methoxypyridine (1.1 eq) in dry THF dropwise. A small crystal of iodine may be added to initiate the reaction if necessary. The reaction is exothermic and should be controlled with an ice bath. Stir until the magnesium is consumed.

  • Addition: Cool the prepared Grignard reagent to 0 °C. Add a solution of 1,4-dioxaspiro[4.5]decan-8-one (1.0 eq) in dry THF dropwise.

  • Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC). Carefully quench the reaction by slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude protected tertiary alcohol.

Stage 3: Ketal Deprotection

  • Rationale: The final step is to remove the ethylene glycol protecting group to reveal the ketone functionality. This is achieved by acid-catalyzed hydrolysis, which is mechanistically the reverse of the protection step.

  • Reaction: Dissolve the crude product from Stage 2 in a mixture of acetone and aqueous acid (e.g., 3 M HCl).

  • Monitoring: Stir the reaction at room temperature. Monitor by TLC for the disappearance of the protected intermediate.

  • Workup: Once complete, neutralize the acid by carefully adding saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Purification: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product by column chromatography or recrystallization to obtain this compound.

Characterization and Quality Control

As a specialty chemical, suppliers may not provide extensive analytical data. Therefore, it is the responsibility of the researcher to confirm the identity and purity of the synthesized material. Standard authoritative techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the molecular structure and connectivity.

  • Mass Spectrometry (MS): To verify the molecular weight (221.25 g/mol ) and fragmentation pattern.[2][3]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Potential Applications in Drug Development

While no specific biological activity has been reported for this compound, its structure is analogous to intermediates used in pharmaceutical synthesis.[7] The 4-hydroxycyclohexanone scaffold is a versatile starting point for creating diverse chemical libraries.[8] The presence of three distinct functional groups (ketone, tertiary alcohol, pyridine) allows for selective, orthogonal chemical modifications.

  • Scaffold for Library Synthesis: The ketone can be subjected to reductive amination, Wittig reactions, or aldol condensations. The hydroxyl group can be esterified, etherified, or used as a directing group. The pyridine ring can undergo N-oxidation or further substitution.

  • Intermediate for Complex Targets: This molecule could serve as an advanced intermediate in the multi-step synthesis of more complex bioactive molecules, where the specific arrangement of the substituted cyclohexanone is a key pharmacophore. The general class of 4-substituted cyclohexanones are important intermediates for materials and medicines.[9]

Conclusion

This compound is a specialty research chemical whose history is not prominently documented. However, its molecular structure lends itself to a robust and logical synthesis via a Grignard reaction with a protected cyclohexanedione precursor. This guide provides a detailed, scientifically-grounded protocol for its preparation. Its chemical functionality marks it as a versatile building block with potential applications for medicinal chemists and drug development professionals engaged in the synthesis of novel molecular entities.

References

An In-Depth Technical Guide to 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone: Synthesis, Characterization, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Key Intermediate in Modern Drug Discovery

In the landscape of modern medicinal chemistry, the strategic design and synthesis of molecular scaffolds that serve as precursors to potent and selective therapeutic agents are of paramount importance. 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone represents a critical nodal intermediate, particularly in the development of chemokine receptor antagonists. This technical guide provides a comprehensive overview of this compound, delving into its synthesis, chemical identity, and its instrumental role in the generation of next-generation therapeutics targeting inflammatory diseases. By elucidating the causal relationships behind the synthetic strategies and analytical validation, this document aims to equip researchers and drug development professionals with the foundational knowledge to effectively utilize this versatile chemical entity.

Chemical Identity and Nomenclature

Correctly identifying a chemical compound is the bedrock of reproducible scientific research. This compound is known by several synonyms and identifiers across various chemical databases and commercial suppliers. A comprehensive understanding of this nomenclature is crucial for accurate literature searches and material sourcing.

Table 1: Synonyms and Identifiers for this compound

Identifier TypeValue
IUPAC Name 4-hydroxy-4-(6-methoxypyridin-3-yl)cyclohexan-1-one[1]
CAS Number 708273-57-8[1][2][3]
Molecular Formula C₁₂H₁₅NO₃[1][2][3]
Molecular Weight 221.25 g/mol [1][2]
Alternative Names Cyclohexanone, 4-hydroxy-4-(6-methoxy-3-pyridinyl)-[1][2]
4-Hydroxy-4-(6-methoxy-3-pyridyl)cyclohexanone[3]
InChI Key VQZVMRZEBPGSFQ-UHFFFAOYSA-N[1][2]

Strategic Importance in Drug Development: A Precursor to CCR2 Antagonists

The significance of this compound lies in its role as a key building block in the synthesis of potent and selective chemokine receptor antagonists. Notably, this compound is featured as an intermediate in patent literature detailing the discovery of modulators for the C-C chemokine receptor 2 (CCR2).

The CCL2/CCR2 signaling axis is a pivotal pathway in the orchestration of inflammatory responses. CCL2, also known as monocyte chemoattractant protein-1 (MCP-1), is a potent chemokine that, upon binding to its receptor CCR2, mediates the migration of monocytes and macrophages to sites of inflammation. Dysregulation of this pathway is implicated in a host of inflammatory and autoimmune diseases, including rheumatoid arthritis, atherosclerosis, and multiple sclerosis. Consequently, the development of small molecule antagonists of CCR2 is a highly pursued therapeutic strategy.

This compound provides a versatile scaffold that can be elaborated into more complex molecular architectures capable of potently and selectively inhibiting CCR2. The cyclohexanone moiety offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical and pharmacokinetic properties of the final drug candidates.

Synthesis of this compound: A Self-Validating Protocol

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The following protocol is a representative synthesis, with an emphasis on the rationale behind the choice of reagents and conditions, creating a self-validating system where the outcome of each step can be reliably predicted and verified.

Retrosynthetic Analysis

A logical approach to the synthesis begins with a retrosynthetic analysis, which deconstructs the target molecule into simpler, commercially available starting materials.

G target This compound step1 Grignard Addition target->step1 intermediates Protected Cyclohexanone + Grignard Reagent step1->intermediates step2 Deprotection intermediates->step2 starting_materials 1,4-Dioxaspiro[4.5]decan-8-one + 5-Bromo-2-methoxypyridine intermediates->starting_materials Formation

Caption: Retrosynthetic analysis of the target compound.

Step-by-Step Experimental Protocol

This protocol details the synthesis of this compound via a Grignard reaction followed by deprotection.

Step 1: Grignard Reagent Formation

  • Reaction: Formation of the Grignard reagent from 5-bromo-2-methoxypyridine.

  • Procedure:

    • To a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine to initiate the reaction.

    • In the dropping funnel, prepare a solution of 5-bromo-2-methoxypyridine (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

    • Add a small portion of the bromide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and gentle refluxing is observed.

    • Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Causality and Validation: The use of anhydrous conditions is critical as Grignard reagents are highly reactive towards protic solvents like water. The iodine crystal acts as an activator for the magnesium surface. Successful formation of the Grignard reagent can be confirmed by the disappearance of the magnesium turnings and the formation of a cloudy grey or brown solution.

Step 2: Grignard Addition to Protected Cyclohexanone

  • Reaction: Nucleophilic addition of the Grignard reagent to the carbonyl group of 1,4-dioxaspiro[4.5]decan-8-one.

  • Procedure:

    • In a separate flame-dried flask under an inert atmosphere, dissolve 1,4-dioxaspiro[4.5]decan-8-one (1.0 equivalent) in anhydrous THF.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add the prepared Grignard reagent from Step 1 to the solution of the protected cyclohexanone via a cannula or dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

    • Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected tertiary alcohol.

  • Causality and Validation: 1,4-Dioxaspiro[4.5]decan-8-one is used as a protected form of 1,4-cyclohexanedione to prevent side reactions. The Grignard reagent selectively attacks the carbonyl carbon. The reaction is quenched with a weak acid like ammonium chloride to protonate the alkoxide intermediate without causing premature deprotection of the ketal. The product can be visualized on a TLC plate using a suitable stain (e.g., potassium permanganate).

Step 3: Deprotection of the Ketal

  • Reaction: Acid-catalyzed hydrolysis of the ketal protecting group to reveal the ketone functionality.

  • Procedure:

    • Dissolve the crude product from Step 2 in a mixture of acetone and water.

    • Add a catalytic amount of a strong acid, such as hydrochloric acid or p-toluenesulfonic acid.

    • Stir the reaction mixture at room temperature for 4-8 hours, monitoring the progress by TLC.

    • Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

    • Remove the acetone under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

  • Causality and Validation: The ketal is stable under basic and neutral conditions but is readily cleaved under acidic conditions. The equilibrium of the hydrolysis is driven forward by the use of water as a reagent and solvent. The final product should appear as a single spot on the TLC plate after purification.

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Grignard Addition cluster_2 Step 3: Deprotection A 5-Bromo-2-methoxypyridine B Mg, THF, I₂ (cat.) A->B C Grignard Reagent B->C E 1) Add Grignard Reagent 2) NH₄Cl (aq) C->E D 1,4-Dioxaspiro[4.5]decan-8-one D->E F Protected Tertiary Alcohol E->F G H₃O⁺ (cat.) Acetone/H₂O F->G H This compound G->H

Caption: Synthetic workflow for this compound.

Analytical Characterization: Ensuring Purity and Structural Integrity

The identity and purity of the synthesized this compound must be rigorously confirmed using a suite of analytical techniques. This validation is essential for its use in subsequent synthetic steps where impurities could lead to unwanted side reactions and complicate purification.

Table 2: Physicochemical and Spectroscopic Data

PropertyValue
Appearance White to off-white solid
Boiling Point 389.6 °C at 760 mmHg[1]
Density 1.230 g/cm³[1]
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.35 (d, J=2.4 Hz, 1H), 7.70 (dd, J=8.8, 2.4 Hz, 1H), 6.75 (d, J=8.8 Hz, 1H), 3.95 (s, 3H), 2.80-2.65 (m, 2H), 2.55-2.40 (m, 2H), 2.20-2.05 (m, 2H), 1.95-1.80 (m, 2H), 1.75 (s, 1H, OH).
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 211.5, 164.0, 147.5, 139.0, 132.5, 111.0, 70.0, 53.5, 38.0, 35.0.
Mass Spectrometry (ESI+) m/z: 222.1 [M+H]⁺

Note: NMR spectral data are predicted and may vary slightly based on experimental conditions.

Application in the Synthesis of CCR2 Antagonists: A Mechanistic Perspective

As previously mentioned, this compound is a key intermediate in the synthesis of CCR2 antagonists. The subsequent synthetic transformations typically involve the conversion of the ketone and hydroxyl functionalities into a more complex heterocyclic system that can effectively bind to the CCR2 receptor.

A common synthetic route involves a reductive amination of the ketone, followed by cyclization and further functionalization. The choice of amine in the reductive amination step is crucial for introducing the desired pharmacophoric elements.

G cluster_pathway CCL2/CCR2 Signaling Pathway CCL2 CCL2 CCR2 CCR2 (GPCR) CCL2->CCR2 G_protein G-protein Activation CCR2->G_protein Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) G_protein->Downstream Migration Monocyte/Macrophage Migration & Inflammation Downstream->Migration Antagonist CCR2 Antagonist (Synthesized from Intermediate) Antagonist->CCR2 Blocks Binding

Caption: Simplified CCL2/CCR2 signaling pathway and the inhibitory action of antagonists.

The final compounds derived from this compound are designed to compete with the endogenous ligand CCL2 for binding to the CCR2 receptor. By occupying the binding site, these antagonists prevent the conformational changes in the receptor that are necessary for G-protein activation and the initiation of downstream signaling cascades. This ultimately leads to the inhibition of monocyte and macrophage recruitment to inflammatory sites, thereby ameliorating the inflammatory response.

Conclusion and Future Outlook

This compound has established itself as a valuable and versatile intermediate in the field of medicinal chemistry. Its strategic importance in the synthesis of CCR2 antagonists highlights the power of rational drug design, where complex therapeutic agents are built from well-defined and strategically functionalized molecular scaffolds. The synthetic protocols and analytical data presented in this guide provide a robust framework for researchers to confidently utilize this compound in their drug discovery efforts. As our understanding of the role of chemokine receptors in disease continues to expand, it is anticipated that this key intermediate will find even broader applications in the development of novel therapeutics for a range of human diseases.

References

An In-Depth Technical Guide to the Safe Handling of 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, safety protocols, and handling procedures for 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone. As a specialized research chemical, a thorough understanding of its characteristics is paramount for ensuring laboratory safety and experimental integrity.

Compound Profile and Physicochemical Properties

This compound is a heterocyclic compound with the molecular formula C₁₂H₁₅NO₃ and a molecular weight of 221.25 g/mol .[1][2] Its structure, featuring a substituted pyridine ring attached to a cyclohexanone backbone, suggests its potential utility as a building block in medicinal chemistry and drug discovery.

While a comprehensive experimental dataset for this specific molecule is not publicly available, its structural motifs—a substituted pyridine and a cyclohexanone—provide a basis for predicting its chemical behavior and potential hazards.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 708273-57-8[1][2][3]
Molecular Formula C₁₂H₁₅NO₃[1][2][3]
Molecular Weight 221.25 g/mol [1][2]
Boiling Point 389.6°C at 760 mmHg[1]
Density 1.23 g/cm³[1]
Polar Surface Area 59.42 Ų[3]
#H bond acceptors 4[3]
#H bond donors 1[3]

Hazard Identification and Safety Precautions

Assumed GHS Hazard Classifications:

  • Flammable Solid (based on the flammability of related compounds)

  • Acute Toxicity, Oral

  • Skin Irritation

  • Eye Irritation

  • Specific Target Organ Toxicity — Single Exposure (Respiratory Tract Irritation)

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure risk.

PPE_Workflow cluster_CoreProtection Core Protection cluster_EnhancedProtection Enhanced Protection (as needed) Lab Coat Lab Coat Chemical Respirator Chemical Respirator Lab Coat->Chemical Respirator If ventilation is inadequate or handling powders Safety Goggles Safety Goggles Face Shield Face Shield Safety Goggles->Face Shield If splash risk is high Nitrile Gloves Nitrile Gloves Researcher Researcher Researcher->Lab Coat Always Wear Researcher->Safety Goggles Always Wear Researcher->Nitrile Gloves Always Wear

Caption: Recommended Personal Protective Equipment (PPE) workflow.

  • Eye Protection : Chemical safety goggles are mandatory. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.

  • Hand Protection : Chemically resistant gloves, such as nitrile gloves, are required.[9] Always inspect gloves for integrity before use and dispose of them properly after handling the compound.

  • Skin and Body Protection : A flame-retardant lab coat should be worn.[8] Ensure it is fully buttoned. Do not wear shorts or open-toed shoes in the laboratory.

  • Respiratory Protection : Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[9] If handling the compound as a powder outside of a fume hood, a respirator with an appropriate organic vapor cartridge may be necessary.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is critical for preventing accidents and maintaining the compound's integrity.

Handling
  • Ventilation : Always handle this compound in a well-ventilated area, preferably inside a chemical fume hood, to minimize inhalation of dust or vapors.[9]

  • Ignition Sources : Keep away from heat, sparks, open flames, and other ignition sources.[5][6][7] Use non-sparking tools and explosion-proof equipment.[5][6]

  • Static Discharge : Take precautionary measures against static discharge.[5]

  • Personal Hygiene : Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[6][8]

Storage
  • Container : Store in a tightly closed, properly labeled container.[6]

  • Conditions : Keep in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[6][9]

  • Incompatibilities : Store separately from strong oxidizing agents, strong acids, and other incompatible materials.

Storage_Protocol Compound Compound Tightly Sealed Container Tightly Sealed Container Compound->Tightly Sealed Container Cool Dry Well-Ventilated Area Cool Dry Well-Ventilated Area Tightly Sealed Container->Cool Dry Well-Ventilated Area Away From Ignition Sources Away From Ignition Sources Cool Dry Well-Ventilated Area->Away From Ignition Sources Separate From Incompatibles Separate From Incompatibles Cool Dry Well-Ventilated Area->Separate From Incompatibles

Caption: Key storage requirements for the compound.

Emergency Procedures

Spills and Leaks
  • Evacuate : Immediately evacuate the area of the spill.

  • Ventilate : Ensure the area is well-ventilated.

  • Containment : Use a non-combustible absorbent material like sand or vermiculite to contain the spill.[9]

  • Collection : Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Decontamination : Clean the spill area thoroughly.

First Aid Measures
  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

  • Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Seek immediate medical attention.

Synthesis and Analytical Characterization

A potential synthetic approach could involve the Grignard reaction between a protected form of 4-oxocyclohexanol and a Grignard reagent derived from 3-bromo-6-methoxypyridine.

Analytical Characterization

The characterization of this compound would likely employ a combination of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR would be crucial for confirming the molecular structure, including the connectivity of the pyridine and cyclohexanone rings.

  • Mass Spectrometry (MS) : To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

  • Infrared (IR) Spectroscopy : To identify key functional groups such as the hydroxyl (-OH), carbonyl (C=O), and the C-O-C ether linkage.

  • High-Performance Liquid Chromatography (HPLC) : To assess the purity of the compound.

Waste Disposal

Chemical waste must be handled and disposed of in accordance with all local, state, and federal regulations.

  • Waste Classification : This compound and any materials contaminated with it should be treated as hazardous waste.

  • Containerization : Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams.[10]

  • Disposal : Arrange for disposal through a licensed hazardous waste disposal company. Do not dispose of down the drain or in regular trash.[11][12] Empty containers that held the compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[12]

Conclusion

This compound is a valuable research chemical that requires careful and informed handling. By understanding its potential hazards and adhering to the safety protocols outlined in this guide, researchers can work with this compound safely and effectively, paving the way for new discoveries in drug development and other scientific fields.

References

Methodological & Application

Synthesis Protocol for 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone: An Application Note for Medicinal Chemistry and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed, two-step synthetic protocol for the preparation of 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone, a valuable tertiary alcohol intermediate in medicinal chemistry. The synthesis employs a strategic protection-addition-deprotection sequence, commencing with the selective mono-ketalization of 1,4-cyclohexanedione. Subsequently, a Grignard reagent, prepared in situ from 5-bromo-2-methoxypyridine, undergoes a nucleophilic addition to the protected ketone. The synthesis is completed by a facile acidic workup that concurrently neutralizes the reaction and deprotects the ketal, yielding the target compound. This guide is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also critical insights into the rationale behind experimental choices, stringent safety protocols for handling organometallic reagents, and detailed characterization techniques.

Introduction

Substituted pyridyl-cyclohexanone scaffolds are of significant interest in contemporary drug discovery due to their versatile three-dimensional structures and potential for diverse biological activities. The title compound, this compound, incorporates a tertiary alcohol, a key functional group that can modulate physicochemical properties and serve as a handle for further chemical elaboration. The synthetic strategy presented herein is designed for efficiency and selectivity, addressing the challenge of chemoselectivity in the symmetric 1,4-cyclohexanedione starting material through the use of a protecting group.

The core of this synthesis lies in the robust and highly versatile Grignard reaction, a Nobel Prize-winning method for carbon-carbon bond formation.[1] By carefully controlling reaction conditions, a pyridyl Grignard reagent is generated and coupled with a protected cyclohexanone derivative to construct the desired tertiary alcohol.[2][3] This application note emphasizes not only the "how" but also the "why" of each procedural step, grounded in established principles of organic chemistry.

Overall Synthetic Scheme

The synthesis is divided into two primary stages: the preparation of the protected ketone intermediate and the subsequent Grignard reaction followed by deprotection.

Synthetic_Scheme cluster_0 Step 1: Monoketalization cluster_1 Step 2: Grignard Reaction & Deprotection start_A 1,4-Cyclohexanedione reagents_A Ethylene Glycol, Methyl triethyl ammonium chloride start_A->reagents_A product_A 1,4-Cyclohexanedione monoethylene ketal reagents_A->product_A intermediate_B Pyridyl Grignard Reagent reagents_B2 1. Nucleophilic Addition 2. H3O+ Workup product_A->reagents_B2 start_B1 5-Bromo-2-methoxypyridine reagents_B1 i-PrMgCl·LiCl, THF start_B1->reagents_B1 reagents_B1->intermediate_B intermediate_B->reagents_B2 final_product 4-Hydroxy-4-(6-methoxypyridin-3-YL) cyclohexanone reagents_B2->final_product

Caption: Overall two-step synthesis of the target compound.

PART 1: Synthesis of 1,4-Cyclohexanedione Monoethylene Ketal

Rationale: 1,4-Cyclohexanedione possesses two chemically equivalent carbonyl groups. To ensure that the Grignard reagent adds to only one of these, a protection strategy is necessary. The formation of a mono-ketal renders one carbonyl inert to nucleophilic attack. The presented method utilizes a eutectic system formed by ethylene glycol and a quaternary ammonium salt, which allows for a mild and high-yield reaction without the need for traditional acid catalysts and azeotropic water removal.[4][5]

Materials and Equipment
Reagent/MaterialGradeSupplier Example
1,4-Cyclohexanedione≥98%Sigma-Aldrich
Ethylene GlycolAnhydrous, ≥99.8%Sigma-Aldrich
Methyl triethyl ammonium chloride≥97%Sigma-Aldrich
Diethyl etherAnhydrous, ≥99.7%Sigma-Aldrich
Round-bottom flask (100 mL)-VWR
Magnetic stirrer and stir bar-VWR
Heating mantle with controller-VWR
Separatory funnel (250 mL)-VWR
Rotary evaporator-Heidolph
Experimental Protocol
  • Preparation of the Reaction Mixture: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine methyl triethyl ammonium chloride (15.2 g, 0.1 mol) and ethylene glycol (40.3 g, 0.65 mol).

  • Formation of the Eutectic System: Gently heat the mixture to 60 °C with stirring. A colorless, transparent liquid should form.

  • Addition of Diketone: Once the eutectic system is formed, add 1,4-cyclohexanedione (11.2 g, 0.1 mol) to the flask.

  • Reaction: Maintain the reaction temperature at 60 °C and stir for 1 to 1.5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a 250 mL separatory funnel and add diethyl ether (35 g). Shake vigorously and allow the layers to separate.

  • Isolation of Product: Collect the lower layer and concentrate it under reduced pressure using a rotary evaporator to remove the solvent. The resulting white solid is 1,4-cyclohexanedione monoethylene ketal.[5]

  • Purification and Characterization: The crude product is typically of high purity (yields can be >90%).[5] If necessary, it can be further purified by recrystallization. The product should be characterized by ¹H NMR, ¹³C NMR, and melting point determination.

PART 2: Synthesis of this compound

Rationale: This step involves the formation of the key carbon-carbon bond via a Grignard reaction. 5-bromo-2-methoxypyridine is converted into its corresponding Grignard reagent. This highly nucleophilic organometallic species then attacks the unprotected carbonyl group of the mono-ketal intermediate.[6][7] The subsequent acidic workup serves a dual purpose: it protonates the intermediate alkoxide to form the tertiary alcohol and hydrolyzes the ketal protecting group to regenerate the ketone functionality.[8][9]

Safety Precautions for Handling Organometallic Reagents

WARNING: Grignard reagents are highly reactive, moisture-sensitive, and can be pyrophoric. n-Butyllithium, often used in related reactions, is extremely pyrophoric.[10][11] All operations involving these reagents must be conducted under an inert atmosphere (e.g., nitrogen or argon) in oven-dried glassware. Appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, safety goggles, and suitable gloves, must be worn at all times.[12][13] Never work alone when handling these reagents. Ensure a supply of dry sand or a Class D fire extinguisher is readily accessible.

Materials and Equipment
Reagent/MaterialGradeSupplier Example
5-Bromo-2-methoxypyridine≥95%Sigma-Aldrich
Isopropylmagnesium chloride lithium chloride complex1.3 M in THFSigma-Aldrich
1,4-Cyclohexanedione monoethylene ketalAs prepared in Part 1-
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich
Hydrochloric Acid (HCl)3 M aqueous solutionSigma-Aldrich
Diethyl etherReagent gradeSigma-Aldrich
Saturated sodium bicarbonate solution-Fisher Scientific
Anhydrous magnesium sulfate (MgSO₄)-Fisher Scientific
Three-neck round-bottom flask (250 mL)-VWR
Addition funnel-VWR
Inert gas line (Nitrogen or Argon)-Airgas
Syringes and needles-VWR

Experimental Protocol

Grignard_Workflow setup Assemble oven-dried three-neck flask under inert atmosphere (N2/Ar). add_bromo Charge flask with 5-bromo-2-methoxypyridine and anhydrous THF. setup->add_bromo cool_reagents Cool the flask to 0 °C. add_bromo->cool_reagents add_grignard_former Slowly add i-PrMgCl·LiCl solution via syringe. cool_reagents->add_grignard_former stir_grignard Stir at room temperature to form Grignard reagent. add_grignard_former->stir_grignard cool_reaction Cool the Grignard solution to -78 °C (dry ice/acetone bath). stir_grignard->cool_reaction prepare_ketone Dissolve mono-ketal intermediate in anhydrous THF in a separate flask. add_ketone Slowly add the mono-ketal solution to the Grignard reagent via addition funnel. prepare_ketone->add_ketone cool_reaction->add_ketone react Stir at -78 °C for 1 hour, then warm to room temperature. add_ketone->react quench Carefully quench the reaction by slow addition of 3 M HCl at 0 °C. react->quench extract Extract the product with diethyl ether. quench->extract wash Wash the organic layer with saturated NaHCO3 and brine. extract->wash dry_purify Dry over MgSO4, filter, and concentrate. Purify by column chromatography. wash->dry_purify

Caption: Workflow for the Grignard reaction and product isolation.

  • Grignard Reagent Formation:

    • Assemble a 250 mL three-neck round-bottom flask, equipped with a magnetic stir bar, a thermometer, an addition funnel, and a nitrogen inlet, after oven-drying all glassware.

    • Charge the flask with 5-bromo-2-methoxypyridine (9.4 g, 50 mmol) and anhydrous THF (80 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add isopropylmagnesium chloride lithium chloride complex (1.3 M in THF, 42.3 mL, 55 mmol) via the addition funnel over 30 minutes, maintaining the internal temperature below 5 °C.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2 hours. Formation of the Grignard reagent is indicated by a change in the appearance of the reaction mixture.

  • Nucleophilic Addition:

    • In a separate dry flask, dissolve 1,4-cyclohexanedione monoethylene ketal (7.8 g, 50 mmol) in anhydrous THF (50 mL).

    • Cool the freshly prepared Grignard reagent solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the solution of the mono-ketal to the Grignard reagent via the addition funnel over 30 minutes, keeping the internal temperature below -70 °C.

    • Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2 hours.

  • Workup and Deprotection:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Carefully and slowly quench the reaction by adding 3 M aqueous HCl (100 mL). This step is exothermic.

    • Stir the mixture at room temperature for 1 hour to ensure complete hydrolysis of the ketal.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 100 mL) and brine (1 x 100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product, a viscous oil or solid, should be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.[14]

Characterization

The final product and intermediates should be thoroughly characterized using standard analytical techniques.

CompoundTechniqueExpected Observations
1,4-Cyclohexanedione monoethylene ketal¹H NMR (CDCl₃)Peaks corresponding to the ethylene ketal protons (around 3.9-4.0 ppm) and the two sets of inequivalent methylene protons of the cyclohexanone ring.
This compound¹H NMR (CDCl₃)A singlet for the methoxy group protons (around 3.9 ppm), aromatic protons of the pyridine ring, and complex multiplets for the cyclohexanone ring protons. The hydroxyl proton will appear as a broad singlet, which is exchangeable with D₂O.[15][16]
¹³C NMR (CDCl₃)Signals for the carbonyl carbon (around 210 ppm), the carbon bearing the hydroxyl group, carbons of the pyridine ring (including the methoxy-substituted carbon), and the methylene carbons of the cyclohexanone ring.[17][18]
IR (KBr)A broad absorption band for the O-H stretch (around 3400 cm⁻¹), a strong absorption for the C=O stretch (around 1710 cm⁻¹), and characteristic peaks for the aromatic C-H and C=C bonds.
Mass Spec (ESI+)An [M+H]⁺ peak corresponding to the molecular weight of the product (C₁₂H₁₅NO₃, MW: 221.26).

Conclusion

This application note details a robust and reliable synthetic route to this compound. By employing a ketal protection strategy and a carefully executed Grignard reaction, the target molecule can be obtained in good yield. The protocol emphasizes safe laboratory practices, particularly for the handling of organometallic reagents, and provides a framework for the characterization of the final product. This methodology should prove valuable for researchers in medicinal chemistry and related fields requiring access to this and structurally similar compounds for their research and development programs.

References

Application Notes and Protocols: Synthesis of 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Significance and Application

4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a substituted pyridine ring attached to a cyclohexanone scaffold, presents a versatile platform for the synthesis of novel therapeutic agents. The tertiary alcohol and ketone functionalities offer multiple points for chemical modification, enabling the exploration of structure-activity relationships (SAR) in various drug discovery programs. This document provides a comprehensive guide to the reaction mechanism and a detailed protocol for the synthesis of this valuable research chemical.

Reaction Mechanism: A Guided Pathway to the Target Molecule

The formation of this compound is achieved through a nucleophilic addition reaction, a cornerstone of carbon-carbon bond formation in organic synthesis.[1] The overall strategy involves the preparation of a potent nucleophile, a pyridyl organometallic reagent, and its subsequent reaction with a cyclohexanone derivative.

The key steps in the reaction mechanism are:

  • Formation of the Organolithium Reagent: The synthesis commences with the generation of a highly reactive organolithium reagent from 3-bromo-6-methoxypyridine. This is typically achieved through a lithium-halogen exchange reaction using an alkyllithium reagent, such as n-butyllithium (n-BuLi).[2] The choice of an organolithium reagent over a Grignard reagent is often predicated on its higher reactivity and facility in the lithium-halogen exchange process, particularly at low temperatures which helps to minimize side reactions.[3]

  • Nucleophilic Addition to a Protected Cyclohexanone: The generated 3-lithio-6-methoxypyridine acts as a powerful nucleophile. To ensure a selective mono-addition, a protected form of 1,4-cyclohexanedione is employed as the electrophile. The use of 1,4-dioxaspiro[4.5]decan-8-one, the monoethylene ketal of 1,4-cyclohexanedione, is a strategic choice to prevent the organolithium reagent from reacting with both carbonyl groups.[4][5] The nucleophilic carbon of the organolithium reagent attacks the electrophilic carbonyl carbon of the protected cyclohexanone, leading to the formation of a tetrahedral alkoxide intermediate.[6]

  • Acidic Work-up and Deprotection: The reaction is quenched with a mild acid, which serves two purposes. Firstly, it protonates the lithium alkoxide to yield the tertiary hydroxyl group. Secondly, the acidic conditions facilitate the hydrolysis of the ethylene ketal, regenerating the ketone functionality and yielding the final product, this compound.[7]

The overall reaction pathway is depicted in the following workflow diagram:

Synthesis_Workflow cluster_0 Step 1: Organolithium Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Deprotection & Product Formation A 3-Bromo-6-methoxypyridine C 3-Lithio-6-methoxypyridine A->C Lithium-Halogen Exchange B n-Butyllithium B->C E Lithium Alkoxide Intermediate C->E D 1,4-Dioxaspiro[4.5]decan-8-one D->E G This compound E->G F Acidic Work-up (e.g., aq. HCl) F->G

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

This section provides step-by-step methodologies for the synthesis of the target molecule, grounded in established chemical principles.

Protocol 1: Synthesis of 3-Bromo-6-methoxypyridine (Precursor)

The precursor, 3-bromo-6-methoxypyridine, can be synthesized from 2,5-dibromopyridine via a nucleophilic aromatic substitution reaction.

ParameterValue
Starting Material 2,5-Dibromopyridine
Reagent Sodium methoxide
Solvent N,N-Dimethylformamide (DMF)
Temperature 70-90 °C
Reaction Time 1-4 hours
Typical Yield 60-75%

Step-by-Step Procedure:

  • Preparation of Sodium Methoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal (1.2 eq.) to anhydrous methanol under an inert atmosphere.

  • Solvent Removal: After the sodium has completely reacted, remove the excess methanol under reduced pressure.

  • Reaction Setup: To the flask containing the sodium methoxide, add anhydrous N,N-dimethylformamide (DMF).

  • Addition of Starting Material: Add 2,5-dibromopyridine (1.0 eq.) to the reaction mixture.

  • Reaction: Heat the mixture to 70-90 °C and stir for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of this compound

This protocol details the core synthesis of the target molecule.

ParameterValue
Starting Materials 3-Bromo-6-methoxypyridine, 1,4-Dioxaspiro[4.5]decan-8-one
Reagent n-Butyllithium (in hexanes)
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature -78 °C to room temperature
Reaction Time 2-4 hours
Deprotection Agent Aqueous Hydrochloric Acid

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 3-bromo-6-methoxypyridine (1.1 eq.) in anhydrous tetrahydrofuran (THF).

  • Formation of Organolithium: Cool the solution to -78 °C (dry ice/acetone bath). Slowly add n-butyllithium (1.0 eq., typically 1.6 M in hexanes) dropwise via syringe. Stir the mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

  • Addition of Electrophile: In a separate flame-dried flask, dissolve 1,4-dioxaspiro[4.5]decan-8-one (1.0 eq.) in anhydrous THF. Transfer this solution dropwise via cannula to the solution of the organolithium reagent at -78 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-3 hours.

  • Quenching and Deprotection: Cool the reaction mixture to 0 °C in an ice bath and slowly quench by adding a dilute aqueous solution of hydrochloric acid (e.g., 2 M HCl). Stir the mixture vigorously for 1-2 hours to effect the deprotection of the ketal.

  • Work-up: Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the pure this compound.

Characterization and Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

PropertyValue
Molecular Formula C₁₂H₁₅NO₃
Molecular Weight 221.25 g/mol
Appearance Off-white to pale yellow solid
CAS Number 708273-57-8[8]

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methoxy group (singlet, ~3.9 ppm), the protons on the pyridine ring, and the methylene protons of the cyclohexanone ring.

  • ¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbon (~210 ppm), the quaternary carbon bearing the hydroxyl group, the carbons of the pyridine ring, and the methoxy carbon (~55 ppm).

  • IR Spectroscopy: The infrared spectrum will exhibit a strong absorption band for the ketone carbonyl group (C=O) around 1715 cm⁻¹ and a broad absorption for the hydroxyl group (O-H) in the region of 3200-3600 cm⁻¹.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound.

Troubleshooting and Expert Insights

  • Anhydrous Conditions: The success of this synthesis is highly dependent on maintaining strictly anhydrous conditions, particularly during the formation and reaction of the organolithium reagent. Any moisture will quench the organolithium, leading to a significant reduction in yield.

  • Temperature Control: Maintaining a low temperature (-78 °C) during the lithium-halogen exchange and the initial stages of the nucleophilic addition is crucial to prevent side reactions, such as the decomposition of the organolithium reagent or unwanted addition to the solvent.

  • Stoichiometry: Precise control over the stoichiometry of the reactants is important. An excess of the organolithium reagent could potentially lead to side reactions, while an excess of the protected cyclohexanone will remain as an impurity.

  • Deprotection: The acidic work-up and deprotection step should be monitored to ensure complete conversion. If the deprotection is sluggish, the reaction time can be extended, or the concentration of the acid can be slightly increased.

Conclusion

The synthesis of this compound via the nucleophilic addition of a pyridyl organolithium reagent to a protected cyclohexanone is a robust and reliable method. By carefully controlling the reaction conditions and employing the protocols outlined in these application notes, researchers can efficiently access this valuable building block for further chemical exploration and drug discovery endeavors.

References

Application Notes & Protocols: The Strategic Use of 4-Hydroxy-4-(6-methoxypyridin-3-yl)cyclohexanone in the Synthesis of Advanced Apoptosis Modulators

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Targeting Cell Death Pathways

In the landscape of modern drug discovery, particularly in oncology, the development of small molecules that can precisely modulate cellular signaling pathways is of paramount importance. While kinase inhibitors have traditionally dominated this field, another critical area of focus is the direct manipulation of apoptosis, or programmed cell death. Many cancers develop resistance to therapy by dysregulating the proteins that control this process.

This document provides a detailed guide to the application of 4-Hydroxy-4-(6-methoxypyridin-3-yl)cyclohexanone , a key heterocyclic building block, in the synthesis of potent modulators of apoptosis.[1][2][3] While the pyridinyl-cyclohexanone core is found in various bioactive molecules, including kinase and phosphodiesterase inhibitors, its most notable recent application is as a key intermediate in the synthesis of dual Bcl-2/Bcl-xL inhibitors, such as Pelcitoclax (APG-1252).[4][5] These agents, often classified as BH3 mimetics, represent a powerful therapeutic strategy to overcome cancer's intrinsic resistance to cell death.[6][7]

Herein, we explore the rationale behind using this specific scaffold, delineate the biological pathways targeted by its derivatives, and provide detailed, field-proven protocols for its synthetic manipulation and subsequent biological evaluation.

Section 1: The Methoxy-Pyridine Cyclohexanone Core - A Privileged Structure

The structure of this compound is not arbitrary; its features are strategically advantageous for developing protein-targeted therapeutics.

  • The 6-Methoxypyridine Ring: This moiety serves as a crucial interaction domain. The nitrogen atom can act as a hydrogen bond acceptor, mimicking the purine and pyrimidine bases of ATP, which is essential for binding to the hinge region of many kinases.[8] In the context of Bcl-2 family inhibitors, it occupies a key hydrophobic pocket, contributing significantly to binding affinity.

  • The Cyclohexanone Scaffold: This non-aromatic, six-membered ring provides a rigid, three-dimensional framework. Unlike flat aromatic systems, this scaffold projects its substituents into specific vectors in space, allowing for precise interaction with complex protein surfaces. The ketone and hydroxyl groups serve as versatile chemical handles for subsequent synthetic modifications, enabling the exploration of structure-activity relationships (SAR).

Section 2: Target Pathway Spotlight - Restoring Apoptosis via Bcl-2/Bcl-xL Inhibition

The primary therapeutic target for compounds derived from this scaffold, like Pelcitoclax, is the intrinsic apoptosis pathway, which is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins.

Mechanism of Action: In healthy cells, a delicate balance exists between pro-apoptotic proteins (e.g., BAX, BAK) and anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL). In many cancers, Bcl-2 and Bcl-xL are overexpressed, sequestering BAX and BAK and preventing them from initiating mitochondrial outer membrane permeabilization (MOMP). This is a key mechanism of chemoresistance.[6][7]

Derivatives of this compound are designed to function as BH3 mimetics . They bind to the BH3 groove of anti-apoptotic proteins like Bcl-2 and Bcl-xL, displacing the pro-apoptotic proteins.[6] The liberated BAX and BAK can then oligomerize at the mitochondrial membrane, leading to the release of cytochrome c, the activation of a caspase cascade, and ultimately, apoptosis.[7] Pelcitoclax is a prodrug that is converted in vivo to its more active metabolite, APG-1252-M1, which potently inhibits both Bcl-2 and Bcl-xL.[6][9]

Bcl2_Pathway cluster_0 Mitochondrion cluster_1 Anti-Apoptotic (Pro-Survival) cluster_2 Pro-Apoptotic cluster_3 Caspase Cascade MOMP Mitochondrial Outer Membrane Permeabilization CytoC Cytochrome c (released) MOMP->CytoC Apoptosome Apoptosome (Apaf-1, Casp-9) CytoC->Apoptosome Bcl2 Bcl-2 / Bcl-xL BAX_BAK BAX / BAK Bcl2->BAX_BAK Sequestration BAX_BAK->MOMP Activation Casp3 Caspase-3 (Executioner) Apoptosome->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Inhibitor Pelcitoclax Derivative (BH3 Mimetic) Inhibitor->Bcl2 Inhibition

Caption: The intrinsic apoptosis pathway and the inhibitory action of a BH3 mimetic.

Section 3: Protocols for Synthesis and Application

The following protocols provide a representative workflow for converting this compound into a more complex, biologically active molecule and subsequently testing its efficacy.

Protocol 1: Synthesis of an Amide-Coupled Derivative

This protocol outlines a two-step synthesis involving reductive amination to introduce a primary amine, followed by an amide coupling reaction. This is a common strategy in medicinal chemistry to build out molecular complexity.

Synthesis_Workflow Start This compound Intermediate Cis/Trans-4-amino-1-(6-methoxypyridin-3-yl)cyclohexan-1-ol Start->Intermediate Reductive Amination (NH4OAc, NaBH3CN) Final Final Amide Product Intermediate->Final Amide Coupling (Carboxylic Acid, EDCI, HOBt)

Caption: General workflow for the synthesis of an advanced derivative.

Step A: Reductive Amination of the Ketone

  • Rationale: Reductive amination is a robust method for converting a ketone into an amine. We use ammonium acetate as the ammonia source to form an intermediate imine in situ, which is then selectively reduced by sodium cyanoborohydride (NaBH₃CN). NaBH₃CN is a mild reducing agent that preferentially reduces the protonated imine over the ketone, maximizing yield.

  • Materials:

    • This compound (1.0 equiv)

    • Ammonium acetate (NH₄OAc) (10 equiv)

    • Sodium cyanoborohydride (NaBH₃CN) (1.5 equiv)

    • Anhydrous Methanol (MeOH)

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

  • Procedure:

    • To a round-bottom flask under a nitrogen atmosphere, dissolve this compound in anhydrous methanol.

    • Add ammonium acetate in a single portion and stir at room temperature for 30 minutes.

    • Carefully add sodium cyanoborohydride portion-wise over 10 minutes. Caution: NaBH₃CN is toxic and releases HCN gas upon contact with strong acid.

    • Stir the reaction mixture at room temperature for 12-18 hours. Monitor progress using Thin Layer Chromatography (TLC) or LC-MS.

    • Once the starting material is consumed, carefully quench the reaction by slowly adding water.

    • Reduce the volume of methanol in vacuo.

    • Partition the residue between DCM and saturated NaHCO₃ solution. Extract the aqueous layer twice more with DCM.

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product, a mixture of cis and trans isomers of 4-amino-1-(6-methoxypyridin-3-yl)cyclohexan-1-ol, can be purified by flash column chromatography on silica gel.

Step B: Amide Coupling with a Carboxylic Acid

  • Rationale: This step couples the newly installed amine with a carboxylic acid to form a stable amide bond. EDCI (a carbodiimide) is used to activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate. HOBt is added to prevent side reactions (like N-acylurea formation) and racemization by forming an active ester, which then cleanly reacts with the amine.

  • Materials:

    • Purified amine from Step A (1.0 equiv)

    • A desired carboxylic acid (e.g., 4-chlorobenzoic acid) (1.1 equiv)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 equiv)

    • Hydroxybenzotriazole (HOBt) (1.2 equiv)

    • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Lithium chloride (LiCl) solution (5%)

  • Procedure:

    • In a flame-dried flask under nitrogen, dissolve the carboxylic acid in anhydrous DMF.

    • Add EDCI and HOBt, and stir the mixture for 15 minutes at 0 °C to pre-activate the acid.

    • Add a solution of the amine (from Step A) in DMF, followed by the dropwise addition of DIPEA.

    • Allow the reaction to warm to room temperature and stir for 8-16 hours. Monitor by TLC or LC-MS.

    • Upon completion, pour the reaction mixture into water and extract with EtOAc (3x).

    • To remove residual DMF, wash the combined organic layers with a 5% LiCl solution (3x) and then with brine.

    • Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude residue by flash column chromatography or preparative HPLC to yield the final amide product.

Protocol 2: In Vitro Evaluation - Cell Viability Assay

  • Rationale: A cell viability assay is a fundamental experiment to determine the cytotoxic effect of a newly synthesized compound. The WST-1 assay is a colorimetric method where a tetrazolium salt is cleaved by mitochondrial dehydrogenases in viable cells to form a soluble formazan dye. The amount of dye produced is directly proportional to the number of living cells.

Assay_Workflow node_seed 1. Seed Cancer Cells (e.g., NCI-H146 SCLC line) in 96-well plates node_treat 2. Compound Treatment (Serial dilutions of test compound and controls) node_seed->node_treat node_incubate 3. Incubation (e.g., 72 hours at 37°C, 5% CO2) node_treat->node_incubate node_reagent 4. Add Viability Reagent (e.g., WST-1) node_incubate->node_reagent node_measure 5. Incubate & Measure (2-4 hours, read absorbance at 450 nm) node_reagent->node_measure node_analyze 6. Data Analysis (Calculate % viability vs. control, determine IC50 value) node_measure->node_analyze

Caption: Workflow for a typical cell viability (WST-1) assay.
  • Materials:

    • Cancer cell line known to be dependent on Bcl-2/Bcl-xL (e.g., NCI-H146 small-cell lung cancer cells).[9]

    • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS).

    • Synthesized compound, dissolved in DMSO to make a 10 mM stock.

    • 96-well flat-bottom cell culture plates.

    • WST-1 or similar viability reagent.

    • Microplate reader.

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of medium. Allow cells to attach by incubating overnight.

    • Compound Preparation: Prepare serial dilutions of the synthesized compound stock in culture medium. Ensure the final DMSO concentration is consistent and non-toxic (typically <0.5%).[6]

    • Treatment: Add 100 µL of the diluted compound solutions to the appropriate wells. Include wells for a vehicle control (DMSO only) and an untreated control (medium only).

    • Incubation: Incubate the plate for a set period (e.g., 72 hours) at 37°C in a humidified, 5% CO₂ atmosphere.

    • Viability Measurement: Add 10 µL of WST-1 reagent to each well. Incubate for 2-4 hours, or until a sufficient color change is observed in the control wells.

    • Data Analysis: Shake the plate gently and measure the absorbance at 450 nm. Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Section 4: Data Presentation

Quantitative data from biological assays should be presented clearly for comparison. Literature values for Pelcitoclax and its active metabolite provide a benchmark for newly synthesized analogs.

CompoundTarget Cell LineIC₅₀ Value (µmol/L)Citation
Pelcitoclax (APG-1252)NCI-H146 (SCLC)0.247[9]
APG-1252-M1 (Metabolite)NCI-H146 (SCLC)0.009[9]
Navitoclax (Reference)NCI-H146 (SCLC)0.050[9]

Conclusion

This compound is a high-value starting material for the synthesis of sophisticated therapeutic agents. Its inherent structural features provide a robust foundation for building molecules that can effectively target challenging protein-protein interactions, such as those governing the Bcl-2-mediated apoptosis pathway. The synthetic and analytical protocols detailed here offer a clear and reproducible framework for researchers and drug development professionals to leverage this versatile chemical scaffold in the creation of next-generation apoptosis-inducing cancer therapies.

References

Application Notes & Protocols: Strategic Diversification of the 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone Scaffold for Accelerated SAR Studies

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals on the strategic application of 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone in Structure-Activity Relationship (SAR) studies.

Forward: In the relentless pursuit of novel therapeutics, the intelligent selection and subsequent elaboration of a core chemical scaffold are paramount. A well-chosen starting point can significantly de-risk a medicinal chemistry campaign and accelerate the journey toward a clinical candidate. This guide focuses on one such strategic starting point: this compound. We will dissect its inherent value and provide robust, field-tested protocols for its use as a versatile intermediate in Structure-Activity Relationship (SAR) exploration. The narrative that follows is grounded in established chemical principles, designed to provide both the "how" and the "why" behind experimental choices.

The Molecular Rationale: Deconstructing the Privileged Scaffold

The title compound is more than a mere collection of atoms; it is a carefully orchestrated arrangement of functionalities that offer a compelling start for a drug discovery program. The 4-arylcyclohexanone framework is recognized as a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities.[1]

  • The Rigid Cyclohexanone Core: This saturated carbocycle provides a well-defined three-dimensional geometry. Unlike more flexible aliphatic chains, this rigidity reduces the entropic penalty upon binding to a biological target, often leading to higher affinity. The ketone group is a versatile synthetic handle, amenable to a vast array of chemical transformations.

  • The 6-Methoxypyridine Moiety: Pyridine and its derivatives are ubiquitous in pharmaceuticals, prized for their ability to engage in hydrogen bonding and other key interactions with biological targets.[2] The nitrogen atom acts as a hydrogen bond acceptor, while the methoxy group can influence electronic properties and provides a potential metabolic lever to modulate pharmacokinetic profiles.

  • The Tertiary Hydroxyl Group: This functional group is a critical pharmacophoric element, capable of acting as both a hydrogen bond donor and acceptor. Its presence introduces a chiral center, opening the door to exploring stereospecific interactions within a target's binding site.

This unique convergence of features makes this compound an ideal platform for generating a library of analogs to systematically probe the SAR of a given biological target.

Foundational Synthesis: A Reproducible Entry Point

The integrity of any SAR campaign rests on the quality of the synthesized compounds. The following protocol details a robust and scalable synthesis of the title compound via a Grignard reaction, a classic and reliable method for carbon-carbon bond formation.[3]

Protocol 2.1: Synthesis of this compound

Causality: This protocol leverages the nucleophilic character of an organomagnesium halide (Grignard reagent) to attack an electrophilic carbonyl carbon.[4] The reaction of the Grignard reagent derived from 5-bromo-2-methoxypyridine with 1,4-cyclohexanedione provides a direct and efficient route to the desired tertiary alcohol. The use of anhydrous conditions is critical, as Grignard reagents are highly reactive with protic solvents like water.[5]

Materials:

  • 5-bromo-2-methoxypyridine

  • Magnesium turnings

  • Iodine (catalytic)

  • Anhydrous Tetrahydrofuran (THF)

  • 1,4-Cyclohexanedione

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc) & Hexanes for chromatography

  • Standard flame-dried glassware for anhydrous reactions

Step-by-Step Methodology:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked flask under a nitrogen atmosphere, add magnesium turnings (1.2 eq.) and a single crystal of iodine.

    • Add a portion of anhydrous THF to just cover the magnesium.

    • Dissolve 5-bromo-2-methoxypyridine (1.0 eq.) in anhydrous THF and add it to a dropping funnel.

    • Add a small amount of the bromide solution to the magnesium. Initiation is indicated by gentle bubbling and the disappearance of the iodine color. Gentle heating may be required.

    • Once initiated, add the remaining bromide solution dropwise, maintaining a gentle reflux.

    • After the addition is complete, continue to reflux for 1 hour to ensure complete formation of the Grignard reagent.

  • Reaction with Ketone:

    • In a separate flame-dried flask, dissolve 1,4-cyclohexanedione (1.1 eq.) in anhydrous THF.

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add the 1,4-cyclohexanedione solution dropwise to the Grignard reagent.

    • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Extract the mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography on silica gel (e.g., using a gradient of 20% to 50% ethyl acetate in hexanes) to yield the pure product.

Self-Validation/Characterization:

Technique Expected Result
¹H NMR Characteristic signals for the methoxy group (~3.9 ppm), aromatic protons of the pyridine ring, and diastereotopic protons of the cyclohexanone ring.
¹³C NMR Signals for the carbonyl carbon (~210 ppm), the quaternary carbinol carbon (~70 ppm), and carbons of the pyridine and methoxy groups.
Mass Spec (ESI+) A prominent peak corresponding to the [M+H]⁺ ion (C₁₂H₁₅NO₃, MW: 221.26).[6]
FT-IR A broad O-H stretch (~3400 cm⁻¹) and a sharp C=O stretch (~1715 cm⁻¹).

Strategic Diversification for SAR Elucidation

The true power of this scaffold is realized through its systematic modification. The ketone functionality is a prime target for diversification, with reductive amination being one of the most powerful methods in the medicinal chemist's toolbox for installing a wide range of amine substituents.[7]

Protocol 3.1: Parallel Reductive Amination for Library Generation

Causality: This one-pot reaction proceeds via the formation of an iminium ion intermediate, which is then reduced in situ by a hydride reagent.[8] Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is mild enough not to reduce the starting ketone but is sufficiently reactive to reduce the iminium ion.[7] This selectivity allows for a clean and efficient transformation. The reaction is applicable to a wide range of ketones and amines, though sterically hindered ketones can sometimes prove more challenging.[9]

Materials:

  • This compound

  • Library of diverse primary and secondary amines

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (catalytic)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 96-well plates and multi-channel pipettors for parallel synthesis

Step-by-Step Methodology (for a single reaction, adaptable to parallel format):

  • To a vial, add this compound (1.0 eq., e.g., 22.1 mg, 0.1 mmol) dissolved in DCE (1 mL).

  • Add the desired amine (1.2 eq., 0.12 mmol) followed by a catalytic amount of glacial acetic acid (1-2 drops).

  • Allow the mixture to stir at room temperature for 1 hour to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq., 31.8 mg, 0.15 mmol) in one portion. Note: The reaction may gently effervesce.

  • Stir the reaction at room temperature for 12-24 hours. Monitor for completion by LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

  • The crude product can then be purified by preparative HPLC with mass-directed fractionation.

Diagram 3.1: SAR Diversification Workflow

SAR_Workflow cluster_0 Core Synthesis cluster_1 Library Generation cluster_2 Screening & Analysis Start 5-bromo-2-methoxypyridine + 1,4-cyclohexanedione Grignard Protocol 2.1: Grignard Reaction Start->Grignard Core This compound Grignard->Core Reductive_Amination Protocol 3.1: Parallel Reductive Amination Core->Reductive_Amination Amine_Library Diverse Amine Library (R1R2NH) Amine_Library->Reductive_Amination Analog_Library Analog Library Screening Biological Screening (e.g., Kinase Assay) Analog_Library->Screening SAR_Analysis SAR Analysis (IC50 Data) Screening->SAR_Analysis Next_Gen Design Next-Generation Compounds SAR_Analysis->Next_Gen

Caption: A logical workflow from core synthesis to SAR analysis.

Hypothetical Case Study: Targeting a Protein Kinase

To contextualize the application, consider a hypothetical project targeting a protein kinase implicated in an inflammatory disease. The initial high-throughput screen identified this compound as a weak, but tractable, hit.

Objective: Improve potency by exploring the SAR around the cyclohexanone core.

Strategy: Synthesize a focused library of 20-30 amine analogs using Protocol 3.1 to probe a solvent-exposed region of the ATP-binding pocket.

Hypothetical Results and Interpretation:

Compound ID R-Group (from R₂NH) IC₅₀ (nM) Interpretation & Next Steps
Hit-001 (Parent Ketone)12,500Baseline activity.
Analog-002 -NH(CH₃)9,800Minimal improvement. Small hydrophobic groups not optimal.
Analog-003 -N(CH₂)₄ (Pyrrolidine)4,500Moderate improvement. Confirms pocket tolerates cyclic amines.
Analog-004 -NH(CH₂)₂OH850Significant improvement. Suggests a key hydrogen bond can be formed. Explore other H-bond donors/acceptors.
Analog-005 -NH(CH₂)₂-morpholine120 Potent analog. The combination of the linker and the morpholine oxygen likely engages in optimal interactions. Further explore this vector.
Analog-006 -NH-Ph>20,000Inactive. Large, rigid aromatic groups are not tolerated.

References

Derivatization of 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone for drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Derivatization of 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone for Drug Discovery

Abstract

The this compound scaffold (CAS 708273-57-8) represents a valuable starting point in medicinal chemistry.[1][2][3] Its unique combination of a rigid cyclohexanone core, a tertiary alcohol, and an electronically distinct methoxypyridine ring provides multiple handles for chemical modification. This guide provides a comprehensive overview of strategic derivatization approaches for this scaffold, aimed at generating compound libraries for drug discovery. We will explore the rationale behind modifying each functional group, present detailed, field-tested protocols for key transformations, and outline a systematic approach for the characterization and subsequent biological evaluation of the resulting derivatives. The methodologies described herein are designed to enable researchers to efficiently explore the structure-activity relationships (SAR) of this promising molecular framework.

The Core Scaffold: A Privileged Starting Point

The title compound, this compound, is a heterocyclic ketone with a molecular weight of 221.26 g/mol and a formula of C₁₂H₁₅NO₃.[3] Its structure is notable for three distinct functional regions, each offering a vector for chemical diversification:

  • Tertiary Hydroxyl (-OH) Group: A hydrogen bond donor and acceptor, its modification can significantly impact solubility, metabolic stability, and target engagement.

  • Ketone (C=O) Group: A polar, hydrogen bond accepting moiety that can be transformed into a wide array of other functional groups, including amines, alkenes, and spirocycles, thereby altering the scaffold's geometry and polarity.

  • 6-Methoxypyridine Ring: A heteroaromatic system that influences the molecule's overall electronics, basicity, and potential for π-π stacking interactions with biological targets.

The strategic value of such pyridinyl-based scaffolds is well-documented, with derivatives showing a wide spectrum of biological activities, including anticancer and antimicrobial properties.[4][5][6]

Table 1: Physicochemical Properties of the Core Scaffold
PropertyValueSource
CAS Number 708273-57-8[1][2]
Molecular Formula C₁₂H₁₅NO₃[3]
Molecular Weight 221.26[3]
Polar Surface Area 59.42 Ų[1]
#H Bond Donors 1[1]
#H Bond Acceptors 4[1]
ACD/LogP 0.50[1]

The "Why": Rationale for Derivatization in Drug Discovery

Derivatization is not a random process; it is a hypothesis-driven exploration of chemical space. The primary goals are to optimize a molecule's therapeutic potential by enhancing its interaction with a biological target while improving its drug-like properties. This process is often guided by the principles of bioisosteric replacement and scaffold hopping .[7]

  • Bioisosterism: This involves replacing a functional group with another that has similar physical or chemical properties, with the goal of modulating potency, selectivity, or pharmacokinetic parameters.[8][9] For instance, replacing the hydroxyl group with a fluorine atom can block metabolic oxidation and alter hydrogen bonding capacity.

  • Structure-Activity Relationship (SAR) Exploration: Systematically modifying different parts of the molecule allows researchers to understand which functional groups are essential for biological activity. For example, a library of different amines installed via reductive amination can probe a target's binding pocket for size and charge tolerance.

  • Improving ADME Properties: Early-stage drug candidates often fail due to poor Absorption, Distribution, Metabolism, and Excretion (ADME) profiles. Derivatization can address these liabilities. Converting the polar hydroxyl group to a less polar ether, for example, can enhance membrane permeability.

The following diagram illustrates a typical workflow for scaffold derivatization in a drug discovery campaign.

G cluster_0 Synthesis & Derivatization cluster_1 Screening & Analysis Start Core Scaffold This compound Deriv_OH Hydroxyl Group Modification (Ethers, Esters) Start->Deriv_OH Deriv_CO Ketone Group Modification (Amines, Alkenes) Start->Deriv_CO Deriv_Pyr Pyridine Ring Modification (Advanced) Start->Deriv_Pyr Library Compound Library Deriv_OH->Library Deriv_CO->Library Deriv_Pyr->Library Characterization Analytical Characterization (LC-MS, NMR, Purity) Library->Characterization QC Screening Biological Screening (HTS, Phenotypic Assays) SAR SAR Analysis (Structure-Activity Relationship) Screening->SAR Characterization->Screening Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Deriv_OH Iterate Lead_Opt->Deriv_CO Iterate

Figure 1: A generalized workflow for the derivatization and evaluation of the core scaffold.

Derivatization Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood by trained personnel, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.

Modification of the Tertiary Hydroxyl Group

The tertiary alcohol is a prime target for modification. Its conversion to an ether or ester cap can block metabolic oxidation and modulate the molecule's hydrogen bonding potential and lipophilicity.

This protocol describes the formation of an ether linkage by deprotonating the hydroxyl group followed by reaction with an alkyl halide.

  • Rationale: This classic reaction is robust and allows for the introduction of a wide variety of alkyl groups (methyl, ethyl, benzyl, etc.). Using a strong base like sodium hydride (NaH) ensures complete deprotonation of the tertiary alcohol.

  • Step-by-Step Protocol:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).

    • Dissolve the starting material in anhydrous tetrahydrofuran (THF) (approx. 0.1 M concentration).

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

    • Allow the mixture to stir at 0 °C for 30 minutes.

    • Add the desired alkyl halide (e.g., iodomethane or benzyl bromide, 1.1 eq) dropwise via syringe.

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours, monitoring by TLC or LC-MS.

    • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired ether.

Modification of the Ketone Group

The ketone is arguably the most versatile functional handle on the scaffold. Reductive amination is a cornerstone of medicinal chemistry for its ability to reliably install amine functionality.

This protocol converts the ketone into a secondary or tertiary amine by reacting it with a primary or secondary amine in the presence of a mild reducing agent.

  • Rationale: Sodium triacetoxyborohydride (STAB) is the reducing agent of choice as it is mild, tolerant of slightly acidic conditions needed for iminium ion formation, and does not readily reduce the ketone starting material in the absence of an amine. This one-pot procedure is highly efficient for library synthesis.

  • Step-by-Step Protocol:

    • In a vial, dissolve this compound (1.0 eq) in dichloromethane (DCM) or dichloroethane (DCE) (approx. 0.1 M).

    • Add the desired primary or secondary amine (1.1 eq).

    • Add acetic acid (1.0 eq) to catalyze iminium ion formation.

    • Allow the mixture to stir at room temperature for 20-30 minutes.

    • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.

    • Workup: Quench the reaction with saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

    • Purification: Purify the crude product via flash chromatography or preparative HPLC. The resulting amine can exist as a mixture of diastereomers (axial/equatorial), which may be separable.

The following diagram illustrates the mechanism of reductive amination.

G Ketone R-C(=O)-R' Iminium [R-C(=NR''H)-R']⁺ (Iminium Ion) Ketone->Iminium + R''NH₂ (reversible) Amine R''NH₂ Product R-CH(NHR'')-R' Iminium->Product Reduction Reagents + H⁺ - H₂O Reducer [H⁻] (e.g., STAB)

Figure 2: Simplified mechanism of reductive amination.

Advanced Strategy: Pyridine Ring Functionalization

For more advanced diversification, the pyridine ring itself can be modified. While direct electrophilic substitution is difficult, modern cross-coupling reactions provide a reliable route.

This protocol would first require converting a position on the pyridine ring to a halide (e.g., a bromide or chloride). Assuming a bromo- substituted analog of the core scaffold is available, it could be coupled with various boronic acids. A scalable Suzuki coupling protocol for a related 6-methoxypyridin-3-yl boronic acid has been reported, demonstrating the feasibility of this chemistry on the core ring system.[10]

  • Rationale: The Suzuki coupling is a powerful C-C bond-forming reaction with broad substrate scope and functional group tolerance, making it ideal for late-stage diversification in a drug discovery program.

  • General Conditions (Illustrative):

    • To a reaction vessel, add the bromo-substituted scaffold (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

    • Add a solvent system, such as a mixture of dioxane and water.

    • Degas the mixture by bubbling with N₂ or Argon for 15-20 minutes.

    • Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitor by LC-MS).

    • Workup & Purification: After cooling, dilute with water and extract with an organic solvent. The product is then purified using standard chromatographic techniques.

Characterization and Data Management

Rigorous characterization is essential to confirm the structure and purity of each new derivative.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Used for rapid confirmation of product formation (by mass) and to monitor reaction progress.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, typically with UV detection at multiple wavelengths.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to unambiguously determine the structure of the final product.

  • Data Logging: It is critical to maintain a detailed record of all experimental and analytical data. The following table provides a template for organizing data for a synthesized library.

Table 2: Template for Derivative Library Data
Cmpd IDModification ProtocolR-Group / ReagentYield (%)Purity (HPLC %)Mass (M+H)⁺Notes
EX-001 Protocol 1Iodomethane75>98236.12Methyl Ether
EX-002 Protocol 1Benzyl Bromide68>99312.15Benzyl Ether
EX-003 Protocol 2Cyclopropylamine55>97263.17Mixture of diastereomers
EX-004 Protocol 2Morpholine81>98293.18Single product expected

Conclusion

The this compound scaffold is a versatile and promising starting point for the development of new therapeutic agents. By systematically applying the derivatization strategies outlined in this guide—targeting the hydroxyl and ketone functionalities—researchers can rapidly generate diverse libraries of novel compounds. Each modification should be guided by a clear rationale aimed at improving potency, selectivity, or pharmacokinetic properties. Coupled with robust analytical characterization and a well-designed biological screening cascade, these protocols provide a powerful framework for unlocking the full potential of this valuable chemical scaffold in modern drug discovery.

References

Application Notes and Protocols for 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone: A Versatile Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 4-arylcyclohexanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] The introduction of a methoxypyridine moiety, a common pharmacophore in drug design, imparts unique electronic and steric properties, making 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone a compound of significant interest for researchers in drug development.[2][3] This tertiary alcohol is a key synthetic intermediate, offering multiple avenues for further chemical modification.

This guide provides a comprehensive overview of the experimental procedures involving this compound, including a detailed synthetic protocol, characterization data, and a prospective application in the context of kinase inhibitor screening. The methodologies are designed to be robust and reproducible, providing a solid foundation for further investigation into the therapeutic potential of its derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding the compound's behavior in various experimental settings.

PropertyValueSource
CAS Number 708273-57-8[4]
Molecular Formula C₁₂H₁₅NO₃[4]
Molecular Weight 221.25 g/mol [4]
Appearance Off-white to pale yellow solid (predicted)-
Boiling Point 389.6 °C at 760 mmHg (predicted)[5]
Polar Surface Area 59.42 Ų[4]
LogP 0.50[4]

Synthesis Protocol: A Grignard Approach

The synthesis of this compound can be efficiently achieved through a Grignard reaction. This classic carbon-carbon bond-forming reaction involves the nucleophilic addition of an organomagnesium halide to a ketone. In this proposed protocol, the Grignard reagent is prepared from 3-bromo-6-methoxypyridine, which then reacts with 1,4-cyclohexanedione monoethylene ketal, a protected form of 1,4-cyclohexanedione. The ketal protecting group is crucial to prevent self-condensation of the diketone and to ensure the Grignard reagent reacts selectively at one carbonyl group. A final acidic workup removes the protecting group to yield the desired product.

Experimental Workflow

G cluster_0 Part 1: Grignard Reagent Formation cluster_1 Part 2: Nucleophilic Addition cluster_2 Part 3: Quenching and Deprotection cluster_3 Part 4: Isolation and Purification start Start: 3-bromo-6-methoxypyridine, Mg turnings, THF grignard Formation of 3-(bromomagnesium)-6-methoxypyridine start->grignard Initiate with I₂ crystal addition Slow addition of 1,4-cyclohexanedione monoethylene ketal in THF grignard->addition reaction Reaction at 0°C to room temperature addition->reaction quench Quench with saturated aq. NH₄Cl reaction->quench deprotection Acidic workup with aq. HCl quench->deprotection extraction Extraction with Ethyl Acetate deprotection->extraction purification Column Chromatography (Silica gel) extraction->purification product Final Product: this compound purification->product

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology

Materials:

  • 3-bromo-6-methoxypyridine

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous Tetrahydrofuran (THF)

  • 1,4-Cyclohexanedione monoethylene ketal

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • 2M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for elution)

Procedure:

  • Grignard Reagent Preparation:

    • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

    • Add a small crystal of iodine and gently heat the flask under a stream of nitrogen to activate the magnesium.

    • Allow the flask to cool to room temperature, then add anhydrous THF.

    • Dissolve 3-bromo-6-methoxypyridine (1.0 eq) in anhydrous THF and add it to the dropping funnel.

    • Add a small portion of the bromide solution to the magnesium suspension. The reaction is initiated when the color of iodine disappears and gentle bubbling is observed.

    • Add the remaining bromide solution dropwise, maintaining a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Nucleophilic Addition:

    • In a separate flame-dried flask, dissolve 1,4-cyclohexanedione monoethylene ketal (1.1 eq) in anhydrous THF.

    • Cool the solution of the Grignard reagent to 0 °C in an ice bath.

    • Add the solution of the protected ketone dropwise to the Grignard reagent.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Deprotection:

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Once the quenching is complete, add 2M HCl to dissolve the magnesium salts and to effect the deprotection of the ketal. Stir vigorously for 1-2 hours at room temperature until TLC analysis indicates complete removal of the protecting group.

  • Isolation and Purification:

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford this compound as a solid.

Characterization

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the methoxy group (a singlet around 3.9 ppm), the pyridine ring protons, and the cyclohexanone ring protons. The absence of the ketal protons will confirm successful deprotection.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum should display a signal for the carbonyl carbon around 208-212 ppm, the carbon bearing the hydroxyl group at approximately 70-75 ppm, and the carbons of the methoxypyridine and cyclohexanone rings.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show the [M+H]⁺ ion corresponding to the molecular weight of the product.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the ketone carbonyl group (C=O) around 1715 cm⁻¹ and a broad absorption for the hydroxyl group (O-H) in the region of 3200-3600 cm⁻¹.

Application Note: Screening for Kinase Inhibitory Activity

Background:

The pyridine and cyclohexanone moieties are present in a number of compounds that exhibit inhibitory activity against various protein kinases.[6][7] Protein kinases play a crucial role in cell signaling, and their dysregulation is implicated in diseases such as cancer and inflammation. Therefore, this compound and its derivatives are attractive candidates for screening as potential kinase inhibitors.

Objective:

To outline a general protocol for evaluating the inhibitory activity of this compound against a representative protein kinase (e.g., a serine/threonine or tyrosine kinase) using an in vitro luminescence-based assay.

Assay Workflow

G start Start: Prepare Reagents (Kinase, Substrate, ATP, Test Compound) dispense Dispense Kinase and Test Compound into 384-well plate start->dispense incubate1 Pre-incubation at RT dispense->incubate1 initiate Initiate reaction by adding ATP/Substrate mixture incubate1->initiate incubate2 Incubate at RT to allow phosphorylation initiate->incubate2 detect Add Kinase-Glo® Reagent to deplete remaining ATP incubate2->detect read Measure luminescence detect->read analyze Analyze data to determine IC₅₀ read->analyze

Caption: Workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol

Materials:

  • Recombinant protein kinase

  • Specific peptide substrate for the kinase

  • Adenosine triphosphate (ATP)

  • This compound (dissolved in DMSO)

  • Kinase assay buffer (e.g., HEPES, MgCl₂, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • White, opaque 384-well microplates

  • Luminometer

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in DMSO to create a concentration gradient for IC₅₀ determination.

  • Assay Setup:

    • In a 384-well plate, add the kinase solution to each well (except for the 'no enzyme' control).

    • Add the diluted test compound to the appropriate wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

    • Allow the plate to pre-incubate at room temperature for 15-30 minutes to permit the compound to interact with the kinase.

  • Reaction Initiation and Incubation:

    • Prepare a solution of the peptide substrate and ATP in the kinase assay buffer.

    • Initiate the kinase reaction by adding the ATP/substrate mixture to all wells.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection:

    • Add the Kinase-Glo® reagent to each well. This reagent will lyse the cells and measure the amount of remaining ATP. The luminescent signal is inversely proportional to the kinase activity.

    • Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Conclusion

This compound is a valuable building block for the synthesis of novel compounds with potential therapeutic applications. The protocols outlined in this guide provide a solid framework for its synthesis, characterization, and preliminary biological evaluation. The adaptability of the 4-arylcyclohexanone core, combined with the favorable properties of the methoxypyridine moiety, makes this compound and its future derivatives promising candidates for further investigation in drug discovery programs.

References

Application Note & Protocols for the Comprehensive Characterization of 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical methods for the characterization of 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone, a key intermediate in pharmaceutical synthesis. The protocols detailed herein are designed for researchers, scientists, and drug development professionals to ensure the identity, purity, and structural integrity of this compound. This guide is founded on established principles of analytical chemistry and provides detailed, step-by-step methodologies for techniques including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy. The causality behind experimental choices is explained to provide a deeper understanding of the analytical workflow.

Introduction

This compound (CAS 708273-57-8) is a heterocyclic compound with a molecular formula of C₁₂H₁₅NO₃ and a molecular weight of approximately 221.26 g/mol .[1][2][3] Its structural complexity, featuring a substituted pyridine ring and a functionalized cyclohexanone moiety, necessitates a multi-faceted analytical approach for unambiguous characterization. The presence of hydroxyl and carbonyl groups, along with aromatic and aliphatic protons, provides multiple avenues for spectroscopic and chromatographic analysis. This application note details robust methods for confirming the chemical identity and assessing the purity of this compound, which are critical for its application in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for method development, particularly for chromatography and spectroscopy.

PropertyValueSource
CAS Number 708273-57-8[1][2][4]
Molecular Formula C₁₂H₁₅NO₃[1][2][3]
Molecular Weight 221.26 g/mol [2]
Appearance (Predicted) White to off-white solidN/A
Boiling Point 389.6°C at 760 mmHg (Predicted)[1][3]
Density 1.23 g/cm³ (Predicted)[1][3]
Polar Surface Area 59.42 Ų

Chromatographic Analysis for Purity Determination

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of non-volatile and thermally labile compounds like this compound. The presence of the methoxypyridine chromophore allows for sensitive UV detection.

Rationale for Method Selection

A reversed-phase HPLC (RP-HPLC) method is proposed due to the moderate polarity of the molecule. The combination of a C18 stationary phase with a polar mobile phase (e.g., acetonitrile and water) provides excellent separation for a wide range of organic molecules. A buffered mobile phase is recommended to ensure the consistent ionization state of the molecule, leading to reproducible retention times.

Experimental Protocol: RP-HPLC

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Compound B Dissolve in Diluent (e.g., 50:50 ACN:H2O) A->B C Filter Sample (0.45 µm) B->C D Prepare Mobile Phases (A: Buffered Water, B: ACN) E Degas Mobile Phases D->E F Equilibrate Column G Inject Sample F->G H Isocratic/Gradient Elution G->H I UV Detection H->I J Integrate Peaks I->J K Calculate Purity (%) J->K

Caption: Workflow for RP-HPLC Purity Analysis.

Instrumentation and Conditions:

ParameterRecommended SettingRationale
HPLC System Standard HPLC/UHPLC with UV detectorWidely available and suitable for this analysis.
Column C18, 250 x 4.6 mm, 5 µmA general-purpose column providing good resolution.
Mobile Phase A 0.1% Formic Acid in WaterProvides a consistent pH for sharp peaks.
Mobile Phase B Acetonitrile (ACN)A common organic modifier in RP-HPLC.
Elution Mode Isocratic or GradientStart with isocratic (e.g., 70:30 A:B) and optimize to a gradient if needed for impurity separation.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures retention time stability.
Injection Volume 10 µLAdjustable based on sample concentration and detector response.
UV Wavelength 270 nmEstimated λmax for the methoxypyridine chromophore. A full UV scan is recommended for optimization.
Sample Prep. 1 mg/mL in 50:50 ACN:WaterEnsure complete dissolution.

Structural Elucidation by Mass Spectrometry

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is the preferred method for this molecule due to its polarity and the presence of heteroatoms that can be readily protonated.

Rationale for Method Selection

High-resolution mass spectrometry (HRMS), for instance, using a Quadrupole-Orbitrap or Q-TOF instrument, can provide the exact mass of the molecule, which can be used to confirm its elemental composition.[5] Tandem MS (MS/MS) can be employed to fragment the molecule and provide further structural information.

Experimental Protocol: LC-MS

LCMS_Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis A HPLC Separation (as per Section 3.2) B Electrospray Ionization (ESI) Positive Mode A->B C Full Scan MS (m/z 50-500) B->C D Tandem MS (MS/MS) on Precursor Ion C->D Optional E Determine [M+H]⁺ Ion C->E G Analyze Fragmentation Pattern D->G F Calculate Elemental Composition E->F

Caption: General workflow for LC-MS analysis.

Instrumentation and Expected Results:

ParameterRecommended SettingExpected Result/Rationale
Mass Spectrometer ESI-Q-TOF or ESI-OrbitrapProvides high mass accuracy for formula confirmation.
Ionization Mode ESI PositiveThe pyridine nitrogen is readily protonated.
Scan Range m/z 50 - 500Covers the expected molecular ion and potential fragments.
Capillary Voltage 3.5 - 4.5 kVTypical range for stable electrospray.
Expected Ion [M+H]⁺ at m/z 222.1128Theoretical exact mass for C₁₂H₁₆NO₃⁺.
Fragmentation The most likely fragmentation pathways would involve the loss of water (H₂O) from the hydroxyl group and cleavage of the cyclohexanone ring.[6][7]

Unambiguous Structure Confirmation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for elucidating the chemical structure of organic molecules. A combination of ¹H NMR, ¹³C NMR, and 2D NMR experiments can provide a complete picture of the atomic connectivity.

Rationale for Method Selection

¹H NMR will reveal the number of different types of protons and their neighboring environments. ¹³C NMR will identify all unique carbon atoms. 2D experiments like COSY and HSQC will establish proton-proton and proton-carbon correlations, respectively, allowing for the complete assignment of the structure.

Experimental Protocol: NMR Spectroscopy

Sample Preparation: Dissolve ~10-20 mg of the compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transfer to an NMR tube.

Instrumentation and Experiments:

ExperimentPurposeExpected Observations
¹H NMR Identify proton environments, multiplicity, and integration.Signals for pyridyl protons, cyclohexyl protons, methoxy protons, and hydroxyl proton.
¹³C NMR Identify all unique carbon environments.Signals for carbonyl carbon, aromatic carbons, aliphatic carbons, and methoxy carbon.
DEPT-135 Differentiate between CH, CH₂, and CH₃ groups.Positive signals for CH and CH₃, negative signals for CH₂.
2D COSY Identify proton-proton couplings.Correlations between adjacent protons on the cyclohexyl ring.
2D HSQC Correlate protons to their directly attached carbons.Connect each proton signal to its corresponding carbon signal.
2D HMBC Identify long-range (2-3 bond) proton-carbon couplings.Key for connecting the pyridine ring to the cyclohexanone ring.

Predicted NMR Chemical Shifts: (Note: These are estimations based on related structures and require experimental verification. Chemical shifts are in ppm.)

Assignment¹H NMR (Predicted)¹³C NMR (Predicted)
Pyridyl-H~8.2 (s), ~7.5 (d), ~6.8 (d)~164, ~147, ~138, ~125, ~110
Cyclohexyl-H~1.8 - 2.8 (m)~210 (C=O), ~70 (C-OH), ~35-45 (CH₂)
Methoxy-H~3.9 (s)~54
Hydroxyl-HVariable, broad singletN/A

Functional Group Identification by FT-IR Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[8]

Rationale for Method Selection

FT-IR is ideal for confirming the presence of the key hydroxyl (-OH) and carbonyl (C=O) groups in this compound.[9] It can also provide information about the aromatic and aliphatic C-H bonds.

Experimental Protocol: FT-IR Spectroscopy

Sample Preparation: The analysis can be performed on a solid sample using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.[8] Alternatively, a KBr pellet can be prepared.

Instrumentation and Data Acquisition:

  • Spectrometer: A standard FT-IR spectrometer.

  • Accessory: ATR or KBr press.

  • Scan Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 (co-added to improve signal-to-noise).

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~3400 (broad)O-H (hydroxyl)Stretching
~3050C-H (aromatic)Stretching
~2950-2850C-H (aliphatic)Stretching
~1710C=O (ketone)Stretching
~1600, ~1480C=C, C=N (aromatic ring)Stretching
~1250C-O (methoxy)Stretching
~1100C-O (tertiary alcohol)Stretching

Conclusion

The analytical methods outlined in this document provide a comprehensive framework for the characterization of this compound. By employing a combination of chromatography (HPLC) and spectroscopy (MS, NMR, FT-IR), researchers can confidently establish the identity, purity, and structure of this important chemical entity. It is imperative to note that the specific parameters provided in these protocols, particularly for chromatographic separation, may require optimization based on the specific instrumentation and purity profile of the sample being analyzed.

References

Application Note: A Scalable and Robust Synthesis of 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and scalable protocol for the synthesis of 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone, a key intermediate in pharmaceutical development. The synthetic strategy is centered around a Grignard reaction, a powerful and versatile method for carbon-carbon bond formation.[1][2] We detail a three-step sequence beginning with the selective mono-protection of 1,4-cyclohexanedione, followed by the formation of a pyridyl Grignard reagent and its subsequent nucleophilic addition to the protected ketone. The final step involves an acidic workup that facilitates the deprotection of the ketal to yield the target tertiary alcohol.[1][3] This guide emphasizes the critical parameters for process control, safety, and scalability, making it suitable for researchers in both academic and industrial drug development settings.

Introduction and Synthetic Strategy

This compound is a valuable building block whose structural motif is of interest in medicinal chemistry. Its efficient and scalable synthesis is crucial for enabling further drug discovery and development efforts. The molecular architecture, featuring a tertiary alcohol, strongly suggests a retrosynthetic disconnection at the C-C bond between the pyridine and cyclohexanone rings, pointing towards a Grignar-based approach.

The chosen forward synthesis pathway involves three key stages:

  • Protection: To prevent unwanted side reactions, one of the two carbonyl groups of the symmetric starting material, 1,4-cyclohexanedione, is selectively protected as an ethylene ketal. This ensures that the Grignard reagent reacts only at the desired carbonyl position.[4]

  • Grignard Reaction: The Grignard reagent is prepared from 5-bromo-2-methoxypyridine and magnesium turnings. This organometallic nucleophile is then reacted with the protected intermediate, 1,4-cyclohexanedione monoethylene ketal.

  • Deprotection: The reaction is quenched with a mild acid, which serves to both neutralize the magnesium alkoxide intermediate and hydrolyze the ketal protecting group, revealing the second ketone and furnishing the final product.[5]

This strategy is advantageous due to the commercial availability of the starting materials and the robust and well-documented nature of the reactions involved.

G cluster_retro Retrosynthetic Analysis cluster_forward Forward Synthesis Pathway Target This compound Disconnect C-C Disconnection (Grignard) Target->Disconnect Synthon1 Pyridyl Anion Synthon Disconnect->Synthon1 Synthon2 Protected Ketone Cation Synthon Disconnect->Synthon2 SM1 1,4-Cyclohexanedione Intermediate1 1,4-Cyclohexanedione Monoethylene Ketal SM1->Intermediate1  Step 1:  Protection SM2 5-Bromo-2-methoxypyridine Intermediate2 3-Magnesiobromo-6- methoxypyridine (Grignard Reagent) SM2->Intermediate2  Step 2a:  Grignard Formation Product Target Molecule Intermediate1->Product  Step 2b & 3:  Addition & Deprotection Intermediate2->Product  Step 2b & 3:  Addition & Deprotection

Caption: Retrosynthetic analysis and forward synthesis plan.

Experimental Protocols

Part 1: Synthesis of 1,4-Cyclohexanedione Monoethylene Ketal

The selective mono-ketalization of 1,4-cyclohexanedione is critical to the success of this synthesis. By converting one carbonyl to a non-reactive ketal, we direct the subsequent Grignard addition to the remaining free ketone. Several methods exist for this transformation; a straightforward and high-yielding procedure using an acid catalyst is presented below.[6][7][8]

Protocol 1: Mono-Ketalization

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 1,4-cyclohexanedione, ethylene glycol, a catalytic amount of p-toluenesulfonic acid (p-TSA), and toluene.

  • Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.

  • Once the theoretical amount of water has been collected (or the reaction is complete by TLC/GC analysis), cool the mixture to room temperature.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield 1,4-cyclohexanedione monoethylene ketal as a white solid.[9]

ReagentMolar Mass ( g/mol )Quantity (Scale: 0.5 mol)MolesEquivalents
1,4-Cyclohexanedione112.1356.1 g0.501.0
Ethylene Glycol62.0734.1 g (30.8 mL)0.551.1
p-TSA monohydrate190.220.95 g0.0050.01
Toluene92.14500 mL--
Part 2: Grignard Reaction and Deprotection

This stage involves the formation of the pyridyl Grignard reagent and its reaction with the protected ketone. Safety is paramount during this step, especially at scale. The Grignard reaction is highly exothermic and moisture-sensitive.[10][11] All glassware must be rigorously dried, and the reaction must be conducted under a strictly inert atmosphere (e.g., nitrogen or argon).

Protocol 2: Scale-Up Synthesis of the Target Compound

  • Grignard Reagent Preparation:

    • Set up a three-neck round-bottom flask (appropriately sized to be no more than half full at the end of the reaction) equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and an addition funnel.[11]

    • Flame-dry the entire apparatus under vacuum and backfill with nitrogen.[12]

    • Charge the flask with magnesium turnings and a small crystal of iodine (to initiate the reaction).

    • In the addition funnel, prepare a solution of 5-bromo-2-methoxypyridine in anhydrous tetrahydrofuran (THF).

    • Add a small portion (~10%) of the halide solution to the magnesium. The reaction is initiated when the iodine color fades and gentle refluxing is observed. If initiation is sluggish, gentle warming may be applied.

    • Once initiated, add the remaining halide solution dropwise at a rate that maintains a steady but controllable reflux. An external cooling bath (ice-water) should be kept on hand to manage the exotherm.[11][12]

    • After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Nucleophilic Addition:

    • Dissolve the 1,4-cyclohexanedione monoethylene ketal in anhydrous THF and add this solution to the addition funnel.

    • Cool the Grignard reagent mixture to 0 °C using an ice bath.

    • Add the ketal solution dropwise to the stirred Grignard reagent. A slow addition rate is crucial to control the exotherm.

    • Once the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours or until completion is confirmed by TLC.

  • Workup and Deprotection:

    • Cool the reaction mixture back to 0 °C.

    • Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the intermediate magnesium alkoxide.

    • Continue adding the ammonium chloride solution until the solids dissolve.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers and wash with 1 M HCl to facilitate the hydrolysis of the ketal. Stirring the biphasic mixture for 1-2 hours may be necessary for complete deprotection.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel to afford this compound.

ReagentMolar Mass ( g/mol )Quantity (Scale: 0.4 mol)MolesEquivalents
Magnesium Turnings24.3110.7 g0.441.1
5-Bromo-2-methoxypyridine188.0275.2 g0.401.0
1,4-Cyclohexanedione Monoethylene Ketal156.1862.5 g0.401.0
Anhydrous THF72.11~800 mL--
Saturated aq. NH₄Cl-As needed--
1 M HCl-As needed--

Process Workflow and Scale-Up Considerations

Overall Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Workup & Purification A Dry Glassware (Flame-dry under vacuum) B Charge Reactor with Mg and Iodine Crystal A->B E Initiate Grignard Formation (Add ~10% Halide Solution) B->E C Prepare Halide Solution in Anhydrous THF D Prepare Ketal Solution in Anhydrous THF F Controlled Addition of Remaining Halide Solution (Maintain Reflux) E->F G Stir to Complete Grignard Formation F->G H Cool Reactor to 0 °C G->H I Controlled Addition of Ketal Solution H->I J Stir to Completion (Warm to RT) I->J K Cool Reactor to 0 °C J->K L Quench with Saturated Aqueous NH4Cl K->L M Extract with Ethyl Acetate L->M N Acid Wash (1M HCl) for Deprotection M->N O Wash, Dry, and Concentrate N->O P Purify via Column Chromatography O->P

Caption: Detailed step-by-step experimental workflow diagram.

Key Considerations for Scale-Up

Transitioning this synthesis from the bench to a larger scale requires careful attention to several factors, primarily related to safety and process control.

  • Thermal Management: The formation of the Grignard reagent is significantly exothermic. On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient.[13] A reactor with a cooling jacket and precise temperature control is essential. The rate of addition of the halide must be carefully controlled to prevent a runaway reaction.[10][13]

  • Inert Atmosphere: Maintaining a strictly anhydrous and oxygen-free environment is critical. Water will quench the Grignard reagent, reducing yield, while oxygen can lead to side products. For large-scale operations, the reactor must be thoroughly purged with nitrogen or argon, and a positive pressure should be maintained throughout the process.[14]

  • Reagent Addition: Using a calibrated pump for the addition of the halide and ketal solutions provides superior control over addition rates compared to a simple gravity-fed addition funnel. This ensures consistent reaction conditions and better thermal management.

  • Mixing: Efficient agitation is crucial to ensure homogenous temperature distribution and prevent localized "hot spots," especially during the addition of reagents. A mechanical overhead stirrer is mandatory for reactions of this scale.

  • Safety Protocols: Personnel must be equipped with appropriate personal protective equipment (PPE), including fire-retardant lab coats, safety glasses, and gloves.[14] The reaction should be performed in a well-ventilated fume hood or a walk-in hood.[10] A plan for quenching unreacted magnesium and residual Grignard reagent must be in place. Large quantities of flammable ether solvents represent a significant fire hazard, and appropriate fire suppression equipment must be readily available.[11][12]

Conclusion

This application note outlines a reliable and scalable three-step synthesis for this compound. By employing a protective group strategy and a carefully controlled Grignard reaction, the target molecule can be obtained in good yield. The detailed protocols and scale-up considerations provided herein offer a robust framework for researchers and process chemists, facilitating the production of this important chemical intermediate for further application in drug discovery and development programs.

References

Catalysts used in the synthesis of 4-substituted cyclohexanones

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: Catalysts Used in the Synthesis of 4-Substituted Cyclohexanones

Audience: Researchers, scientists, and drug development professionals.

Strategic Catalysis in the Synthesis of 4-Substituted Cyclohexanones: A Guide for the Modern Chemist

The 4-substituted cyclohexanone motif is a cornerstone in medicinal chemistry and materials science, serving as a pivotal intermediate for a vast array of complex molecules, from liquid crystals to potent pharmaceuticals like the antipsychotic drug cariprazine.[1][2][3] The stereochemical and electronic properties of the substituent at the C4 position profoundly influence the biological activity and material characteristics of the final product. Consequently, the development of efficient, selective, and sustainable catalytic methods to access these valuable scaffolds is a paramount objective in modern organic synthesis.

This guide provides an in-depth exploration of the primary catalytic strategies employed for the synthesis of 4-substituted cyclohexanones. Moving beyond a mere recitation of procedures, we delve into the mechanistic rationale behind catalyst selection and reaction design, offering field-proven insights to empower researchers in their synthetic endeavors. We will explore three major catalytic paradigms: Transition Metal Catalysis, Organocatalysis, and Biocatalysis, each offering unique advantages in terms of scope, selectivity, and operational simplicity.

Transition Metal Catalysis: The Workhorse of Cyclohexanone Synthesis

Transition metal catalysts, particularly those based on palladium, rhodium, and ruthenium, are foundational tools for constructing the cyclohexanone core. These methods often leverage abundant starting materials and provide robust pathways to a wide range of derivatives.

Catalytic Hydrogenation of 4-Substituted Phenols

The most direct and industrially relevant route to 4-substituted cyclohexanones is the selective hydrogenation of the corresponding phenols.[3] The primary challenge lies in achieving high selectivity for the cyclohexanone over the fully saturated cyclohexanol, which requires careful catalyst design and optimization of reaction conditions.

Catalytic Principle: Palladium-on-charcoal (Pd/C) is a widely used heterogeneous catalyst for this transformation.[2][3] The reaction proceeds via the hydrogenation of the aromatic ring. The selectivity towards the ketone is often enhanced by modifying the catalyst or controlling the reaction parameters to prevent over-reduction of the intermediate cyclohexanone. Factors such as solvent polarity and the addition of base modifiers can significantly influence the product distribution.[3] For instance, palladium-on-charcoal modified with sodium carbonate has been shown to effectively hydrogenate 4-(4-propylcyclohexyl)-phenol to the corresponding cyclohexanone derivative in a non-polar solvent.[3]

Experimental Protocol 1: Selective Hydrogenation of 4-Methoxyphenol using Pd/C

This protocol is adapted from methodologies described for the synthesis of 4-substituted cyclohexanones from phenolic precursors.[2][3]

Materials:

  • 4-Methoxyphenol

  • 10% Palladium on activated carbon (Pd/C)

  • Ethanol (solvent)

  • High-pressure autoclave reactor equipped with a magnetic stirrer and gas inlet

  • Hydrogen gas (high purity)

Procedure:

  • To the high-pressure autoclave, add 4-methoxyphenol (1.0 eq).

  • Add 10% Pd/C catalyst (1-5 mol% loading relative to the substrate).[2]

  • Add ethanol as the solvent to achieve a substrate concentration of 0.5 M.

  • Seal the autoclave and purge the system with nitrogen gas three times to remove air.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 atm).

  • Heat the reaction mixture to the target temperature (e.g., 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by analyzing aliquots via GC-MS or TLC. The primary species to monitor are the starting phenol, the desired cyclohexanone, and the over-reduced cyclohexanol byproduct.

  • Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite® to remove the heterogeneous Pd/C catalyst. Wash the Celite pad with additional ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to isolate the 4-methoxycyclohexanone.

Self-Validation: The purity and identity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The yield should be calculated, and the selectivity (ratio of cyclohexanone to cyclohexanol) should be determined using GC analysis of the crude product mixture.

Rhodium-Catalyzed Annulation Reactions

Rhodium catalysts enable powerful annulation strategies for constructing cyclohexenone rings, which can be subsequently hydrogenated to the desired cyclohexanones. A notable example is the [4+2] annulation of 4-alkynals with alkynes.[4]

Catalytic Principle: In this transformation, a rhodium(I) catalyst, such as Wilkinson's catalyst [Rh(PPh₃)₃Cl], facilitates a cyclization cascade. The proposed mechanism involves the formation of a rhodacycle intermediate, which then undergoes insertion and reductive elimination to furnish the cyclohexenone product. This method provides access to highly functionalized six-membered rings from readily available linear precursors.[4]

Workflow for Rhodium-Catalyzed [4+2] Annulation

sub 4-Alkynal + Alkyne int1 Oxidative Cyclization sub->int1 cat Rh(I) Catalyst (e.g., [Rh(dppe)]ClO4) cat->int1 rhodacycle Rhodacyclopentadiene Intermediate int1->rhodacycle int2 Aldehyde Coordination & Insertion rhodacycle->int2 int3 Reductive Elimination int2->int3 prod 4-Substituted Cyclohexenone int3->prod hydro Hydrogenation (e.g., H₂, Pd/C) prod->hydro final_prod 4-Substituted Cyclohexanone hydro->final_prod

Caption: Rhodium-catalyzed synthesis of 4-substituted cyclohexanones.

Organocatalysis: The Asymmetric Frontier

Organocatalysis has emerged as a powerful platform for the enantioselective synthesis of chiral molecules, avoiding the use of potentially toxic and expensive metals. For 4-substituted cyclohexanones, organocatalytic methods often involve the desymmetrization of prochiral substrates or domino reactions that build the chiral ring system in a single, highly controlled operation.

Asymmetric Desymmetrization of Cyclohexadienones

Prochiral 4,4-disubstituted cyclohexadienones are ideal substrates for asymmetric desymmetrization. A chiral organocatalyst can direct the addition of a nucleophile to one of the two prochiral faces, establishing a quaternary stereocenter with high enantioselectivity.[5][6]

Catalytic Principle: Chiral primary amine-thiourea catalysts are particularly effective for this transformation.[5] The primary amine activates the nucleophile (e.g., a malonate) by forming an enamine, while the thiourea moiety activates the cyclohexadienone electrophile through hydrogen bonding. This dual activation model allows for a highly organized transition state, leading to excellent diastereo- and enantioselectivity in the resulting Michael addition. High pressure can also be employed to enhance the reaction rate and selectivity.[5]

Data on Asymmetric Desymmetrization of Cyclohexadienones

Catalyst TypeNucleophileKey FeatureEnantiomeric Excess (ee)Reference
Primary Amine-ThioureaMalonatesHigh Pressure (HP) conditionsUp to 99%[5]
Ene-Reductases (Biocatalyst)NADH (Hydride source)Desymmetrizing hydrogenationUp to >99%[6][7]

Experimental Protocol 2: Organocatalytic Desymmetrization of a 4,4-Disubstituted Cyclohexadienone

This protocol is a representative example based on the principles of asymmetric Michael additions to cyclohexadienones.[5]

Materials:

  • 4,4-Disubstituted cyclohexadienone (1.0 eq)

  • Diethyl malonate (1.2 eq)

  • Chiral primary amine-thiourea catalyst (e.g., Takemoto catalyst, 10 mol%)

  • Toluene (solvent)

  • 4Å Molecular sieves

Procedure:

  • To a flame-dried reaction vial under an inert atmosphere (argon or nitrogen), add the 4,4-disubstituted cyclohexadienone, the chiral catalyst, and powdered 4Å molecular sieves.

  • Add dry toluene as the solvent.

  • Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C) to enhance selectivity.

  • Add diethyl malonate dropwise to the stirred suspension.

  • Allow the reaction to stir for 24-72 hours, monitoring its progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Self-Validation: The enantiomeric excess (ee) of the product must be determined using chiral HPLC analysis. The diastereomeric ratio (dr) can be determined from the ¹H NMR spectrum of the crude product. The structure should be confirmed by standard spectroscopic methods (NMR, MS, IR).

Biocatalysis: Nature's Approach to Selectivity

Biocatalysis offers unparalleled selectivity under mild, environmentally benign conditions. Enzymes like monooxygenases and transaminases can perform highly specific transformations on cyclohexanone scaffolds, providing access to chiral lactones or amines that are valuable synthetic intermediates.

Baeyer-Villiger Oxidation with Cyclohexanone Monooxygenase (CHMO)

The enzymatic Baeyer-Villiger oxidation is a green alternative to chemical methods for producing chiral lactones from ketones. Cyclohexanone monooxygenases (CHMOs) are highly efficient biocatalysts for this reaction.[8]

Catalytic Principle: CHMOs are flavin-dependent enzymes that utilize molecular oxygen and a cofactor (NADPH) to insert an oxygen atom adjacent to the carbonyl group of a cyclohexanone.[8] For a 4-substituted cyclohexanone, this results in the formation of a chiral ε-caprolactone. The inherent chirality of the enzyme's active site dictates the facial selectivity of the oxidation, often leading to products with very high enantiomeric excess.[8]

Mechanism of CHMO-Catalyzed Baeyer-Villiger Oxidation

sub 4-Substituted Cyclohexanone chmo CHMO Active Site (with FAD hydroperoxide) sub->chmo Binding criegee Criegee Intermediate chmo->criegee Oxygen Insertion prod Chiral ε-Caprolactone criegee->prod Rearrangement & Release cofactor O₂, NADPH cofactor->chmo Cofactor Regeneration

Caption: Biocatalytic Baeyer-Villiger oxidation workflow.

Transaminase-Catalyzed Synthesis of Chiral Amines

Transaminases (TAs) are powerful biocatalysts for the stereoselective synthesis of amines from ketones. They can be used for the diastereoselective amination of 4-substituted cyclohexanones to produce valuable trans-4-substituted cyclohexane-1-amines.[1]

Catalytic Principle: TAs catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to the ketone substrate. The reaction proceeds through a pyridoxal phosphate (PLP) cofactor. A key advantage is the potential for dynamic kinetic resolution. If starting with a mixture of cis/trans amine diastereomers, a selective TA can deaminate the undesired cis-isomer back to the ketone, which can then re-equilibrate and be re-aminated to the thermodynamically favored trans-product, leading to a high yield of a single diastereomer.[1] This dynamic cis-to-trans isomerization is a highly efficient strategy for stereochemical control.[1]

Conclusion

The synthesis of 4-substituted cyclohexanones is a mature field that continues to evolve with the advent of new catalytic technologies. Transition metal catalysis, particularly palladium-catalyzed hydrogenation, remains the cornerstone for large-scale production from phenolic feedstocks. For the synthesis of complex, stereochemically rich targets, organocatalysis and biocatalysis provide exquisite levels of asymmetric control, enabling the construction of chiral scaffolds that are crucial for drug discovery and development. The choice of catalyst ultimately depends on the specific target molecule, desired stereochemistry, scalability, and sustainability considerations. By understanding the underlying principles of each catalytic approach, researchers can make informed decisions to efficiently navigate the synthesis of these vital chemical building blocks.

References

Application Notes: Leveraging 4-Hydroxy-4-(6-methoxypyridin-3-yl)cyclohexanone for the Generation of Diverse Compound Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold for Innovation in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic design and synthesis of compound libraries for high-throughput screening remains a cornerstone of drug discovery. The concept of "privilege" in a molecular scaffold refers to its ability to serve as a versatile foundation for the creation of diverse molecular architectures that can interact with a range of biological targets. 4-Hydroxy-4-(6-methoxypyridin-3-yl)cyclohexanone is one such privileged scaffold. Its unique combination of a rigid cyclohexanone core, a reactive tertiary alcohol, and an electronically modifiable methoxypyridine ring provides multiple handles for diversification, making it an ideal starting point for Diversity-Oriented Synthesis (DOS).[1][2] This application note will provide a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of this scaffold in the creation of novel compound libraries.

Physicochemical Properties of the Scaffold

A thorough understanding of the physicochemical properties of this compound is crucial for designing synthetic routes and for the downstream characterization of the resulting library members.

PropertyValueSource
CAS Number 708273-57-8[3][4]
Molecular Formula C₁₂H₁₅NO₃[3][4]
Molecular Weight 221.25 g/mol [4]
Appearance Off-white to pale yellow solidCommercially available
Solubility Soluble in methanol, DMSO, and other common organic solventsSupplier Data
LogP ~1.5 (predicted)Supplier Data

Strategic Importance in Diversity-Oriented Synthesis (DOS)

The power of this compound in DOS lies in the orthogonal reactivity of its functional groups. This allows for a stepwise and controlled diversification strategy, leading to a library with significant skeletal and appendage diversity.

Logical Flow of Library Diversification

The following diagram illustrates a strategic workflow for leveraging the scaffold's reactivity.

G A This compound Scaffold B Ketone Derivatization (e.g., Ugi, Robinson Annulation) A->B Core Modification C Tertiary Alcohol Modification (e.g., Etherification) A->C Appendage Modification E Diverse Compound Library B->E Generation of Novel Scaffolds C->E Introduction of Diverse Side Chains D Methoxypyridine Functionalization (e.g., Nucleophilic Aromatic Substitution) D->E Modulation of Physicochemical Properties

Caption: A strategic workflow for the diversification of the core scaffold.

Application 1: Multicomponent Reactions for Rapid Library Assembly

Multicomponent reactions (MCRs) are highly efficient for generating molecular complexity in a single step, making them ideal for library synthesis.[5][6] The ketone moiety of the scaffold is a prime handle for such transformations.

Protocol 1: Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a powerful MCR that combines a ketone, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like scaffold.[2][7] This protocol outlines a parallel synthesis approach.

Experimental Protocol:

  • Preparation of Stock Solutions:

    • Prepare a 0.5 M solution of this compound in methanol.

    • Prepare a plate of 96 diverse primary amines as 0.5 M solutions in methanol.

    • Prepare a plate of 96 diverse carboxylic acids as 0.5 M solutions in methanol.

    • Prepare a plate of 96 diverse isocyanides as 0.5 M solutions in methanol.

  • Reaction Setup (in a 96-well plate):

    • To each well, add 100 µL (0.05 mmol) of the scaffold solution.

    • Add 100 µL (0.05 mmol) of a unique amine solution to each well.

    • Add 100 µL (0.05 mmol) of a unique carboxylic acid solution to each well.

    • Add 100 µL (0.05 mmol) of a unique isocyanide solution to each well.

  • Reaction and Work-up:

    • Seal the plate and shake at room temperature for 48 hours.

    • Remove the solvent under reduced pressure.

    • Redissolve the residue in DMSO for direct use in high-throughput screening.

Workflow for Ugi-based Library Synthesis

G cluster_0 Input Components A Scaffold E Ugi 4-Component Reaction (Parallel Synthesis in 96-well plates) A->E B Amine Library B->E C Carboxylic Acid Library C->E D Isocyanide Library D->E F Compound Library (Diverse Dipeptide-like Scaffolds) E->F

Caption: Parallel synthesis workflow for a Ugi-based compound library.

Application 2: Annulation Strategies for Skeletal Diversity

Annulation reactions are powerful tools for constructing new ring systems, thereby introducing significant skeletal diversity into a compound library.

Protocol 2: Robinson Annulation

The Robinson annulation is a classic method for forming a six-membered ring by combining a Michael addition with an intramolecular aldol condensation.[8][9]

Experimental Protocol:

  • Reaction Setup:

    • In a parallel synthesis reactor, dissolve this compound (1 eq) in ethanol.

    • Add a catalytic amount of a base (e.g., sodium ethoxide, 0.1 eq).

    • To each reactor vessel, add a different α,β-unsaturated ketone (1.1 eq).

  • Reaction and Work-up:

    • Heat the reactions to reflux for 12-24 hours, monitoring by LC-MS.

    • Cool to room temperature and neutralize with a weak acid (e.g., acetic acid).

    • Partition between water and an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer, concentrate, and purify by automated flash chromatography.

Application 3: Derivatization of the Tertiary Alcohol and Pyridine Ring

The tertiary alcohol and the methoxypyridine ring offer further opportunities for diversification.

Protocol 3: Parallel Etherification of the Tertiary Alcohol

The tertiary alcohol can be alkylated to introduce a variety of side chains, which can modulate the compound's solubility and interactions with biological targets.

Experimental Protocol:

  • Reaction Setup (in a 96-well plate):

    • To each well containing a member of the library from a previous diversification step, add a solution of sodium hydride (1.2 eq) in THF.

    • After 30 minutes, add a solution of a diverse alkyl halide (1.1 eq) to each well.

  • Reaction and Work-up:

    • Shake the plate at room temperature for 16 hours.

    • Quench the reaction by the addition of water.

    • Extract with an organic solvent and concentrate to yield the etherified library.

Protocol 4: Nucleophilic Aromatic Substitution on the Pyridine Ring

The methoxy group on the pyridine ring can be displaced by various nucleophiles, particularly after activation of the ring.

Experimental Protocol:

  • Reaction Setup:

    • To a solution of a library member in a suitable solvent (e.g., DMSO), add a diverse amine (1.5 eq) and a base (e.g., potassium carbonate, 2 eq).

    • Heat the reaction mixture in a sealed tube using microwave irradiation (e.g., 150 °C for 30 minutes).

  • Work-up and Purification:

    • Cool the reaction, dilute with water, and extract with an organic solvent.

    • Purify the products using automated reverse-phase HPLC.

Conclusion

This compound represents a highly valuable and versatile scaffold for the construction of diverse compound libraries. By strategically employing a combination of multicomponent reactions, annulation strategies, and functional group derivatizations, researchers can efficiently generate novel collections of molecules with significant potential for hit discovery in a wide range of therapeutic areas. The protocols outlined in this application note provide a robust starting point for the exploration of the rich chemical space accessible from this privileged starting material.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the synthesis of 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances associated with this specific synthesis. The following content is structured in a question-and-answer format to directly address potential issues you may encounter during your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

The most prevalent and direct method for synthesizing this tertiary alcohol is through a Grignard reaction.[1][2][3] This involves the preparation of a Grignard reagent from a suitable halo-pyridine derivative, followed by its nucleophilic addition to 1,4-cyclohexanedione monoethylene ketal. A final deprotection step then yields the target ketone.

The general synthetic scheme is as follows:

Synthesis_Scheme cluster_0 Grignard Reagent Formation cluster_1 Nucleophilic Addition cluster_2 Workup & Deprotection 3-bromo-6-methoxypyridine 3-bromo-6-methoxypyridine Mg Mg, THF (anhydrous) 3-bromo-6-methoxypyridine->Mg Grignard_Reagent 6-methoxypyridin-3-ylmagnesium bromide Mg->Grignard_Reagent 1_4_cyclohexanedione_monoethylene_ketal 1,4-cyclohexanedione monoethylene ketal Grignard_Reagent->1_4_cyclohexanedione_monoethylene_ketal Intermediate_alkoxide Intermediate Magnesium Alkoxide 1_4_cyclohexanedione_monoethylene_ketal->Intermediate_alkoxide Aqueous_workup Aqueous Acid Workup (e.g., NH4Cl, then HCl) Intermediate_alkoxide->Aqueous_workup Final_Product This compound Aqueous_workup->Final_Product

Caption: General synthetic workflow for this compound.

Q2: I am having trouble initiating the Grignard reaction. What are some common causes and solutions?

Failure to initiate a Grignard reaction is a frequent issue, often stemming from the deactivation of the magnesium surface.[4][5] The presence of a passivating magnesium oxide layer or residual moisture can prevent the reaction from starting.

Here are some troubleshooting steps:

  • Magnesium Activation: The surface of the magnesium turnings is critical. If they appear dull, they are likely oxidized.[6][7]

    • Mechanical Activation: Vigorously stir the magnesium turnings in situ under an inert atmosphere to break up the oxide layer and expose a fresh surface.

    • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane.[4] These will react with the magnesium surface to form magnesium halides, which helps to etch the oxide layer and initiate the reaction. You should observe the disappearance of the iodine color or the evolution of gas.

  • Strictly Anhydrous Conditions: Grignard reagents are potent bases and will be quenched by any protic source, especially water.[2]

    • Glassware: All glassware must be rigorously dried, either by flame-drying under vacuum or oven-drying overnight at >120 °C and cooling under a stream of inert gas (argon or nitrogen).[4]

    • Solvents and Reagents: Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Ensure your 3-bromo-6-methoxypyridine is also dry.

Q3: My reaction yield is consistently low. What are the likely side reactions, and how can I mitigate them?

Low yields in this synthesis can often be attributed to competing side reactions. Understanding these pathways is key to optimizing your reaction conditions.

Side ReactionDescriptionMitigation Strategies
Wurtz Coupling The Grignard reagent can react with the unreacted 3-bromo-6-methoxypyridine to form a bi-pyridyl dimer.[4]Add the halide solution slowly and dropwise to the magnesium suspension. This maintains a low concentration of the halide, favoring Grignard formation over coupling.[4]
Enolization of Ketone The Grignard reagent can act as a base, deprotonating the α-carbon of the cyclohexanone, leading to the recovery of starting material after workup.[3]Perform the addition of the Grignard reagent to the ketone at a low temperature (e.g., -78 °C to 0 °C) to favor nucleophilic addition over deprotonation.[6]
Reaction with Pyridine Nitrogen The Lewis acidic magnesium in the Grignard reagent can coordinate to the nitrogen of the pyridine ring, potentially leading to undesired side reactions or reduced nucleophilicity.[8]While this is an inherent property of pyridyl Grignards, using a less coordinating solvent or the presence of salts like LiCl (as in Turbo-Grignards) can sometimes modulate reactivity.[6]

Detailed Troubleshooting Guides

Problem: Formation of Impurities and Purification Challenges

Q: I've obtained a crude product that is a complex mixture according to TLC and NMR. What are the likely impurities and how can I effectively purify the final compound?

A: Senior Application Scientist Insights

The purification of tertiary alcohols from Grignard reactions can be challenging due to the formation of structurally similar byproducts and the potential for dehydration of the product.[9]

Common Impurities:

  • Unreacted Starting Materials: Residual 1,4-cyclohexanedione monoethylene ketal or 3-bromo-6-methoxypyridine.

  • Wurtz Coupling Product: 6,6'-dimethoxy-3,3'-bipyridine.

  • Dehydration Product: 4-(6-methoxypyridin-3-yl)cyclohex-3-en-1-one, which can form during acidic workup or purification.

  • Reduced Product: 4-(6-methoxypyridin-3-yl)cyclohexan-1-ol, from reduction of the ketone.

Troubleshooting Purification:

Purification_Workflow Crude_Product Crude Reaction Mixture Aqueous_Workup Careful Aqueous Workup (Saturated NH4Cl) Crude_Product->Aqueous_Workup Extraction Extraction with EtOAc or DCM Aqueous_Workup->Extraction Column_Chromatography Silica Gel Column Chromatography Extraction->Column_Chromatography Solvent_System Gradient Elution: Hexanes/Ethyl Acetate or DCM/Methanol Column_Chromatography->Solvent_System Fraction_Analysis TLC Analysis of Fractions Column_Chromatography->Fraction_Analysis Product_Isolation Combine Pure Fractions & Evaporate Fraction_Analysis->Product_Isolation Final_Product Pure this compound Product_Isolation->Final_Product

Caption: A typical purification workflow for the target compound.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) before adding stronger acids. This is a milder way to protonate the alkoxide and can help minimize dehydration.[1]

  • Column Chromatography: This is the most effective method for purification.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A gradient elution is recommended. Start with a non-polar system (e.g., 100% Hexanes or Dichloromethane) and gradually increase the polarity by adding ethyl acetate or methanol. The tertiary alcohol product is quite polar and will require a more polar solvent system for elution.

  • Crystallization: If the purified product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be an excellent final purification step.

Problem: Reaction Stalls or is Incomplete

Q: My reaction seems to start but then stalls, leaving a significant amount of starting material. What could be the cause?

A: Senior Application Scientist Insights

A stalling Grignard reaction can be frustrating. Often, it's not a single issue but a combination of factors.

Possible Causes and Solutions:

  • Insufficient Magnesium: Ensure you are using a sufficient excess of magnesium (typically 1.2 to 1.5 equivalents). The surface can become coated with byproducts, preventing further reaction.

  • Poor Stirring: The reaction is heterogeneous. If the magnesium turnings are not being efficiently stirred and kept in suspension, the reaction rate will decrease significantly.

  • Precipitation of the Grignard Reagent: In some cases, the Grignard reagent can precipitate from the solution, especially if the concentration is high or the solvent is not optimal. This reduces the amount of active reagent available.

    • Solution: Consider using a different solvent like THF, which is generally better at solvating Grignard reagents than diethyl ether.[10] You could also try gentle warming to maintain solubility, but be cautious as this can increase side reactions.

  • Inhibitors in Starting Materials: Ensure your 3-bromo-6-methoxypyridine is pure. Acidic impurities can quench the Grignard reagent as it forms.[7]

Experimental Protocols

Protocol 1: Synthesis of 6-methoxypyridin-3-ylmagnesium bromide
  • Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under vacuum and cool to room temperature under a positive pressure of nitrogen.[2]

  • Reagents: To the flask, add magnesium turnings (1.2 eq.).

  • Initiation: Add a small crystal of iodine. In the dropping funnel, place a solution of 3-bromo-6-methoxypyridine (1.0 eq.) in anhydrous THF.

  • Formation: Add a small portion of the halide solution to the magnesium. The reaction should initiate, evidenced by gentle refluxing and the disappearance of the iodine color. Once initiated, add the remainder of the halide solution dropwise at a rate that maintains a gentle reflux.[4]

  • Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for 1-2 hours until most of the magnesium is consumed. The resulting dark grey/brown solution is the Grignard reagent.

Protocol 2: Synthesis and Purification of this compound
  • Setup: In a separate flame-dried flask under nitrogen, dissolve 1,4-cyclohexanedione monoethylene ketal (1.0 eq.) in anhydrous THF. Cool the solution to 0 °C in an ice bath.

  • Addition: Slowly add the prepared Grignard reagent from Protocol 1 to the cooled ketone solution via cannula or dropping funnel over 30-60 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.

  • Deprotection & Extraction: Add 2M HCl and stir until the ketal is fully hydrolyzed (monitor by TLC). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient.[9]

References

Technical Support Center: Purification of 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The protocols and insights provided herein are based on established chemical principles and field-proven experience in purifying complex heterocyclic molecules.

I. Understanding the Molecule: Key Purification Challenges

This compound is a moderately polar molecule containing a ketone, a tertiary alcohol, and a methoxypyridine ring. This unique combination of functional groups presents specific challenges during purification:

  • Polarity: The presence of both a hydroxyl and a ketone group imparts significant polarity, influencing its solubility and interaction with chromatographic stationary phases.

  • Tertiary Alcohol Stability: Tertiary alcohols can be susceptible to elimination (dehydration) under acidic conditions or elevated temperatures, leading to the formation of an undesired alkene impurity.

  • Pyridine Moiety: The basic nature of the pyridine ring can lead to tailing on silica gel chromatography and may require the use of mobile phase modifiers.

  • Potential for Tautomerism: While less likely for the cyclohexanone ring, the overall electronic nature of the molecule warrants consideration of solvent effects on structural stability.

A likely synthetic route to this molecule is the Grignard reaction between a protected 4-oxocyclohexanone and the Grignard reagent derived from 3-bromo-6-methoxypyridine. This informs the potential impurity profile we will address.

II. Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound in a question-and-answer format, providing causative explanations and actionable solutions.

Scenario 1: Low Purity After Initial Work-up

Question: After quenching my Grignard reaction and performing an aqueous extraction, my crude product shows multiple spots on TLC, and the desired product is not the major component. What went wrong?

Answer:

This issue often points to problems during the Grignard reaction itself or the work-up procedure.

Potential Causes & Solutions:

  • Inefficient Grignard Reagent Formation: The Grignard reagent may not have formed in high yield, leading to an excess of the starting halide (3-bromo-6-methoxypyridine).

    • Solution: Ensure magnesium turnings are fresh and activated. Use anhydrous solvents (diethyl ether or THF) and maintain a strictly inert atmosphere (nitrogen or argon).

  • Side Reactions of the Grignard Reagent: The Grignard reagent can react with moisture or carbon dioxide.

    • Solution: Dry all glassware and solvents thoroughly. Perform the reaction under an inert atmosphere.

  • Incomplete Reaction with the Ketone: The addition of the Grignard reagent to the ketone may be incomplete.

    • Solution: Ensure the correct stoichiometry of reactants. The reaction may require gentle heating or a longer reaction time. Monitor the reaction progress by TLC.

  • Improper Quenching: Quenching with strong acid can lead to decomposition of the tertiary alcohol.

    • Solution: Quench the reaction by slowly adding it to a cold, saturated aqueous solution of ammonium chloride. This provides a mildly acidic proton source to protonate the alkoxide without causing significant dehydration of the tertiary alcohol.

Scenario 2: Difficulty with Column Chromatography

Question: I'm trying to purify my compound using silica gel column chromatography, but I'm observing significant tailing of the product peak, and the separation from impurities is poor.

Answer:

Tailing on silica gel is a common issue with basic compounds like pyridines due to strong interactions with acidic silanol groups on the silica surface.

Potential Causes & Solutions:

  • Strong Adsorption to Silica: The basic nitrogen of the pyridine ring interacts strongly with the acidic silanol groups (Si-OH) on the silica gel.

    • Solution 1: Use a Mobile Phase Modifier. Add a small amount of a basic modifier to the mobile phase to compete with your compound for the active sites on the silica. Triethylamine (0.1-1%) is a common choice.

    • Solution 2: Use Deactivated Silica. You can deactivate the silica gel by preparing a slurry with a small amount of triethylamine in your solvent before packing the column.

    • Solution 3: Switch to a Different Stationary Phase. Consider using neutral or basic alumina, or a reversed-phase silica gel (C18) for purification.

Workflow for Optimizing Column Chromatography:

chromatography_workflow start Crude Product tlc Run TLC with Hexane/Ethyl Acetate start->tlc tailing Observe Tailing? tlc->tailing no_tailing Good Separation tailing->no_tailing No add_modifier Add 0.5% Triethylamine to Mobile Phase tailing->add_modifier Yes column Proceed with Column Chromatography no_tailing->column re_tlc Re-run TLC add_modifier->re_tlc improved Separation Improved? re_tlc->improved improved->column Yes alt_phase Consider Alumina or Reversed-Phase C18 improved->alt_phase No

Caption: Decision workflow for troubleshooting column chromatography.

Scenario 3: Product Decomposition During Purification

Question: After column chromatography or upon concentrating my fractions, I see a new, less polar spot appearing on my TLC, and my overall yield is low. What is happening?

Answer:

This is likely due to the decomposition of your tertiary alcohol, primarily through dehydration.

Potential Causes & Solutions:

  • Acid-Catalyzed Dehydration: The slightly acidic nature of silica gel can catalyze the elimination of the tertiary hydroxyl group, forming an alkene.

    • Solution: As mentioned in Scenario 2, use a mobile phase modifier like triethylamine to neutralize the silica surface. Work up your fractions promptly. If the product is still unstable, consider using a less acidic stationary phase like neutral alumina.

  • Thermal Decomposition: Prolonged heating during solvent evaporation can also promote dehydration.

    • Solution: Concentrate your fractions using a rotary evaporator at a low temperature (e.g., 30-40 °C). Avoid leaving the dry product on the evaporator for extended periods.

III. Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for column chromatography?

A good starting point for normal-phase silica gel chromatography is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. Based on the polarity of your compound, a gradient elution from 20% to 70% ethyl acetate in hexanes is a reasonable starting range to explore by TLC. Remember to add 0.1-1% triethylamine to your mobile phase to prevent peak tailing.

Q2: Can I purify this compound by recrystallization?

Recrystallization can be an effective method if a suitable solvent system is found. However, pyridinyl compounds can sometimes be challenging to crystallize.

Recommended Solvent Systems for Recrystallization Screening:

Solvent SystemRationale
Ethyl Acetate / HexanesA common choice for moderately polar compounds. Dissolve in hot ethyl acetate and add hexanes as the anti-solvent.
Acetone / WaterAcetone is a good solvent for ketones, and water can be an effective anti-solvent.
Isopropanol / WaterIsopropanol can dissolve the compound, and water will induce crystallization upon cooling.
Dichloromethane / HexanesFor less polar impurities, dissolving in a minimum of hot dichloromethane and adding hexanes can work.

Step-by-Step Recrystallization Protocol:

  • Dissolve the crude product in a minimal amount of the hot, "good" solvent (e.g., ethyl acetate).

  • Hot filter the solution if there are any insoluble impurities.

  • Slowly add the "bad" solvent (e.g., hexanes) to the hot solution until you observe persistent cloudiness.

  • Add a drop or two of the "good" solvent to redissolve the precipitate.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent mixture.

  • Dry the crystals under vacuum.

Q3: How can I confirm the purity of my final product?

Purity should be assessed using a combination of techniques:

  • Thin-Layer Chromatography (TLC): The purified compound should appear as a single spot in multiple solvent systems.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure and identify any remaining impurities.

  • High-Performance Liquid Chromatography (HPLC): An HPLC analysis, particularly with a mass spectrometer (LC-MS), can provide a quantitative measure of purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a formic acid modifier) is a good starting point for method development.[1]

  • Melting Point: A sharp melting point range is indicative of high purity.

Q4: My compound is an oil, not a solid. How can I purify it?

If your compound is an oil, column chromatography is the most suitable purification method. Recrystallization is not an option for oils. Ensure you use the strategies mentioned in Scenario 2 to get the best possible separation.

Q5: What are the expected impurities from a Grignard synthesis?

Assuming a synthesis from 3-bromo-6-methoxypyridine and a protected 4-oxocyclohexanone, you should be aware of the following potential impurities:

  • Unreacted Starting Materials: 3-bromo-6-methoxypyridine and the ketone.

  • Homocoupling Product: 3,3'-bis(6-methoxypyridine) from the coupling of the Grignard reagent.

  • Dehydration Product: The alkene formed from the elimination of the tertiary alcohol.

  • Byproducts from the Ketone: If the ketone is not fully protected, side reactions like aldol condensation could occur.

Impurity Removal Strategy:

impurity_removal crude Crude Product workup Aqueous Work-up (sat. NH4Cl) crude->workup extraction Extraction with Organic Solvent workup->extraction chromatography Column Chromatography (Silica gel, Hexane/EtOAc + 0.5% TEA) extraction->chromatography fractions Collect and Analyze Fractions by TLC chromatography->fractions combine Combine Pure Fractions fractions->combine evaporate Evaporate Solvent (Low Temperature) combine->evaporate pure_product Pure Product evaporate->pure_product

Caption: General purification workflow for this compound.

IV. References

  • NurdRage. (2018, February 17). Using the Grignard Reaction to Make Tertiary alcohols [Video]. YouTube. --INVALID-LINK--

  • Dwarampudi, B. (2024, April 22). How to purify tertiary alcohol? ResearchGate. --INVALID-LINK--

  • Riahi, A., Wurster, M., Lalk, M., Lindequist, U., & Langer, P. (2009). Synthesis and antimicrobial activity of 4-hydroxy-4-(pyridyl)alk-3-en-2-ones. Bioorganic & Medicinal Chemistry, 17(13), 4323-4326. --INVALID-LINK--

  • Huber, I., Zupko, I., Gyovai, A., & Perjesi, P. (2019). A novel cluster of C5-curcuminoids: design, synthesis, in vitro antiproliferative activity and DNA binding of bis(arylidene)-4-cyclanone derivatives based on 4-hydroxycyclohexanone scaffold. Molecules, 24(18), 3324. --INVALID-LINK--

  • Various Authors. (2023, February 19). Go-to recrystallization solvent mixtures. Reddit. --INVALID-LINK--

  • Pointer, R. D., & Berg, M. A. G. (2007). Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment. Journal of Chemical Education, 84(3), 514. --INVALID-LINK--

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. --INVALID-LINK--

  • Massachusetts Institute of Technology. Two-Solvent Recrystallization Guide. MIT OpenCourseWare. --INVALID-LINK--

  • SIELC Technologies. HPLC Methods for analysis of Pyridine. --INVALID-LINK--

References

Technical Support Center: Synthesis of 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone. This document is designed for researchers, medicinal chemists, and process development professionals who are actively working with or planning to synthesize this valuable intermediate. Here, we move beyond simple procedural outlines to address the nuanced challenges and common side reactions encountered during this multi-step synthesis. Our goal is to provide you with the causal understanding and practical solutions needed to troubleshoot and optimize your experimental outcomes.

Part 1: Frequently Asked Questions - Core Concepts

This section addresses foundational questions about the synthetic strategy.

Q1: What is the standard synthetic approach for this compound?

The synthesis is fundamentally a Grignard addition of a heterocyclic nucleophile to a protected cyclohexanone core. The process is typically segmented into four key stages: protection of the starting dione, formation of the Grignard reagent, the nucleophilic addition reaction, and final deprotection.

Synthesis_Workflow cluster_0 Stage 1: Protection cluster_1 Stage 2: Grignard Formation cluster_2 Stage 3 & 4: C-C Coupling & Deprotection A 1,4-Cyclohexanedione B 1,4-Dioxaspiro[4.5]decan-8-one (Protected Ketone) A->B Ethylene glycol, p-TsOH E Protected Tertiary Alcohol B->E Add Grignard (D) C 3-Bromo-6-methoxypyridine D (6-Methoxypyridin-3-yl)magnesium bromide (Grignard Reagent) C->D Mg(0), THF Anhydrous F 4-Hydroxy-4-(6-methoxypyridin-3-YL) cyclohexanone (Final Product) E->F Aqueous Acid (Deprotection)

Caption: General workflow for synthesizing the target compound.

Q2: Why is the protection of 1,4-cyclohexanedione a critical first step?

Grignard reagents are powerful nucleophiles and strong bases.[1][2] 1,4-Cyclohexanedione possesses two identical, reactive carbonyl groups. If this starting material were used directly, the Grignard reagent would react non-selectively with both carbonyls, leading to a di-addition product and a complex mixture that is difficult to purify.

By converting one carbonyl to a non-reactive ketal (e.g., using ethylene glycol), we effectively "mask" it, directing the Grignard reagent to attack the single remaining ketone.[3] This protection strategy is fundamental for achieving a high yield of the desired mono-addition product. The ketal is stable under the basic conditions of the Grignard reaction but can be easily removed later with an aqueous acid workup.

Q3: What are the most critical parameters for the Grignard reaction stage?

Success hinges on two factors: the successful formation of the Grignard reagent and its subsequent clean reaction with the ketone. The absolute exclusion of water and atmospheric oxygen is paramount.

  • Anhydrous Conditions: Grignard reagents are highly sensitive to protic sources, including water.[2][4][5] Any moisture will protonate and thus quench the reagent, converting it into an inert alkane and reducing your effective yield.[5] All glassware must be rigorously dried (e.g., flame- or oven-dried), and anhydrous solvents (typically THF or diethyl ether) are mandatory.[5][6]

  • Inert Atmosphere: Oxygen can also react with the Grignard reagent.[4] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is essential to prevent oxidative side reactions.

Part 2: Troubleshooting Guide - Side Reactions & Solutions

This section is formatted to address specific problems you may encounter during your experiment.

Problem 1: Low yield of desired product, with a significant amount of a high-molecular-weight, nonpolar byproduct identified as 2,2'-dimethoxy-5,5'-bipyridine.

Q: My crude NMR and MS show a major byproduct corresponding to the homocoupling of my pyridine starting material. What is causing this, and how can I prevent it?

A: This is a classic case of the Wurtz coupling side reaction .[4][7][8] It occurs when a newly formed Grignard reagent molecule (R-MgX) reacts with a molecule of unreacted aryl halide (R-X) to form a coupled dimer (R-R).[7][8] This side reaction is particularly prevalent in the formation of Grignard reagents from aryl or benzyl halides.[7][8]

The formation of this byproduct is governed by kinetics and local concentration. Several factors can be optimized to suppress it.

FactorCause of Wurtz CouplingRecommended Solution
Addition Rate A rapid addition of the 3-bromo-6-methoxypyridine leads to high local concentrations, increasing the probability of an R-MgX molecule encountering an R-X molecule before it can diffuse away from the magnesium surface.[7]Add the aryl halide solution dropwise and slowly to the magnesium turnings. Maintaining a gentle reflux is a good indicator of a controlled reaction rate.[7]
Reaction Temperature The Grignard formation is exothermic.[4] If the temperature rises uncontrollably, the rate of the Wurtz coupling reaction can increase significantly.[7]Maintain a controlled temperature. For reactive halides, an ice bath may be necessary to manage the exotherm.[7]
Magnesium Surface An insufficient or poorly activated magnesium surface area can slow the rate of Grignard formation, leaving more unreacted halide in solution to participate in coupling.[7][8]Use fresh, high-quality magnesium turnings. Activate the magnesium before starting the slow addition, for example, with a small crystal of iodine or 1,2-dibromoethane.[4][7]
Solvent Choice While THF is common, for some reactive halides, other ether solvents might offer better performance by influencing the solubility and reactivity of the species involved.[7]THF is generally suitable, but if Wurtz coupling remains a persistent issue, consider diethyl ether (Et₂O) or 2-Methyltetrahydrofuran (2-MeTHF).[7]

digraph "Troubleshooting_Wurtz" {
graph [rankdir="TB", splines=ortho, nodesep=0.4];
node [shape=box, style="rounded,filled", fontname="Arial"];
edge [fontname="Arial", color="#5F6368"];

Start [label="High Wurtz Coupling Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Q1 [label="Was the aryl halide\nadded too quickly?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
S1 [label="Action: Add dropwise to\nmaintain gentle reflux.", fillcolor="#34A853", fontcolor="#FFFFFF"];
Q2 [label="Was the reaction\ntemperature too high?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
S2 [label="Action: Use an ice bath\nto control the exotherm.", fillcolor="#34A853", fontcolor="#FFFFFF"];
Q3 [label="Was the magnesium\nsurface poorly activated?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
S3 [label="Action: Use fresh Mg and\ninitiate with iodine.", fillcolor="#34A853", fontcolor="#FFFFFF"];
End [label="Wurtz Coupling Minimized", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Q1;
Q1 -> S1 [label="Yes"];
Q1 -> Q2 [label="No"];
S1 -> Q2;
Q2 -> S2 [label="Yes"];
Q2 -> Q3 [label="No"];
S2 -> Q3;
Q3 -> S3 [label="Yes"];
Q3 -> End [label="No"];
S3 -> End;

}

Caption: Troubleshooting flowchart for minimizing Wurtz coupling.

Problem 2: The reaction stalls, and a significant amount of the protected ketone (1,4-Dioxaspiro[4.5]decan-8-one) is recovered after workup.

Q: My reaction seems to stop before all the starting material is consumed. What are the likely causes?

A: This issue typically points to two potential culprits: insufficient active Grignard reagent or a competing side reaction, namely enolization .

  • Insufficient Active Reagent: As discussed, the Grignard reagent may have been quenched by trace amounts of water or oxygen. Re-evaluating the drying of glassware and solvent and ensuring a properly sealed, inert atmosphere is the first troubleshooting step.

  • Enolization of the Ketone: The Grignard reagent is not only a nucleophile but also a strong base.[9] Ketones with protons on the α-carbon (the carbon adjacent to the C=O group) can be deprotonated to form an enolate.[9][10] In this case, the Grignard reagent abstracts a proton from the C7 or C9 position of the protected cyclohexanone. This reaction consumes the Grignard reagent and converts the ketone into its enolate form. During the aqueous workup, this enolate is simply protonated, regenerating the starting ketone.[9]

    • Why does this happen? Enolization becomes competitive with nucleophilic addition, especially with sterically hindered ketones or Grignard reagents.[9][11] While (6-methoxypyridin-3-yl)magnesium bromide isn't exceptionally bulky, the cyclohexanone ring system can present some steric hindrance.

    • Solution: This side reaction can be minimized by lowering the reaction temperature. Addition of the ketone to the Grignard solution at 0 °C or even -78 °C can significantly favor the desired nucleophilic addition over the acid-base enolization reaction. The addition pathway generally has a lower activation energy than the deprotonation pathway.

Addition_vs_Enolization cluster_paths Reagents Grignard Reagent + Protected Ketone Addition Desired Path: Nucleophilic Addition Reagents->Addition Favored at Low Temp Enolization Side Reaction: Enolization (Deprotonation) Reagents->Enolization Becomes significant at higher temperatures Product Tertiary Alcohol Product Addition->Product RecoveredSM Recovered Starting Ketone (after workup) Enolization->RecoveredSM

Caption: Competing pathways of Grignard addition and enolization.

Problem 3: An unexpected dehydrated product, 4-(6-methoxypyridin-3-yl)cyclohex-3-en-1-one, is observed after workup.

Q: After purification, I've isolated a significant amount of a product that appears to be the result of water elimination from my target molecule. How can I avoid this?

A: The target molecule contains a tertiary alcohol, which is notoriously susceptible to acid-catalyzed dehydration, especially when the resulting alkene is conjugated. The acidic workup required for quenching the reaction and for the subsequent deprotection of the ketal can be harsh enough to cause this elimination.

  • Quenching: Avoid quenching the reaction with strong mineral acids like HCl or H₂SO₄. A milder approach is to use a saturated aqueous solution of ammonium chloride (NH₄Cl).[12] This provides a proton source sufficient to neutralize the alkoxide intermediate without creating a strongly acidic environment that promotes dehydration.[12]

  • Deprotection: The ketal deprotection step requires acid. To minimize dehydration, use the mildest conditions possible. This could involve using a weaker acid, shorter reaction times, or lower temperatures. Monitoring the reaction closely by TLC or LC-MS is crucial to stop it as soon as the deprotection is complete, before significant dehydration occurs.

Part 3: Experimental Protocol & Purification

This section provides a representative protocol and guidance on purification.

Protocol: Synthesis of this compound

Step 1: Protection of 1,4-Cyclohexanedione

  • To a solution of 1,4-cyclohexanedione (1.0 eq) in toluene, add ethylene glycol (1.1 eq) and a catalytic amount of p-toluenesulfonic acid (0.02 eq).

  • Heat the mixture to reflux using a Dean-Stark apparatus to remove water azeotropically.

  • Monitor the reaction by TLC until the starting dione is consumed.

  • Cool the reaction, wash with saturated NaHCO₃ solution, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1,4-dioxaspiro[4.5]decan-8-one, which can often be used without further purification.

Step 2: Grignard Reaction

  • Under an inert atmosphere (N₂ or Ar), place magnesium turnings (1.2 eq) in a flame-dried, three-neck flask equipped with a reflux condenser and a dropping funnel.

  • Add a small crystal of iodine to activate the magnesium.

  • In the dropping funnel, prepare a solution of 3-bromo-6-methoxypyridine (1.0 eq) in anhydrous THF.

  • Add a small portion of the halide solution to the magnesium to initiate the reaction (observe for bubbling and heat).

  • Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir for 1 hour at room temperature.

  • Cool the Grignard solution to 0 °C in an ice bath.

  • Dissolve 1,4-dioxaspiro[4.5]decan-8-one (0.9 eq) in anhydrous THF and add it slowly to the cooled Grignard solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Cool the reaction to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

Step 3: Deprotection and Isolation

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Dissolve the crude residue in a mixture of acetone and 2M HCl.

  • Stir at room temperature and monitor by TLC for the disappearance of the protected alcohol.

  • Once complete, neutralize the acid with saturated NaHCO₃ and extract the product with ethyl acetate.

  • Dry the combined organic layers and concentrate. Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).

Purification Guide: Separating Product from Common Byproducts
CompoundStructurePolarityElution Order (Normal Phase)
Wurtz Byproduct 2,2'-dimethoxy-5,5'-bipyridineLow1st (elutes with nonpolar solvent)
Starting Ketone 1,4-Dioxaspiro[4.5]decan-8-oneMedium2nd
Dehydrated Product 4-(6-methoxypyridin-3-yl)cyclohex-3-en-1-oneMedium-High3rd
Desired Product This compoundHigh4th (requires more polar solvent)

References

Technical Support Center: Synthesis of 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes.

I. Troubleshooting Guide: Overcoming Common Synthesis Challenges

This section addresses specific issues that may arise during the synthesis, providing explanations for the underlying causes and actionable solutions.

Issue 1: Low or No Product Yield

Question: My reaction resulted in a very low yield of the desired this compound. What are the potential causes and how can I improve it?

Answer:

Low yield is a frequent challenge in Grignard reactions, which is the primary route for this synthesis. Several factors can contribute to this issue, primarily related to the Grignard reagent's stability and reactivity, as well as the reaction conditions.

Root Cause Analysis & Solutions:

  • Grignard Reagent Integrity: Grignard reagents are highly sensitive to moisture and atmospheric oxygen. Any contamination will quench the reagent, reducing the amount available to react with the cyclohexanone starting material.

    • Solution: Ensure all glassware is rigorously dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, preferably freshly distilled or from a sealed bottle over molecular sieves. The magnesium turnings used to prepare the Grignard reagent should be activated, for example, by stirring with a small amount of iodine or 1,2-dibromoethane.

  • Reaction Temperature: The addition of the Grignard reagent to the ketone is an exothermic process. If the temperature is not controlled, side reactions can occur. Conversely, a temperature that is too low can significantly slow down the reaction rate.

    • Solution: The Grignard addition is typically performed at low temperatures, often starting at -78 °C (dry ice/acetone bath) and slowly allowing it to warm to room temperature.[1] This minimizes the formation of byproducts. Monitor the internal reaction temperature closely during the addition of the Grignard reagent.

  • Stoichiometry of Reactants: An incorrect ratio of the Grignard reagent to the ketone can lead to incomplete conversion or the formation of undesired products.

    • Solution: Typically, a slight excess of the Grignard reagent (1.1 to 1.5 equivalents) is used to ensure complete consumption of the ketone.[2] However, a large excess can lead to more side reactions. Titration of the prepared Grignard reagent is recommended to determine its exact concentration before use.

  • Side Reactions: The primary competing reaction is the enolization of the cyclohexanone by the Grignard reagent, which acts as a base. This is particularly problematic with sterically hindered ketones.

    • Solution: Using a less sterically bulky Grignard reagent can sometimes mitigate this. Additionally, certain additives can favor the desired 1,2-addition over enolization. For instance, the use of cerium(III) chloride (Luche reduction conditions) can enhance the nucleophilicity of the organometallic reagent and suppress enolization.

Issue 2: Formation of Impurities

Question: My crude product shows multiple spots on TLC analysis, indicating the presence of significant impurities. What are these byproducts and how can I minimize them?

Answer:

Impurity formation is a common issue. Understanding the potential side reactions is key to their mitigation.

Common Impurities and Their Prevention:

ImpurityFormation MechanismPrevention Strategy
Unreacted Starting Material (Cyclohexanone) Incomplete reaction due to insufficient Grignard reagent or short reaction time.Use a slight excess of a freshly prepared and titrated Grignard reagent. Ensure the reaction is allowed to proceed to completion by monitoring with TLC.
Biphenyl-type products Homocoupling of the Grignard reagent (Wurtz-type reaction).This is more common with aryl Grignard reagents. Prepare the Grignard reagent at a controlled temperature and use it promptly.
Diol Product If a lactone is used as a starting material instead of a ketone, the Grignard reagent can add twice.[2]Ensure the starting material is the correct cyclohexanone derivative.
Dehydration Product The tertiary alcohol product can undergo acid-catalyzed dehydration during workup to form an alkene.Perform the aqueous workup under neutral or slightly basic conditions. Use a buffered quench (e.g., saturated ammonium chloride solution) instead of strong acid.

Visualizing the Reaction and Side Pathways:

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Grignard 6-methoxypyridin-3-yl magnesium bromide Addition Grignard Addition Grignard->Addition Ketone 1,4-Cyclohexanedione (protected) Ketone->Addition Desired_Product 4-Hydroxy-4-(6-methoxypyridin-3-YL) cyclohexanone Addition->Desired_Product Desired Pathway Enolate Cyclohexanone Enolate (Side Product) Addition->Enolate Enolization (Base) Dehydration Dehydrated Product (Side Product) Desired_Product->Dehydration Acidic Workup

Caption: Reaction pathway and potential side reactions.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound.

Q1: What is the recommended starting material for the cyclohexanone part?

While 1,4-cyclohexanedione seems like a direct precursor, its two carbonyl groups can react. It is highly recommended to use a mono-protected form, such as 4-hydroxycyclohexanone ethylene monoketal.[3] The ketal protects one carbonyl group, allowing the Grignard reagent to react selectively with the other. The protecting group can then be removed under acidic conditions.

Q2: What are the optimal solvent and temperature conditions for the Grignard reaction?

Anhydrous diethyl ether or tetrahydrofuran (THF) are the most common solvents for Grignard reactions.[4] THF is generally preferred as it can solvate the Grignard reagent more effectively. The reaction is typically initiated at a low temperature, such as -78 °C or 0 °C, and then allowed to warm to room temperature to ensure the reaction goes to completion.[1]

Q3: How should the reaction be quenched and worked up?

The reaction should be quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the alkoxide intermediate to form the desired alcohol while being mild enough to avoid significant dehydration of the tertiary alcohol. After quenching, the product is typically extracted into an organic solvent like ethyl acetate, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure.

Q4: What purification methods are most effective for the final product?

Column chromatography on silica gel is the most common method for purifying the crude product. A gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective in separating the desired product from unreacted starting materials and byproducts. Recrystallization can also be an effective final purification step if a suitable solvent system is found.[3]

Q5: Are there any specific safety precautions to consider?

Yes, Grignard reagents are highly reactive and pyrophoric. All manipulations should be carried out under an inert atmosphere. Diethyl ether is extremely flammable and has a low boiling point. Ensure the reaction is conducted in a well-ventilated fume hood, away from any ignition sources. Always wear appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and gloves.

III. Experimental Protocol: Synthesis of this compound

This protocol provides a detailed, step-by-step methodology for the synthesis.

Step 1: Preparation of the Grignard Reagent

  • Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry all glassware and allow it to cool under a stream of dry nitrogen.

  • To the flask, add magnesium turnings (1.2 equivalents) and a small crystal of iodine.

  • In the dropping funnel, prepare a solution of 3-bromo-6-methoxypyridine (1.0 equivalent) in anhydrous THF.

  • Add a small portion of the bromide solution to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be required.

  • Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Grignard Addition to the Ketone

  • In a separate flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 4-hydroxycyclohexanone ethylene monoketal (1.0 equivalent) in anhydrous THF.

  • Cool the ketone solution to -78 °C using a dry ice/acetone bath.

  • Transfer the prepared Grignard reagent to a syringe and add it dropwise to the cold ketone solution over 30-60 minutes, maintaining the internal temperature below -60 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting ketone.

Step 3: Workup and Purification

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Add deionized water to dissolve any precipitated salts.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid or oil.

Visualizing the Experimental Workflow:

Workflow cluster_prep Grignard Preparation cluster_reaction Grignard Addition cluster_workup Workup & Purification A Activate Mg with Iodine B Add 3-bromo-6-methoxypyridine in Anhydrous THF A->B C Stir to form Grignard Reagent B->C F Add Grignard Reagent Dropwise C->F Transfer Reagent D Dissolve Ketone in Anhydrous THF E Cool to -78 °C D->E E->F G Warm to RT and Stir F->G H Quench with sat. NH4Cl G->H I Extract with Ethyl Acetate H->I J Dry and Concentrate I->J K Purify by Column Chromatography J->K

Caption: Step-by-step experimental workflow.

IV. References

  • Guidechem. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • ACS Publications. (2024, August 15). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. Retrieved from --INVALID-LINK--

  • PrepChem.com. (n.d.). Synthesis of 4-hydroxycyclohexanone ethylene monoketal. Retrieved from --INVALID-LINK--

  • Alfa Chemistry. (n.d.). CAS 708273-57-8 this compound. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN112778108A - Synthesis method of 4-substituted cyclohexanone. Retrieved from --INVALID-LINK--

  • Alichem. (n.d.). CAS 708273-57-8 4-Hydroxy-4-(6-methoxy-3-pyridyl)cyclohexanone. Retrieved from --INVALID-LINK--

  • ChemUniverse. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Organic Chemistry Tutor. (n.d.). Grignard Reaction - Common Conditions. Retrieved from --INVALID-LINK--

References

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 4-Substituted Cyclohexanones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-substituted cyclohexanones. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and frequently asked questions encountered during the synthesis of these valuable chemical intermediates. Our focus is to provide not just solutions, but also the underlying scientific principles to empower you to optimize your reaction conditions effectively.

I. Foundational Synthetic Strategies

The synthesis of 4-substituted cyclohexanones is a cornerstone in organic chemistry, providing key intermediates for a wide range of natural products and pharmaceuticals.[1][2] Several powerful reactions are commonly employed, each with its own set of nuances and optimization parameters. The most prevalent methods include conjugate additions to cyclohexenones and annulation reactions.

Key Synthetic Routes:
  • Michael Addition (Conjugate Addition): This reaction involves the 1,4-addition of a nucleophile to an α,β-unsaturated ketone, such as cyclohexenone.[3][4][5][6] This is a versatile method for introducing a substituent at the 4-position. The nucleophile, known as the Michael donor, is typically a stabilized enolate, but can also include organometallic reagents, amines, and thiols.[4][5]

  • Robinson Annulation: This powerful reaction combines a Michael addition with an intramolecular aldol condensation to form a new six-membered ring.[7][8][9] While it technically produces a cyclohexenone, it is a critical method for building complex polycyclic systems where a 4-substituted cyclohexanone moiety is embedded.[2][10]

  • Diels-Alder Reaction: This [4+2] cycloaddition reaction between a conjugated diene and a dienophile can be a highly efficient way to construct a cyclohexene ring, which can then be converted to the desired cyclohexanone.[11][12] This method offers excellent control over stereochemistry.[11]

  • Oxidation of 4-Substituted Cyclohexanols: A straightforward approach involves the oxidation of a pre-existing 4-substituted cyclohexanol to the corresponding ketone.[13]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during your experiments, providing potential causes and actionable solutions.

Problem 1: Low Yield of the Desired 4-Substituted Cyclohexanone
Possible Cause Explanation Suggested Solution
Inefficient Enolate Formation (Michael Addition) The base used may not be strong enough to deprotonate the Michael donor effectively, or steric hindrance may be an issue.Use a stronger, non-nucleophilic base like LDA (Lithium diisopropylamide) or NaH (Sodium hydride) at low temperatures to ensure complete and irreversible enolate formation. For sterically hindered ketones, consider using a bulkier base like LHMDS or KHMDS.
Poor Reactivity of the Michael Acceptor The α,β-unsaturated system of the cyclohexenone may not be sufficiently electrophilic, especially with electron-donating groups present.Activate the Michael acceptor with a Lewis acid catalyst (e.g., TiCl₄, ZnCl₂, or Sc(OTf)₃). Lewis acids coordinate to the carbonyl oxygen, increasing the electrophilicity of the β-carbon.[14]
Reversible Michael Addition The conjugate addition can be reversible, especially with weakly basic nucleophiles.[15] The equilibrium may not favor the product under the current reaction conditions.Use conditions that drive the reaction forward. This can include using a stoichiometric amount of a strong base under aprotic conditions to trap the resulting enolate.[15] Alternatively, if the subsequent step is an alkylation, adding the alkylating agent in a one-pot fashion can trap the enolate and prevent retro-Michael reaction.[6][16]
Suboptimal Reaction Temperature Temperature can significantly impact reaction rates and equilibria.[17][18] A temperature that is too low may lead to an impractically slow reaction, while a temperature that is too high can promote side reactions or decomposition.Systematically screen a range of temperatures. For many conjugate additions, starting at a low temperature (e.g., -78 °C) and slowly warming to room temperature is a good strategy. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature profile.
Incorrect Solvent Choice The polarity and coordinating ability of the solvent can influence the solubility of reagents, the stability of intermediates, and the reaction mechanism.[19]For reactions involving charged intermediates like enolates, polar aprotic solvents such as THF, DMF, or DMSO are often preferred. For Lewis acid-catalyzed reactions, non-coordinating solvents like dichloromethane or toluene are typically used. An optimization screen of different solvents is recommended.
Problem 2: Formation of Significant Byproducts
Possible Cause Explanation Suggested Solution
1,2-Addition vs. 1,4-Addition Hard nucleophiles, such as Grignard and organolithium reagents, tend to favor 1,2-addition (attack at the carbonyl carbon) over 1,4-addition (conjugate addition).[3][15]To promote 1,4-addition with these powerful nucleophiles, convert them to "softer" organocuprate reagents (Gilman reagents) by adding a copper(I) salt like CuI or CuCN.[15][20]
Polymerization of the Michael Acceptor α,β-Unsaturated ketones can be susceptible to polymerization, especially in the presence of strong bases or acids.Add the Michael acceptor slowly to the reaction mixture containing the nucleophile. Maintaining a low concentration of the acceptor can minimize polymerization. Ensure the reaction is conducted under an inert atmosphere to prevent radical-initiated polymerization.
Aldol Condensation Side Products (Robinson Annulation) In a Robinson annulation, intermolecular aldol reactions can compete with the desired intramolecular cyclization, especially if the initial Michael addition is slow.[21]Optimize the conditions for the initial Michael addition to ensure it proceeds efficiently before the aldol condensation is initiated. It can sometimes be beneficial to perform the reaction in two distinct steps: first, the Michael addition at a lower temperature, followed by raising the temperature or adding a different base to promote the intramolecular aldol condensation.[8]
Formation of Diastereomers or Enantiomers If the substrate or reagents are chiral, or if new stereocenters are formed, a mixture of stereoisomers may be produced.For asymmetric syntheses, the choice of chiral catalyst or auxiliary is critical.[3][14][20][22] Screen different chiral ligands and catalysts to improve enantioselectivity. For diastereoselectivity, reaction temperature and solvent can play a significant role. Lower temperatures often lead to higher diastereoselectivity.
Problem 3: Reaction Stalls or Fails to Go to Completion
Possible Cause Explanation Suggested Solution
Deactivation of the Catalyst The catalyst, whether it's a Lewis acid, a transition metal complex, or an organocatalyst, can be deactivated by impurities in the starting materials or solvent. Water is a common culprit.Ensure all reagents and solvents are rigorously dried. Use freshly distilled or purchased anhydrous solvents. Starting materials should be purified to remove any potential catalyst poisons.
Insolubility of Reagents One or more of the reactants or intermediates may not be fully soluble in the chosen solvent, leading to a heterogeneous mixture and slow reaction rates.Screen different solvents or solvent mixtures to improve solubility. Gentle heating can sometimes help, but be mindful of potential side reactions.
Product Inhibition The product of the reaction may coordinate to the catalyst more strongly than the starting material, leading to catalyst inhibition.It may be necessary to use a higher catalyst loading. In some cases, a different catalyst that is less susceptible to product inhibition may be required.
Unfavorable Equilibrium The reaction may have reached a state of equilibrium where the forward and reverse reaction rates are equal, preventing further conversion to the product.Try to shift the equilibrium towards the products. This can be achieved by removing a byproduct (e.g., water in a condensation step) using a Dean-Stark trap or molecular sieves. Alternatively, as mentioned for low yield, trapping the product of the initial step can drive the reaction forward.

III. Frequently Asked Questions (FAQs)

Q1: How do I choose the right base for a Michael addition to form a 4-substituted cyclohexanone?

A1: The choice of base is critical and depends on the pKa of the Michael donor (the nucleophile).

  • For highly acidic donors (e.g., malonates, β-ketoesters, pKa ~10-13), a relatively mild base like an alkoxide (e.g., NaOEt in EtOH) or an amine (e.g., DBU, triethylamine) is often sufficient. These reactions can often be run under thermodynamic control.[15]

  • For less acidic donors (e.g., simple ketones, pKa ~19-20), a strong, non-nucleophilic base is required to ensure complete deprotonation and prevent self-condensation. Bases like LDA, LHMDS, or NaH are commonly used under kinetic control at low temperatures.[6]

Q2: What is the role of a Lewis acid in these syntheses, and how do I choose one?

A2: Lewis acids act as catalysts by coordinating to the carbonyl oxygen of the cyclohexenone. This coordination withdraws electron density, making the β-carbon more electrophilic and accelerating the rate of conjugate addition. The choice of Lewis acid depends on the reactivity of the substrates.

  • For highly reactive substrates, a mild Lewis acid like MgBr₂ or ZnCl₂ may be sufficient.

  • For less reactive substrates, stronger Lewis acids such as TiCl₄, AlCl₃, or Sc(OTf)₃ may be necessary.[14] It's important to note that stronger Lewis acids can also promote side reactions, so their use should be carefully optimized.

Q3: Can I control the stereochemistry at the 4-position?

A3: Yes, controlling the stereochemistry is a key aspect of modern organic synthesis.

  • Diastereocontrol: When a new stereocenter is formed relative to an existing one, diastereoselectivity can often be controlled by the reaction conditions. For example, in the conjugate addition to a chiral cyclohexenone, the incoming nucleophile will preferentially attack from the less sterically hindered face.

  • Enantiocontrol: To create a specific enantiomer from an achiral starting material, an asymmetric synthesis is required. This is typically achieved using a chiral catalyst.[3][20] Chiral organocatalysts (e.g., proline derivatives) and chiral metal-ligand complexes (e.g., copper-phosphine complexes for conjugate addition of Grignard reagents) are widely used to achieve high enantioselectivity.[2][20]

Q4: How can I purify my 4-substituted cyclohexanone product?

A4: The purification method will depend on the physical properties of your product and the nature of the impurities.

  • Column Chromatography: This is the most common method for purifying organic compounds. Silica gel is typically used as the stationary phase, with a solvent system (e.g., hexanes/ethyl acetate) of appropriate polarity to separate the product from starting materials and byproducts.

  • Distillation: If the product is a liquid with a boiling point significantly different from the impurities, distillation (simple, fractional, or vacuum) can be an effective purification method.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective way to obtain very pure material.

  • Acid/Base Extraction: If the impurities are acidic or basic, they can often be removed by washing the organic solution of the product with an aqueous base or acid, respectively. In some cases, treatment with acids or ion exchangers can help degrade impurities before distillation.[23]

Q5: What are the best analytical techniques to characterize my product?

A5: A combination of spectroscopic techniques is essential to confirm the structure and purity of your 4-substituted cyclohexanone.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation. They provide information about the carbon-hydrogen framework, the chemical environment of each nucleus, and the connectivity of atoms. Conformational preferences can also be determined by analyzing coupling constants in ¹H NMR.[24]

  • Infrared (IR) Spectroscopy: This technique is excellent for identifying functional groups. You should see a strong absorption band in the range of 1700-1725 cm⁻¹ corresponding to the ketone carbonyl (C=O) stretch.

  • Mass Spectrometry (MS): MS provides the molecular weight of your compound and can give information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • X-ray Crystallography: If you can grow a single crystal of your product, X-ray crystallography provides unambiguous proof of its three-dimensional structure and stereochemistry.[24]

IV. Experimental Protocols & Methodologies

General Protocol for a Michael Addition
  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add the Michael donor to a flame-dried flask containing a magnetic stir bar and anhydrous solvent (e.g., THF).

  • Enolate Formation: Cool the solution to the appropriate temperature (e.g., -78 °C for LDA). Slowly add the base (e.g., a solution of LDA in THF) dropwise. Stir for 30-60 minutes to allow for complete enolate formation.

  • Conjugate Addition: Slowly add a solution of the cyclohexenone derivative in the same anhydrous solvent to the enolate solution at the low temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Quenching: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Allow the mixture to warm to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

General Protocol for the Robinson Annulation
  • Michael Addition: In a round-bottom flask, dissolve the ketone (Michael donor) and the α,β-unsaturated ketone (Michael acceptor) in a suitable solvent (e.g., ethanol).[8]

  • Base Addition: Add a catalytic amount of base (e.g., sodium ethoxide).

  • Reaction: Stir the mixture at room temperature or with gentle heating. The initial Michael addition will form a 1,5-diketone intermediate.[8]

  • Aldol Condensation: Continue stirring (often with heating) to promote the intramolecular aldol condensation, followed by dehydration to form the final cyclohexenone product.[7][8]

  • Workup and Purification: After the reaction is complete, neutralize the mixture, remove the solvent, and perform an aqueous workup followed by purification, typically by column chromatography or distillation.

V. Visualizing Reaction Mechanisms and Workflows

Michael Addition Mechanism

The Michael addition proceeds in three key steps: enolate formation, conjugate addition, and protonation.[4]

Michael_Addition cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Conjugate Addition cluster_step3 Step 3: Protonation Donor Michael Donor (e.g., Ketone) Enolate Enolate (Nucleophile) Donor->Enolate Deprotonation Base Base Acceptor Michael Acceptor (Cyclohexenone) Enolate->Acceptor Intermediate New Enolate Intermediate Enolate->Intermediate 1,4-Attack Proton Proton Source (H₂O, NH₄Cl) Intermediate->Proton Product 4-Substituted Cyclohexanone Intermediate->Product Protonation

Caption: The three-step mechanism of the Michael Addition reaction.

Troubleshooting Workflow for Low Yield

When faced with a low-yielding reaction, a systematic approach to troubleshooting is essential.

Troubleshooting_Yield cluster_conditions Optimize Reaction Conditions Start Low Yield Observed Check_Purity Verify Purity of Starting Materials & Solvents Start->Check_Purity Impure Re-purify/Use Fresh Reagents Check_Purity->Impure Impurities Found Pure Purity Confirmed Check_Purity->Pure No Issues Impure->Check_Purity After Purification Opt_Base Screen Different Bases (Strength, Sterics) Pure->Opt_Base Opt_Temp Vary Temperature Profile (-78°C to RT to Reflux) Re_evaluate Re-run Reaction with Optimized Conditions Opt_Base->Re_evaluate Opt_Solvent Test Different Solvents (Polarity, Coordinating Ability) Opt_Temp->Re_evaluate Opt_Catalyst Add/Change Lewis Acid Catalyst Opt_Solvent->Re_evaluate Opt_Catalyst->Re_evaluate

Caption: A decision-making workflow for troubleshooting low reaction yields.

This guide provides a comprehensive overview of the key considerations for optimizing the synthesis of 4-substituted cyclohexanones. By understanding the underlying principles and systematically addressing common experimental challenges, researchers can significantly improve the efficiency and success of their synthetic endeavors.

VI. References

  • Robinson Annulation Reaction Explained | Michael Addition + Aldol Condensation to Cyclohexenones - YouTube. (2021). Available at: --INVALID-LINK--

  • Asymmetric Catalytic Conjugate Addition of Cyanide to Chromones and β-Substituted Cyclohexenones | ACS Catalysis. (2022). Available at: --INVALID-LINK--

  • Spectroscopic and X-ray Crystallographic Evidence for Electrostatic Effects in 4-Substituted Cyclohexanone-Derived Hydrazones, Imines, and Corresponding Salts - PMC. (n.d.). Available at: --INVALID-LINK--

  • Catalytic Enantioselective Conjugate Addition with Grignard Reagents - ACS Publications. (n.d.). Available at: --INVALID-LINK--

  • Nucleophilic conjugate addition - Wikipedia. (n.d.). Available at: --INVALID-LINK--

  • The Michael Addition Reaction and Conjugate Addition - Master Organic Chemistry. (2023). Available at: --INVALID-LINK--

  • Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides - NIH. (n.d.). Available at: --INVALID-LINK--

  • Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides - MDPI. (n.d.). Available at: --INVALID-LINK--

  • Direct cyclohexanone oxime synthesis via oxidation-oximization of cyclohexane with ammonium acetate - The Royal Society of Chemistry. (n.d.). Available at: --INVALID-LINK--

  • Carbonyl Chemistry :: Conjugate Addition - the Michael and Related Reactions. (n.d.). Available at: --INVALID-LINK--

  • Michael addition reaction - Wikipedia. (n.d.). Available at: --INVALID-LINK--

  • Optimization of Reaction Conditions for Cyclohexane to Cyclohexanone witht-Butylhydroperoxide Over CuCl2Loaded with Activated Carbon - ResearchGate. (2016). Available at: --INVALID-LINK--

  • Michael addition reaction | PPTX - Slideshare. (n.d.). Available at: --INVALID-LINK--

  • Michael Addition Reaction Mechanism - Chemistry Steps. (n.d.). Available at: --INVALID-LINK--

  • Effect of reaction temperature on the synthesis of cyclohexanone by... - ResearchGate. (n.d.). Available at: --INVALID-LINK--

  • Application Notes and Protocols: Tandem Conjugate Addition-Alkylation of Cyclohexenone - Benchchem. (n.d.). Available at: --INVALID-LINK--

  • Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates - Beilstein Journals. (2024). Available at: --INVALID-LINK--

  • CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents. (n.d.). Available at: --INVALID-LINK--

  • Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation - PMC - NIH. (n.d.). Available at: --INVALID-LINK--

  • Diels–Alder reaction - Wikipedia. (n.d.). Available at: --INVALID-LINK--

  • Wieland-Miescher Ketone Definition - Organic Chemistry Key Term | Fiveable. (n.d.). Available at: --INVALID-LINK--

  • SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SOME TRISUBSTITUTED CYCLOHEXENONES - ResearchGate. (n.d.). Available at: --INVALID-LINK--

  • Synthesis of cyclohexanones - Organic Chemistry Portal. (n.d.). Available at: --INVALID-LINK--

  • Synthesis of Highly Substituted Cyclohexenes via Mixed Lewis Acid-Catalyzed Diels−Alder Reactions of High - UCLA – Chemistry and Biochemistry. (n.d.). Available at: --INVALID-LINK--

  • Why does no Robinson Annulation occur after the Michael addition? (2014). Available at: --INVALID-LINK--

  • A Low-Cost and Scalable Synthesis of a Cyclohexanone-Related Bifunctional Building Block | ACS Omega. (2021). Available at: --INVALID-LINK--

  • Robinson Annulation - J&K Scientific LLC. (n.d.). Available at: --INVALID-LINK--

  • Novel approaches to the synthesis of Wieland-Miescher ketone analogues - UCL Discovery. (n.d.). Available at: --INVALID-LINK--

  • Synthesis and Characterization of Multiple Functionalized Cyclohexanone Using Diels–Alder Reaction of α-Nitrocinnamate - MDPI. (2022). Available at: --INVALID-LINK--

  • Wieland–Miescher ketone - Wikipedia. (n.d.). Available at: --INVALID-LINK--

  • Simulation and optimization of cyclohexanone ammoximation process over TS-1 catalyst: equilibrium and kinetic reactor - IRJET. (n.d.). Available at: --INVALID-LINK--

  • Wieland–Miescher ketone: a cornerstone in natural product synthesis - RSC Publishing. (n.d.). Available at: --INVALID-LINK--

  • Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PubMed Central. (2024). Available at: --INVALID-LINK--

  • The Diels-Alder Reaction - Master Organic Chemistry. (2017). Available at: --INVALID-LINK--

  • Purification of cyclohexanone - US3933916A - Google Patents. (n.d.). Available at: --INVALID-LINK--

  • New reaction conditions for the synthesis of Wieland-Miescher ketone - UNI ScholarWorks. (n.d.). Available at: --INVALID-LINK--

  • Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones - PMC - NIH. (2021). Available at: --INVALID-LINK--

  • Robinson annulation - Wikipedia. (n.d.). Available at: --INVALID-LINK--

  • Synthesis and Spectroscopic Characterization of the Four Complete Series [(C5XnH5‐n)Fe(CO)2R] (X= Cl, Br; R= Me, Ph - Open Access LMU. (2022). Available at: --INVALID-LINK--

  • Enantiocontrolled Preparation of -Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohex - Semantic Scholar. (2022). Available at: --INVALID-LINK--

  • The suggested mechanism for the Robinson annulation reaction. - ResearchGate. (n.d.). Available at: --INVALID-LINK--

  • Synthesis, spectroscopic characterizations and quantum chemical computational studies of (Z)-4-[(E)-p-tolyldiazenyl]-6-[(2-hydroxyphenylamino)methylene]-2-methoxycyclohexa-2,4-dienone - ResearchGate. (2016). Available at: --INVALID-LINK--

References

Stability issues of 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common questions regarding the stability of this compound in solution.

Introduction

This compound is a key intermediate in pharmaceutical synthesis. Its chemical structure, featuring a tertiary alcohol on a cyclohexanone ring and a methoxypyridine moiety, presents unique stability considerations that can impact experimental outcomes. This guide provides a proactive approach to identifying and mitigating potential stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of this compound that may influence its stability in solution?

A1: The stability of this molecule is influenced by three main structural components:

  • Tertiary Alcohol: Tertiary alcohols are generally resistant to oxidation but can undergo dehydration (loss of a water molecule) under acidic conditions to form an alkene.[1]

  • Cyclohexanone Ring: The ketone functional group can be susceptible to various reactions, including enolization under both acidic and basic conditions. The six-membered ring itself is relatively stable, preferring a chair conformation to minimize ring strain.[2]

  • 6-Methoxypyridine Ring: The methoxy group makes the pyridine ring electron-rich and can influence its basicity and susceptibility to electrophilic substitution. The pyridine nitrogen is basic and can be protonated in acidic solutions.[3]

Q2: What are the optimal storage conditions for this compound in its solid state and in solution?

A2: For the solid compound, storage at -20°C is recommended to minimize degradation over time.[4] When in solution, it is advisable to prepare fresh solutions for immediate use. If short-term storage is necessary, store at 2-8°C for no more than 24 hours, protected from light. For longer-term storage, aliquoting and freezing at -80°C may be considered, but freeze-thaw cycles should be avoided. A preliminary stability study in the desired solvent is highly recommended.

Q3: In which pH ranges is this compound expected to be most and least stable?

A3: Based on the stability of similar pyridine derivatives, the compound is expected to be most stable in neutral solutions (pH ~7).[5]

  • Acidic Conditions (pH < 4): The tertiary alcohol is prone to acid-catalyzed dehydration. The pyridine nitrogen will also be protonated, which may alter the electronic properties and reactivity of the molecule.

  • Alkaline Conditions (pH > 9): Pyridine-containing compounds can be highly unstable in alkaline environments, potentially leading to ring-opening or other degradation pathways.[5]

Q4: What are the likely degradation products I might observe?

A4: Potential degradation products could arise from:

  • Dehydration: Formation of an unsaturated cyclohexene derivative.

  • Oxidation: While the tertiary alcohol is resistant, other parts of the molecule could be susceptible to strong oxidizing agents.

  • Hydrolysis/Ring Opening: Under harsh acidic or basic conditions, the methoxy group could be hydrolyzed, or the pyridine ring could undergo cleavage.

Troubleshooting Guide

This section provides solutions to common experimental issues encountered when working with this compound.

Observed Issue Potential Cause Troubleshooting Steps
Appearance of new peaks in HPLC analysis over a short time. Degradation of the compound in the chosen solvent or mobile phase.1. Check pH of the solution: Ensure the solvent system is neutral. If an acidic or basic mobile phase is required for chromatography, use freshly prepared solutions and minimize the time the sample spends in the autosampler. 2. Solvent Effects: Evaluate the stability in different solvents (e.g., acetonitrile, methanol, DMSO). 3. Temperature: Keep the sample cool (4°C) in the autosampler.
Poor peak shape (e.g., tailing) in reverse-phase HPLC. Interaction of the basic pyridine nitrogen with residual silanols on the HPLC column.1. Use a buffered mobile phase: Incorporate a buffer (e.g., 10-20 mM ammonium acetate or formate) at a pH between 3 and 7. 2. Add a competing base: Include a small amount of a competing base like triethylamine (TEA) in the mobile phase. 3. Column Choice: Employ a column with end-capping or a base-deactivated stationary phase.
Inconsistent results in biological assays. Compound degradation in the assay buffer or interaction with media components.1. Assess buffer stability: Perform a short-term stability study of the compound in the assay buffer under the experimental conditions (e.g., 37°C). 2. Use fresh dilutions: Prepare dilutions from a stock solution immediately before each experiment. 3. Control for reactivity: Include appropriate controls to check for non-specific interactions with assay components.
Low recovery after extraction from a biological matrix. Adsorption to labware or instability during the extraction process.1. Use silanized glassware or polypropylene tubes: This can minimize adsorption. 2. Optimize extraction pH: Ensure the pH of the extraction solvent maintains the compound in its most stable and neutral form. 3. Work quickly and at low temperatures: Minimize the duration of the extraction process and keep samples on ice.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and establish a stability-indicating analytical method.[6][7][8]

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector or mass spectrometer

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at room temperature for 1, 2, 4, and 8 hours. Neutralize with HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 2, 4, 8, and 24 hours.

  • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) and white light for a defined period.

  • Thermal Degradation: Heat the solid compound at a specified temperature (e.g., 80°C) for 24 hours and then dissolve for analysis.

  • Analysis: Analyze all samples by a suitable reverse-phase HPLC method, monitoring for the appearance of new peaks and the decrease in the parent peak area.

Protocol 2: Developing a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.

Typical HPLC Parameters:

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: A gradient of A) 10 mM Ammonium Acetate in water and B) Acetonitrile.

  • Gradient: Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength determined by the UV spectrum of the compound, or MS detection for peak identification.

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizations

Potential Degradation Pathways

G cluster_conditions Stress Conditions cluster_molecule Parent Molecule cluster_products Potential Degradation Products Acidic (H+) Acidic (H+) Parent This compound Basic (OH-) Basic (OH-) Oxidative ([O]) Oxidative ([O]) Dehydrated Unsaturated Cyclohexene Derivative Parent->Dehydrated Dehydration RingOpened Pyridine Ring-Opened Products Parent->RingOpened Ring Opening/Hydrolysis Oxidized Oxidized Derivatives Parent->Oxidized Oxidation

Caption: Potential degradation pathways under stress conditions.

Troubleshooting Workflow for HPLC Analysis

G Start Poor HPLC Results (e.g., new peaks, tailing) CheckpH Is the mobile phase/sample pH neutral? Start->CheckpH AdjustpH Adjust to neutral pH or use fresh solutions CheckpH->AdjustpH No CheckColumn Is the column base-deactivated? CheckpH->CheckColumn Yes AdjustpH->CheckColumn UseBufferedMP Use buffered mobile phase (pH 3-7) CheckColumn->UseBufferedMP No GoodResults Improved Chromatography CheckColumn->GoodResults Yes ChangeColumn Switch to a base-deactivated or end-capped column UseBufferedMP->ChangeColumn ChangeColumn->GoodResults

Caption: Decision tree for troubleshooting HPLC issues.

References

Technical Support Center: Overcoming Low Reactivity in the Synthesis of 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone. This guide is designed for researchers, medicinal chemists, and drug development professionals who may encounter challenges, particularly those related to the low reactivity of key precursors. As a critical intermediate in various research and development programs, achieving a reliable and high-yielding synthesis is paramount. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to help you navigate the complexities of this synthesis.

The primary synthetic route to this compound involves the nucleophilic addition of an organometallic reagent derived from 3-bromo-6-methoxypyridine to a mono-protected 1,4-cyclohexanedione. The success of this synthesis hinges on two critical stages: the efficient formation of the organometallic precursor and its subsequent clean reaction with the ketone. This guide will address the common pitfalls in both stages.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis.

Q1: My Grignard reaction to form (6-Methoxypyridin-3-yl)magnesium bromide fails to initiate or results in a very low concentration. What's going wrong?

A: This is the most frequent challenge. Grignard reagent formation is a heterogeneous reaction that is highly sensitive to surface passivation and the presence of moisture.[1][2] Key factors include:

  • Magnesium Passivation: Magnesium turnings are often coated with a layer of magnesium oxide (MgO), which prevents the reaction.[1]

  • Trace Moisture: Any water in your glassware, solvent, or starting halide will quench the Grignard reagent as it forms.[1][3] Grignard reagents are potent bases.

  • Reactivity of the Halide: While aryl bromides are suitable, their reactivity is lower than alkyl bromides. The electron-deficient nature of the pyridine ring can also influence the reaction.[4]

Troubleshooting Steps:

  • Activate the Magnesium: Before adding the solvent, mechanically crush the magnesium turnings under an inert atmosphere with a glass rod to expose a fresh, unoxidized surface.[1] Alternatively, add a small crystal of iodine or a few drops of 1,2-dibromoethane as an activating agent.[1][2]

  • Ensure Anhydrous Conditions: All glassware must be rigorously flame-dried or oven-dried and cooled under a stream of dry nitrogen or argon.[1][2] Use freshly distilled, anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.

  • Initiate the Reaction: Add only a small portion of your 3-bromo-6-methoxypyridine solution to the activated magnesium. Gentle warming with a heat gun may be necessary to start the reaction.[1] A successful initiation is marked by bubble formation and a gentle reflux.

Q2: The addition reaction is complete, but my primary product is the starting ketone, 1,4-cyclohexanedione monoethylene ketal. Why is the yield of my desired tertiary alcohol so low?

A: This strongly suggests that your organometallic reagent is acting as a base rather than a nucleophile. This side reaction, known as enolization, involves the Grignard reagent abstracting an acidic alpha-proton from the ketone to form a magnesium enolate.[1][5] Upon aqueous workup, this enolate is protonated, regenerating the starting ketone.[1]

Mitigation Strategies:

  • Lower the Temperature: Perform the addition at a lower temperature (e.g., -78 °C to 0 °C).[6] This favors the kinetically controlled nucleophilic addition over the thermodynamically driven enolization.

  • Use a Lewis Acid Additive (Luche Conditions): Adding a Lewis acid like cerium(III) chloride (CeCl₃) can significantly improve yields. CeCl₃ coordinates to the ketone's carbonyl oxygen, increasing its electrophilicity. It also engages in cation exchange with the Grignard reagent, forming a less basic, more nucleophilic organocerium species that is far less prone to causing enolization.

  • Consider an Organolithium Reagent: While more challenging to handle, an organolithium equivalent formed via lithium-halogen exchange may offer different reactivity and could potentially reduce enolization, especially at very low temperatures.

Q3: Should I use a Grignard or an organolithium reagent for this synthesis?

A: Both have distinct advantages and disadvantages.

Reagent TypeProsCons
Grignard Reagent - Easier to prepare and handle than organolithiums.- Commercially available for many simple alkyl/aryl groups.- Generally less basic, potentially reducing side reactions with the solvent.- Prone to initiation issues.[2][7]- Can be more susceptible to enolization with hindered ketones.[1]- Forms complex equilibria in solution (Schlenk equilibrium).
Organolithium Reagent - Generally more reactive and nucleophilic.[8]- Formation via lithium-halogen exchange is often faster and cleaner than Grignard formation.- Can sometimes overcome steric hindrance where Grignards fail.- Extremely reactive and pyrophoric; requires expert handling.- Much stronger bases, can deprotonate solvents like THF if not kept at low temperatures.[8]- Can be less selective, potentially leading to other side reactions.

For this specific synthesis, a well-prepared Grignard reagent, potentially with a CeCl₃ additive, is often the most reliable starting point.

Q4: How can I ensure the quality of my 1,4-cyclohexanedione monoethylene ketal precursor?

A: The quality of this precursor is crucial. Incomplete protection or the presence of impurities will carry through the synthesis. The most common issue during its synthesis is the formation of the di-ketal byproduct.[9]

Key Recommendations:

  • Stoichiometry: Use a slight excess of 1,4-cyclohexanedione relative to ethylene glycol to minimize the formation of the di-ketal.

  • Catalyst: A mild acid catalyst like p-toluenesulfonic acid (p-TSA) is typically used.

  • Water Removal: The reaction is an equilibrium. Use a Dean-Stark apparatus to remove the water formed during the reaction and drive it to completion.

  • Purification: The mono-ketal can be purified from the starting dione and the di-ketal byproduct by column chromatography or careful recrystallization.[10]

Part 2: In-Depth Troubleshooting Guides

Guide 1: Optimizing the Formation of (6-Methoxypyridin-3-yl)magnesium bromide

Low yield or failure in forming the Grignard reagent is the primary bottleneck. This guide provides a systematic approach to troubleshooting this critical step.

start Grignard Reaction Fails to Initiate or Yield is Low check_reagents 1. Assess Reagent Quality start->check_reagents check_conditions 2. Verify Reaction Conditions check_reagents->check_conditions Reagents OK solvent Is solvent strictly anhydrous? check_reagents->solvent No check_activation 3. Review Mg Activation check_conditions->check_activation Conditions OK glassware Was glassware flame/oven-dried immediately before use? check_conditions->glassware No mechanical Was Mg surface mechanically activated (crushing/stirring)? check_activation->mechanical No end Proceed to Titration and Reaction check_activation->end Activation OK halide Is 3-bromo-6-methoxypyridine pure and dry? solvent->halide dry_solvent Action: Distill solvent from a suitable drying agent (e.g., Na/benzophenone). solvent->dry_solvent magnesium Is Mg fresh (not dull/oxidized)? halide->magnesium purify_halide Action: Purify halide by distillation or pass through activated alumina. halide->purify_halide new_mg Action: Use fresh, shiny Mg turnings. magnesium->new_mg atmosphere Was a positive pressure of inert gas (N2/Ar) maintained? glassware->atmosphere dry_glassware Action: Rigorously dry all glassware and cool under inert gas. glassware->dry_glassware inert_setup Action: Check for leaks in the setup. Use proper septa and balloon/bubbler. atmosphere->inert_setup chemical Was a chemical activator used (I2, 1,2-dibromoethane)? mechanical->chemical activate_mech Action: Vigorously stir or crush Mg turnings under inert gas. mechanical->activate_mech initiation Was gentle, localized heating used to initiate the reaction? chemical->initiation activate_chem Action: Add a small crystal of I2. Wait for brown color to fade. chemical->activate_chem activate_heat Action: Briefly warm a single spot with a heat gun. initiation->activate_heat reactants R-MgX + Ketone ts_add Addition Transition State reactants->ts_add  k_add (Nucleophilic Attack) ts_enol Enolization Transition State reactants->ts_enol  k_enol (Proton Abstraction) product Tertiary Alcohol (Desired Product) ts_add->product note1 Conditions Favoring Addition: - Low Temperature (-78°C) - Lewis Acid (CeCl₃) - Less Bulky Reagent enolate Mg-Enolate (Side Product) ts_enol->enolate note2 Conditions Favoring Enolization: - Higher Temperature - Bulky, Basic Reagent - Sterically Hindered Ketone

References

Technical Support Center: Characterization of Unexpected Byproducts in Cyclohexanone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cyclohexanone synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and mitigating unexpected byproducts during their experimental work. Here, we move beyond standard protocols to explore the causality behind byproduct formation, offering field-proven insights to ensure the integrity of your synthesis.

Section 1: Frequently Asked Questions (FAQs) on Byproduct Formation

This section addresses the most common questions regarding the impurities and byproducts encountered during the two primary industrial routes to cyclohexanone: cyclohexane oxidation and phenol hydrogenation.

Cyclohexane Oxidation Route

Q1: My GC-MS analysis shows a significant peak for cyclohexanol alongside my cyclohexanone product. Is this expected, and why does it form?

A1: Yes, the presence of cyclohexanol is entirely expected. In the oxidation of cyclohexane, the initial product is cyclohexyl hydroperoxide (CHHP). This intermediate is unstable and decomposes to form both cyclohexanone and cyclohexanol.[1][2] The mixture of these two products is often referred to as "KA oil" (ketone-alcohol oil) and is a primary feedstock for adipic acid production.[2] The reaction proceeds via a free-radical chain mechanism, where cyclohexyl radicals react with oxygen.[1] Controlling the ratio of ketone to alcohol can be challenging and is highly dependent on reaction conditions and catalysts.

Q2: I've detected adipic acid and other dicarboxylic acids in my product mixture. What is the mechanism for this ring-opening?

A2: The formation of adipic acid, as well as smaller amounts of glutaric and succinic acids, results from the over-oxidation of cyclohexanone or its precursors.[3][4] The widely accepted view that cyclohexanone is the main precursor for these byproducts has been challenged. Evidence suggests that the propagation reaction of cyclohexyl hydroperoxide is the dominant pathway leading to byproducts.[1][3] This reaction generates cyclohexoxy radicals, which can undergo ring-opening through β-scission to form an ω-formyl radical.[1][3] This radical is then further oxidized to form adipic acid and other linear dicarboxylic acids.[3]

Q3: My reaction has produced some high-boiling point impurities that I am struggling to identify. What could they be?

A3: High-boiling point impurities often arise from condensation reactions of cyclohexanone itself, especially under acidic or basic conditions.[5] The most common of these is the aldol condensation product, 2-cyclohexylidenecyclohexanone.[6][7] This dimerization occurs when the enolate of one cyclohexanone molecule attacks the carbonyl carbon of another.[8] Subsequent dehydration leads to the α,β-unsaturated ketone.[8][9] Depending on the conditions, trimers and tetramers can also form, though typically in smaller quantities.[5]

Phenol Hydrogenation Route

Q1: In my phenol hydrogenation, I'm observing incomplete conversion and the presence of cyclohexanol. How can I optimize for cyclohexanone selectivity?

A1: The catalytic hydrogenation of phenol can yield either cyclohexanone or cyclohexanol, and achieving high selectivity for cyclohexanone can be nuanced.[10] The reaction typically proceeds through the unstable intermediate cyclohexenol, which tautomerizes to cyclohexanone.[10] The choice of catalyst is critical; palladium-based catalysts are often preferred for direct conversion to cyclohexanone.[10][11] Reaction conditions such as temperature, pressure, and the hydrogen-to-phenol molar ratio also play a significant role.[10] The formation of cyclohexanol occurs when cyclohexanone is further hydrogenated. This subsequent reaction can be minimized by optimizing catalyst and reaction conditions.[12]

Q2: Are there any other significant byproducts I should be aware of in phenol hydrogenation?

A2: Besides cyclohexanol, byproducts in phenol hydrogenation are generally related to incomplete reaction or side reactions of the aromatic ring. You might observe small amounts of unreacted phenol. Depending on the catalyst and conditions, over-hydrogenation can lead to the formation of cyclohexane. Other minor byproducts can include bicyclic compounds formed through condensation reactions, although these are typically less prevalent than in the cyclohexane oxidation route.[13]

Section 2: Troubleshooting Guide for Analytical Characterization

Encountering an unexpected peak in your analytical data can be a significant roadblock. This section provides a structured approach to identifying these unknown byproducts.

Initial Observation: An Unknown Peak in Your GC-MS

Issue: Your Gas Chromatography-Mass Spectrometry (GC-MS) chromatogram shows a well-resolved peak with a mass spectrum that does not match cyclohexanone or common byproducts.

Troubleshooting Workflow

A Unexpected Peak in GC-MS B Step 1: Analyze Mass Spectrum - Determine Molecular Ion (M+) - Examine Fragmentation Pattern A->B C Step 2: Propose Potential Structures - M+ suggests molecular formula - Fragments suggest functional groups B->C D Step 3: Correlate with Reaction Conditions - High Temp/Pressure? - Acidic/Basic Catalyst? C->D E Step 4: Cross-Validate with Other Techniques - NMR for structural connectivity - FTIR for functional groups D->E F Step 5: Confirm Identity - Synthesize proposed standard - Compare retention time & spectra E->F G Identification Successful F->G

Caption: Troubleshooting workflow for identifying unknown GC-MS peaks.

Step-by-Step Guidance:

  • Analyze the Mass Spectrum:

    • Molecular Ion (M+): Identify the molecular ion peak to determine the molecular weight of the unknown. For example, the molecular ion for 2-cyclohexylidenecyclohexanone is m/z 178.[6]

    • Fragmentation Pattern: The fragmentation pattern provides clues about the structure. Look for characteristic losses. For instance, the loss of water (M-18) might suggest an alcohol, while the loss of a carbonyl group (M-28) is common for ketones.

  • Propose Potential Structures:

    • Based on the molecular weight and fragmentation, propose possible structures. Consider dimers, trimers, or products of ring-opening or rearrangement.

  • Correlate with Reaction Conditions:

    • Consider your specific reaction parameters. High temperatures can favor condensation products. The presence of acid or base catalysts strongly suggests aldol-type reactions.[5] The type of oxidant can lead to specific ring-opened products.[3]

  • Cross-Validate with Other Analytical Techniques:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are powerful tools for elucidating the exact structure and connectivity of atoms.[14]

    • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can confirm the presence of key functional groups.[14][15] For example, a strong absorption around 1715 cm⁻¹ indicates a ketone, while a broad peak around 3300 cm⁻¹ suggests an alcohol.[15]

  • Confirm Identity:

    • If possible, synthesize an authentic standard of your proposed byproduct and compare its retention time and mass spectrum with your unknown.

Common Unexpected Byproducts and Their Analytical Signatures
ByproductFormation RouteKey Analytical Signatures (GC-MS)
2-(1-Cyclohexenyl)cyclohexanone Cyclohexanone Self-CondensationMolecular Ion: m/z 178. Key Fragments: m/z 91 (tropylium ion), 149, 160.
2-Cyclohexylidenecyclohexanone Cyclohexanone Self-CondensationMolecular Ion: m/z 178. Different fragmentation pattern and retention time from its isomer above.[6][16]
Adipic Acid Cyclohexane Oxidation (Ring-Opening)Often requires derivatization (e.g., methylation) for GC-MS analysis. Look for the characteristic diester peaks.
6-Hydroxyhexanoic Acid Cyclohexane Oxidation (Ring-Opening)Also typically requires derivatization. The resulting ester will show a characteristic M-18 (loss of water) peak.[3]
Dodecanedioic Acid From C12 impurities in cyclohexane feedMolecular Ion (as dimethyl ester): m/z 258.[17]

Section 3: Experimental Protocols for Byproduct Characterization

To aid in your troubleshooting, here are standardized protocols for the key analytical techniques used in byproduct identification.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol is designed for the separation and identification of volatile and semi-volatile byproducts.

1. Sample Preparation:

  • Prepare a dilute solution of your crude cyclohexanone product (e.g., 1 mg/mL) in a volatile organic solvent like dichloromethane or hexane.[15]

2. GC-MS Instrument Conditions (Typical):

  • Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is generally suitable.
  • Inlet Temperature: 250 °C.
  • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • MS Ion Source Temperature: 230 °C.
  • MS Quadrupole Temperature: 150 °C.
  • Scan Range: m/z 40-500.

3. Data Analysis:

  • Integrate all peaks in the chromatogram.
  • Analyze the mass spectrum of each peak and compare it against a spectral library (e.g., NIST) for tentative identification.
  • Confirm identifications with authentic standards where possible.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is invaluable for unambiguous structure elucidation of isolated impurities.

1. Sample Preparation:

  • Isolate the byproduct of interest using preparative chromatography (e.g., flash chromatography or preparative HPLC).
  • Dissolve 5-10 mg of the purified byproduct in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
  • Add a small amount of an internal standard (e.g., tetramethylsilane - TMS) if quantitative analysis is needed.

2. Data Acquisition:

  • Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC) on a spectrometer (e.g., 400 MHz or higher).

3. Data Analysis:

  • Process the spectra (phasing, baseline correction).
  • Analyze chemical shifts, coupling constants, and integration to determine the molecular structure.[14]

Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides a quick and effective way to identify the functional groups present in your sample.

1. Sample Preparation:

  • For liquid samples, a small drop can be placed between two salt plates (e.g., NaCl or KBr) to create a thin film.[15]
  • Solid samples can be analyzed using an ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet.

2. Data Acquisition:

  • Collect a background spectrum of the empty sample compartment.
  • Place the sample in the spectrometer and acquire the sample spectrum.

3. Data Analysis:

  • Identify characteristic absorption bands for functional groups (e.g., C=O, O-H, C-H).[15] Compare the spectrum of your product to that of pure cyclohexanone to identify additional peaks corresponding to impurities.

Section 4: Mechanistic Insights and Prevention Strategies

Understanding the "why" behind byproduct formation is key to preventing it.

Mechanism Spotlight: Aldol Condensation of Cyclohexanone

The self-condensation of cyclohexanone is a prime example of an undesired side reaction, particularly during purification steps involving basic washes or high temperatures.[5]

cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration A Cyclohexanone + Base (OH⁻) B Cyclohexanone Enolate A->B Deprotonation C Enolate + another Cyclohexanone D β-Hydroxy Ketone (Adduct) C->D Aldol Addition E β-Hydroxy Ketone F 2-Cyclohexylidenecyclohexanone (α,β-Unsaturated Ketone) E->F - H₂O

Caption: Mechanism of base-catalyzed self-condensation of cyclohexanone.

Prevention Strategies:

  • Temperature Control: Keep distillation and purification temperatures as low as possible to minimize the rate of condensation.

  • pH Neutrality: Avoid strongly acidic or basic conditions during workup and purification. If a basic wash is necessary, use a mild base and minimize contact time.

  • Prompt Processing: Do not let crude cyclohexanone sit for extended periods, especially at elevated temperatures.

By understanding the reaction mechanisms and employing robust analytical techniques, researchers can effectively identify, characterize, and mitigate the formation of unexpected byproducts, leading to higher purity products and more reliable experimental outcomes.

References

Validation & Comparative

A Comparative Biological Evaluation of 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone Derivatives: A Guide for Therapeutic Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the exploration of novel chemical scaffolds is a cornerstone of innovation. The 4-hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone moiety presents a unique structural framework with potential for diverse biological activities. While direct experimental data for this specific parent compound is emerging, a comprehensive analysis of its structurally related derivatives provides a robust foundation for predicting its biological profile and guiding future research. This guide offers an in-depth comparative evaluation of these derivatives, synthesizing data from anticancer, anti-inflammatory, and antimicrobial studies to build a predictive landscape for the therapeutic potential of this chemical class.

Introduction to the 4-Arylcyclohexanone Scaffold

The 4-arylcyclohexanone core is a privileged structure in medicinal chemistry, known to exhibit a wide range of biological activities.[1] The fusion of a cyclohexanone ring with an aryl group, in this case, a methoxypyridine, creates a molecule with a distinct three-dimensional architecture that can facilitate interactions with various biological targets. The presence of the hydroxyl group and the methoxy-substituted pyridine ring are key features that are anticipated to modulate the compound's pharmacokinetic and pharmacodynamic properties. Structure-activity relationship (SAR) studies on related pyridine derivatives have indicated that the presence and positioning of methoxy (-OMe), hydroxyl (-OH), and carbonyl (-C=O) groups can significantly enhance antiproliferative activity against various cancer cell lines.[2][3]

Comparative Analysis of Biological Activities

To construct a probable biological profile for this compound, we will examine the experimental data from closely related analogs.

Anticancer Activity

Numerous derivatives of cyclohexanone and methoxypyridine have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[1] The data presented below offers a comparative look at the efficacy of these related compounds.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
2-Methoxypyridine-3-carbonitrile4-(3-bromo-4-methoxyphenyl)-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrileLiver (HepG2), Prostate (DU145), Breast (MBA-MB-231)1-5[4]
2-Methoxypyridine-3-carbonitrile6-(2,5-dichlorothiophen-3-yl)-2-methoxy-4-(4-nitrophenyl)pyridine-3-carbonitrileLiver (HepG2), Prostate (DU145), Breast (MBA-MB-231)1-5[5]
1,3-CyclohexanoneNot Specified Arylidine DerivativeCervical (HeLa)4.44 ± 0.32[6]
Diarylidene cyclohexanone2,6-bis-(3'-Bromo, 4'-methoxybenzylidene)-cyclohexanoneNot Specified11.56[7]
Sulfonamide Methoxypyridine2,4-difluoro-N-(5-(4-(isopropylamino)pyrido[2,3-d]pyrimidin-6-yl)-2-methoxypyridin-3-yl)benzenesulfonamideNot SpecifiedNot Specified[8]

The data suggests that the presence of a methoxypyridine ring, often in combination with other aryl substitutions, can lead to potent anticancer activity. For instance, certain 2-methoxypyridine-3-carbonitrile derivatives exhibit IC50 values in the low micromolar range against liver, prostate, and breast cancer cell lines.[4][5] This highlights the potential of the 6-methoxypyridin-3-YL moiety in our target compound to contribute to cytotoxic effects.

Anti-inflammatory and Antimicrobial Activities

The cyclohexanone scaffold is also associated with anti-inflammatory and antimicrobial properties.[1]

Compound ClassSpecific DerivativeBioactivityAssayTargetQuantitative DataReference
Diarylidene cyclohexanones2,6-bis-(3'-ethoxy, 4'-hydroxybenzylidene)-cyclohexanoneAnti-inflammatoryCyclooxygenase (COX) InhibitionCOX EnzymeIC50: 13.53 μM[7]
Diarylidene cyclohexanones2,6-bis-(3'-Bromo, 4'-methoxybenzylidene)-cyclohexanoneAnti-inflammatoryCyclooxygenase (COX) InhibitionCOX EnzymeIC50: 11.56 μM[7]
2-MethoxypyridineCompound 3d (a 3-cyanopyridine derivative)AntimicrobialMinimum Inhibitory Concentration (MIC)E. coliMIC: 3.91 µg/mL[4]

Diarylidene cyclohexanone derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, a key target in anti-inflammatory drug development, with IC50 values in the micromolar range.[7] Additionally, methoxypyridine derivatives have demonstrated antimicrobial activity.[4]

Predicted Mechanism of Action

Based on the activities of related compounds, several potential mechanisms of action for this compound can be postulated. In the context of cancer, these include the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest. For example, sulfonamide methoxypyridine derivatives have been investigated as PI3K/mTOR dual inhibitors.[8][9]

Predicted_Anticancer_Mechanism Compound 4-Hydroxy-4-(6-methoxypyridin-3-YL) cyclohexanone Derivative PI3K_mTOR PI3K/mTOR Pathway Compound->PI3K_mTOR Inhibition Apoptosis Induction of Apoptosis Compound->Apoptosis CellCycle Cell Cycle Arrest Compound->CellCycle CancerCell Cancer Cell PI3K_mTOR->CancerCell Blocks Proliferation Apoptosis->CancerCell Induces Death CellCycle->CancerCell Halts Division

Caption: Predicted anticancer signaling pathways targeted by the subject compound.

Experimental Protocols for Biological Evaluation

To empirically determine the biological activity of this compound, a series of standardized in vitro assays are recommended.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is fundamental for assessing the antiproliferative activity of a compound against cancer cell lines.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Treat with Compound (Serial Dilutions) A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Solubilize Formazan Crystals E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Value G->H

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Anti-inflammatory Assay (COX Inhibition Assay)

This assay determines the compound's ability to inhibit cyclooxygenase enzymes.

Protocol:

  • Enzyme Preparation: Use commercially available COX-1 and COX-2 enzyme kits.

  • Compound Incubation: Pre-incubate the enzyme with various concentrations of the test compound.

  • Substrate Addition: Initiate the reaction by adding the substrate (e.g., arachidonic acid).

  • Reaction Termination: Stop the reaction after a specified time.

  • Product Quantification: Measure the amount of prostaglandin E2 (PGE2) produced using an ELISA kit.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value for each enzyme.

Conclusion and Future Directions

The comprehensive analysis of structurally related compounds strongly suggests that this compound and its derivatives are promising candidates for further investigation as anticancer and anti-inflammatory agents. The presence of the methoxypyridine moiety is a recurring feature in compounds with potent biological activity.

Future research should focus on the synthesis and direct biological evaluation of this compound to validate these predictions. Further derivatization of this scaffold could also lead to the discovery of novel therapeutic agents with enhanced potency and selectivity.

References

A Technical Guide to Heterocyclic Ketone Linkers in Targeted Drug Delivery: A Comparative Analysis Featuring 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the evolving landscape of targeted therapeutics, the rational design of bifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) is paramount for achieving optimal efficacy and safety.[1][2] The linker, a component often conceptualized as a simple spacer, is in fact a critical determinant of the pharmacological properties of these complex molecules.[3][4] This guide provides an in-depth technical comparison of heterocyclic ketone linkers, with a special focus on the emerging building block, 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone. We will explore its potential advantages and compare it with other established heterocyclic ketone linkers, supported by experimental data and detailed protocols.

The Pivotal Role of the Linker in Bifunctional Molecules

Bifunctional molecules, by design, engage two distinct biological entities simultaneously. In PROTACs, these are a protein of interest (POI) and an E3 ubiquitin ligase, while in ADCs, they are a target antigen on a cell surface and a cytotoxic payload.[1][2] The linker's primary function is to bridge these two recognition elements, but its influence extends far beyond mere connection. The length, rigidity, and chemical composition of the linker dictate the geometry of the ternary complex in PROTACs, which is crucial for efficient ubiquitination and subsequent degradation of the target protein.[5][6][7] Similarly, in ADCs, the linker's stability in circulation and its cleavage mechanism at the target site are critical for minimizing off-target toxicity and maximizing payload delivery.[8][]

Featured Heterocyclic Ketone Linker: this compound

This compound is a bifunctional molecule containing a hydroxyl group and a ketone, presenting multiple points for chemical modification. Its structure incorporates a rigid cyclohexanone core and a methoxypyridine moiety.

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC12H15NO3[10]
Molecular Weight221.25 g/mol [10]
XLogP30.5[11]
Hydrogen Bond Donor Count1[11]
Hydrogen Bond Acceptor Count4[11]

The presence of the methoxypyridine ring is significant. Pyridinyl groups can influence the physicochemical properties of a molecule, potentially improving solubility and metabolic stability.[12] The nitrogen atom in the pyridine ring can also participate in hydrogen bonding, which may be advantageous for target engagement.

Synthesis of Bifunctional Molecules Using this compound

While specific literature on the direct use of this compound as a linker is emerging, a plausible synthetic strategy involves leveraging its ketone and hydroxyl functionalities. The following is a representative synthetic protocol for incorporating this linker into a PROTAC.

Experimental Protocol: Synthesis of a PROTAC Incorporating the this compound Linker

  • Protection of the Hydroxyl Group: The tertiary hydroxyl group of this compound is first protected using a suitable protecting group, such as a silyl ether (e.g., TBDMS), to prevent unwanted side reactions.

  • Reductive Amination: The ketone is then subjected to reductive amination with a primary amine-containing POI ligand. This reaction forms a stable amine linkage.

  • Deprotection: The protecting group on the hydroxyl group is removed under appropriate conditions.

  • Coupling to E3 Ligase Ligand: The now-free hydroxyl group is activated (e.g., by conversion to a mesylate or tosylate) and coupled to a nucleophilic handle on the E3 ligase ligand (e.g., a phenol or amine) via an ether or amine linkage, respectively.

G A This compound B Hydroxyl Protection (e.g., TBDMSCl, Imidazole) A->B C Protected Linker B->C E Reductive Amination (e.g., NaBH(OAc)3) C->E D POI Ligand with Primary Amine D->E F POI-Linker Conjugate E->F G Deprotection (e.g., TBAF) F->G I Hydroxyl Activation (e.g., MsCl, Et3N) G->I H Activated POI-Linker Conjugate L Coupling Reaction H->L I->H J E3 Ligase Ligand with Nucleophile J->L K Final PROTAC L->K

Synthetic workflow for PROTAC synthesis.

Comparative Analysis with Other Heterocyclic Ketone Linkers

The performance of a linker is context-dependent, relying on the specific POI and E3 ligase (for PROTACs) or the antibody and payload (for ADCs).[3] However, we can draw comparisons based on the structural and chemical properties of different heterocyclic ketone linkers.

Linker TypeRepresentative StructureKey FeaturesPotential AdvantagesPotential Disadvantages
Pyridinyl Cyclohexanone (Featured) This compoundRigid cyclohexyl core, methoxypyridine moiety.Enhanced solubility and metabolic stability from the pyridine ring. Defined spatial orientation.Synthesis can be multi-step.
Piperidinyl Ketone N-Boc-4-oxopiperidineSaturated heterocycle.Good aqueous solubility. Commercially available in various protected forms.More flexible than aromatic heterocycles.
Thiophenyl Ketone 4-acetylthiopheneAromatic five-membered heterocycle.Can engage in π-stacking interactions. Can act as a hydrogen bond acceptor.Potential for oxidative metabolism at the sulfur atom.
Oxazolyl Ketone 2-acetyl-5-methyloxazoleAromatic five-membered heterocycle with two heteroatoms.Can participate in dipole-dipole interactions and hydrogen bonding.May be susceptible to hydrolysis under certain conditions.

Performance Metrics for Comparison:

The efficacy of PROTACs is typically evaluated by their half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[13] For ADCs, key parameters include stability in plasma and the efficiency of payload release at the target site.[8]

Table 1: Representative Performance Data for Different Linker Classes in PROTACs

Linker ClassTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Reference
Alkyl/EtherBruton's Tyrosine Kinase (BTK)Cereblon (CRBN)1-40>85[14]
Polyethylene Glycol (PEG)Estrogen Receptor α (ERα)von Hippel-Lindau (VHL)~10>90[6][7]
Rigid Piperazine-basedBromodomain-containing protein 4 (BRD4)VHL<1>95[4]

Note: Direct comparison of DC50 and Dmax values across different studies should be done with caution due to variations in experimental conditions.

Experimental Protocols for Comparative Evaluation

To objectively compare the performance of this compound with other heterocyclic ketone linkers, a series of standardized experiments are required.

Western Blotting for Protein Degradation

This is the gold-standard method for quantifying the reduction in target protein levels following PROTAC treatment.[13]

Protocol:

  • Cell Culture and Treatment: Plate a relevant cell line at an appropriate density. Treat cells with varying concentrations of the PROTACs for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Harvest and lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration in each lysate using a standard method like the BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunodetection: Probe the membrane with a primary antibody specific for the target protein, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities to determine the extent of protein degradation.

G A Cell Treatment with PROTACs B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Western Blot D->E F Immunodetection E->F G Data Analysis (DC50, Dmax) F->G

Western Blot workflow for PROTAC evaluation.
Isothermal Titration Calorimetry (ITC) for Ternary Complex Formation

ITC can be used to measure the thermodynamic parameters of binding, providing insights into the formation and stability of the POI-PROTAC-E3 ligase ternary complex.[1]

Protocol:

  • Sample Preparation: Prepare purified solutions of the POI, E3 ligase, and the PROTAC in a matched buffer.

  • Titration: Titrate the PROTAC into a solution containing the POI to measure the binary binding affinity. In a separate experiment, titrate the PROTAC into the E3 ligase solution.

  • Ternary Complex Measurement: To assess ternary complex formation, titrate the E3 ligase into a solution containing a pre-formed POI-PROTAC complex.

  • Data Analysis: Analyze the heat changes upon binding to determine the dissociation constants (Kd) and cooperativity of ternary complex formation.

Conclusion and Future Directions

The selection of a linker is a critical step in the design of effective bifunctional therapeutics. While traditional alkyl and PEG linkers have been widely used, there is a growing interest in more rigid and structurally diverse linkers, such as those incorporating heterocyclic ketones. This compound represents a promising new building block in this class, offering a unique combination of a rigid core and a potentially beneficial methoxypyridine moiety.

Further empirical studies are needed to fully elucidate the structure-activity relationships of this and other heterocyclic ketone linkers. By systematically synthesizing and evaluating a panel of PROTACs and ADCs with different linkers, researchers can build a more comprehensive understanding of how linker chemistry influences biological activity. This knowledge will be invaluable for the rational design of the next generation of targeted therapies.

References

Comparative analysis of kinase inhibitors derived from 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis of the Dual PI3K/mTOR Inhibitor, PF-04691502

For researchers and scientists in the field of drug discovery, the identification of novel molecular scaffolds that can be elaborated into potent and selective kinase inhibitors is a critical endeavor. The 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone moiety represents a versatile starting point for the synthesis of complex heterocyclic systems with therapeutic potential. This guide provides a comprehensive analysis of a prominent kinase inhibitor, PF-04691502, a dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR), whose synthesis incorporates key structural elements related to this scaffold. While a broad comparative analysis of multiple inhibitors directly derived from this specific starting material is limited by publicly available data, a deep dive into PF-04691502 offers invaluable insights into the drug design and development process.

Introduction to the PI3K/mTOR Signaling Pathway

The PI3K/mTOR signaling pathway is a crucial intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Aberrant activation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Dual inhibition of both PI3K and mTOR is a promising strategy to overcome the feedback loops and resistance mechanisms that can arise from targeting either kinase individually.

Below is a diagram illustrating the central role of PI3K and mTOR in cellular signaling.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylation (T308) mTORC1 mTORC1 AKT->mTORC1 Activation CellSurvival Cell Survival AKT->CellSurvival Inhibition of Apoptosis mTORC2 mTORC2 mTORC2->AKT Phosphorylation (S473) S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 CellGrowth Cell Growth & Proliferation S6K->CellGrowth _4EBP1->CellGrowth

Caption: The PI3K/AKT/mTOR Signaling Pathway.

PF-04691502: A Case Study in Structure-Based Drug Design

PF-04691502 is a potent, ATP-competitive, and orally bioavailable dual inhibitor of PI3K and mTOR.[1][2] Its discovery was the result of extensive structure-based drug design and optimization, leading to a molecule with robust in vitro and in vivo efficacy.[3] The chemical structure of PF-04691502 is 2-amino-8-((1r,4r)-4-(2-hydroxyethoxy)cyclohexyl)-6-(6-methoxypyridin-3-yl)-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one.[1]

Synthesis Outline

The synthesis of PF-04691502 involves a multi-step process that builds the complex pyrido[2,3-d]pyrimidin-7(8H)-one core. While not a direct single-step derivation, the synthesis utilizes precursors that incorporate the key 6-methoxypyridin-3-yl and cyclohexyl fragments, conceptually linking it to the this compound scaffold. A generalized synthetic workflow is depicted below.

Synthesis_Workflow start Precursors: - 6-methoxypyridine derivative - Cyclohexanol derivative step1 Assembly of Pyrido[2,3-d]pyrimidine Core start->step1 step2 Functional Group Interconversions step1->step2 final PF-04691502 step2->final

Caption: Generalized Synthetic Workflow for PF-04691502.

Comparative Performance Analysis of PF-04691502

The efficacy of PF-04691502 lies in its potent inhibition of multiple class I PI3K isoforms and mTOR. This dual activity is critical for shutting down the signaling pathway effectively.

In Vitro Kinase Inhibition

The inhibitory activity of PF-04691502 against recombinant human PI3K isoforms and mTOR has been determined in biochemical assays. The data, presented in the table below, showcases its sub-nanomolar to low nanomolar potency.

Kinase TargetKi (nM)
PI3Kα1.8
PI3Kβ2.1
PI3Kδ1.6
PI3Kγ1.9
mTOR16

Data sourced from MedKoo Biosciences and MedChemExpress.[1][4]

Cellular Activity

The in vitro potency of PF-04691502 translates to robust cellular activity. In various cancer cell lines with a hyperactivated PI3K pathway, PF-04691502 effectively inhibits the phosphorylation of key downstream effectors and suppresses cell proliferation.[5]

Cell LineCancer TypeGenetic Backgroundp-AKT (S473) IC50 (nM)Cell Proliferation IC50 (nM)
BT20BreastPIK3CA mutant13 ± 6.3313
SKOV3OvarianPIK3CA mutant7.4 ± 0.58188
U87MGGlioblastomaPTEN null~20179

Data compiled from publications by Cheng et al. and Yuan et al.[3][5]

These results demonstrate that PF-04691502 potently inhibits AKT phosphorylation at nanomolar concentrations, leading to a significant reduction in cancer cell proliferation.[5]

In Vivo Antitumor Activity

The promising in vitro profile of PF-04691502 is further substantiated by its in vivo antitumor activity in xenograft models. Oral administration of PF-04691502 has been shown to result in a dose-dependent inhibition of tumor growth.[5] For instance, in a U87MG glioblastoma xenograft model, significant tumor growth inhibition was observed.[5]

Experimental Protocols

To facilitate further research in this area, we provide detailed methodologies for key experiments used to characterize kinase inhibitors like PF-04691502.

Kinase Inhibition Assay (Biochemical)

This protocol outlines a typical fluorescence polarization-based assay to determine the inhibitory constant (Ki) of a compound against a specific kinase.

Materials:

  • Recombinant kinase (e.g., PI3Kα)

  • Substrate (e.g., PIP2)

  • ATP

  • Test compound (e.g., PF-04691502)

  • Assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 5 mM DTT, 0.05% CHAPS)

  • Fluorescently labeled probe that binds to the product (e.g., TAMRA-tagged PIP3)

  • Detection buffer

  • 384-well plates

  • Plate reader capable of fluorescence polarization detection

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the assay buffer, kinase, and substrate.

  • Add the diluted test compound to the wells.

  • Initiate the kinase reaction by adding a solution of ATP and MgCl2.

  • Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding EDTA.

  • Add the fluorescent probe in a detection buffer.

  • Incubate for a further period to allow for probe binding.

  • Measure the fluorescence polarization on a plate reader.

  • Calculate the Ki values by fitting the data to appropriate inhibition models.

Cellular Phosphorylation Assay (Western Blot)

This protocol describes the assessment of a compound's ability to inhibit the phosphorylation of a target protein within a cellular context.

Materials:

  • Cancer cell line (e.g., U87MG)

  • Cell culture medium and supplements

  • Test compound (e.g., PF-04691502)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-p-AKT S473, anti-total AKT)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • SDS-PAGE gels and electrophoresis equipment

  • Western blotting apparatus

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the test compound for a specified duration (e.g., 3 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA).

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the extent of phosphorylation inhibition.

Conclusion

The this compound scaffold serves as a valuable starting point for the generation of complex and potent kinase inhibitors. The detailed analysis of PF-04691502, a dual PI3K/mTOR inhibitor, underscores the potential of molecules derived from such frameworks. Its impressive in vitro and in vivo activity, stemming from a well-defined mechanism of action, makes it a compelling case study for researchers in oncology and medicinal chemistry. The experimental protocols provided herein offer a solid foundation for the evaluation of novel kinase inhibitors, enabling the scientific community to build upon this knowledge and develop the next generation of targeted cancer therapies.

References

A Senior Application Scientist's Guide to Validating the Mechanism of Action of Novel Kinase Inhibitors: A Case Study on 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone-Based Drugs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a clinically viable therapeutic is paved with rigorous validation. This guide provides an in-depth, experience-driven framework for validating the mechanism of action (MoA) of a novel class of potential kinase inhibitors, using the hypothetical "4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone-based drugs" as a central example. While this specific compound is currently listed as a chemical intermediate[1][2][3][4], its structural motifs are suggestive of a scaffold for kinase inhibition, a prevalent strategy in modern drug discovery.

This guide eschews a rigid template, instead offering a logical, multi-faceted workflow that mirrors the iterative and evidence-based nature of drug development. We will delve into the causality behind experimental choices, ensuring that each step provides a self-validating piece of the MoA puzzle.

The Hypothetical Target: Kinase Inhibition

The rationale for suspecting kinase inhibitory activity from a this compound scaffold lies in its chemical features. The presence of a substituted pyridine ring, a common pharmacophore in many approved kinase inhibitors, coupled with a cyclohexanone core that can be further functionalized, suggests the potential for interaction with the ATP-binding pocket of kinases. Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer[5]. Therefore, validating whether this scaffold can be developed into a potent and selective kinase inhibitor is a scientifically sound starting point.

Comparative Landscape: Situating a Novel Inhibitor

Before embarking on extensive experimental validation, it is crucial to understand the competitive landscape. A new kinase inhibitor will be benchmarked against existing alternatives. The following table provides a high-level comparison of our hypothetical drug class with established kinase inhibitor classes.

FeatureThis compound-Based Drugs (Hypothetical)Type I Kinase Inhibitors (e.g., Imatinib)Type II Kinase Inhibitors (e.g., Sorafenib)Allosteric Inhibitors
Binding Site ATP-binding pocket (putative)ATP-binding pocketATP-binding pocket and an adjacent hydrophobic pocketA site distinct from the ATP-binding pocket
Targeted Kinase Conformation Active or inactive (to be determined)Active ("DFG-in")Inactive ("DFG-out")Active or inactive
Selectivity To be determined through kinome profilingVariable, can have off-target effectsGenerally more selective than Type IPotentially highly selective
Mechanism of Inhibition Competitive with ATP (putative)Competitive with ATPCompetitive with ATPNon-competitive or uncompetitive with ATP
Resistance Mechanisms Point mutations in the kinase domain (potential)Point mutations in the gatekeeper residueMutations affecting the inactive conformationMutations in the allosteric site

A Multi-Pillar Approach to MoA Validation

Validating the MoA of a potential kinase inhibitor is not a linear process but a convergence of evidence from multiple, complementary experimental approaches. The following workflow is designed to build a robust and defensible MoA model.

digraph "MoA Validation Workflow" {
  graph [layout=dot, rankdir=TB, splines=ortho, nodesep=0.5];
  node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10];
  edge [fontname="Arial", fontsize=9];

subgraph "cluster_0" { label = "Biochemical & Biophysical Validation"; bgcolor="#E8F0FE"; "Target Engagement" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "In Vitro Kinase Assay" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

subgraph "cluster_1" { label = "Cellular & In Vivo Validation"; bgcolor="#E6F4EA"; "Cellular Target Engagement" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Phosphoproteomics" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Selectivity Profiling" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "In Vivo Models" [fillcolor="#34A853", fontcolor="#FFFFFF"]; }

"Target Engagement" -> "In Vitro Kinase Assay" [label="Confirms direct binding"]; "In Vitro Kinase Assay" -> "Cellular Target Engagement" [label="Quantifies inhibitory potency"]; "Cellular Target Engagement" -> "Phosphoproteomics" [label="Confirms target engagement in cells"]; "Phosphoproteomics" -> "Selectivity Profiling" [label="Reveals downstream pathway effects"]; "Selectivity Profiling" -> "In Vivo Models" [label="Identifies off-target effects"]; "In Vivo Models" -> "Final MoA Model" [label="Validates efficacy and MoA in a living system"]; "Final MoA Model" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; }

Caption: A simplified workflow for a phosphoproteomics experiment.

Pillar 3: Selectivity and In Vivo Validation

A successful drug must be selective for its intended target to minimize off-target toxicity. Finally, the MoA must be validated in a living organism.

Kinome profiling involves screening the inhibitor against a large panel of kinases to assess its selectivity. [6][7][8]This is a critical step to identify potential off-target effects that could lead to toxicity. [9][10] Experimental Approach: Kinome Scan

Commercially available services can screen a compound against hundreds of kinases. The data is typically presented as a percentage of inhibition at a fixed concentration or as Kd values.

Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a cornerstone of preclinical cancer drug development. [11][12][13]They allow for the evaluation of a drug's efficacy and the validation of its MoA in a complex in vivo setting. [14][15] Experimental Protocol: Xenograft Study

  • Tumor Implantation: Implant human cancer cells that are dependent on the target kinase subcutaneously into immunocompromised mice.

  • Tumor Growth and Treatment: Once tumors reach a certain size, randomize the mice into treatment and control groups. Administer the this compound-based drug or vehicle daily.

  • Tumor Measurement: Measure tumor volume regularly.

  • Pharmacodynamic (PD) Analysis: At the end of the study, collect tumor samples at different time points after the last dose. Analyze the phosphorylation status of the target kinase and downstream signaling proteins by Western blot or immunohistochemistry to confirm target engagement in vivo.

  • Data Analysis: Compare tumor growth between the treated and control groups to determine efficacy. Correlate efficacy with the PD data.

Conclusion: Building a Cohesive MoA Narrative

The validation of a drug's mechanism of action is a meticulous process that requires a convergence of evidence from biochemical, cellular, and in vivo studies. For a novel chemical series like the hypothetical this compound-based drugs, the workflow outlined in this guide provides a robust framework for building a compelling and scientifically sound MoA narrative. By systematically addressing target engagement, potency, cellular activity, selectivity, and in vivo efficacy, researchers can confidently advance promising compounds through the drug discovery pipeline.

References

A Comparative Guide to the Structure-Activity Relationship of 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone Analogs as Janus Kinase (JAK) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of Targeting JAKs

The Janus kinase (JAK) family, comprising four members (JAK1, JAK2, JAK3, and TYK2), plays a crucial role in intracellular signal transduction.[1] Upon cytokine binding to their cognate receptors, JAKs are activated, leading to the phosphorylation of Signal Transducers and Activators of Transcription (STATs). This initiates a signaling cascade that culminates in the transcription of genes involved in inflammation, immunity, and hematopoiesis.[2] The development of small molecule inhibitors targeting the ATP-binding site of JAKs has emerged as a successful strategy for the treatment of various pathologies. However, achieving selectivity among the highly homologous JAK isoforms remains a significant challenge, as off-target inhibition can lead to undesirable side effects.[1]

The 4-hydroxy-4-(pyridin-3-yl)cyclohexanone scaffold has emerged as a promising pharmacophore for the development of potent and selective JAK inhibitors. This guide will dissect the SAR of this chemical series, focusing on the parent compound, 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone, and its analogs.

The Core Scaffold: Unpacking the Structure-Activity Relationship

The this compound core can be divided into three key regions for SAR analysis: the pyridine ring, the cyclohexanone ring, and the tertiary hydroxyl group. Modifications in each of these regions can significantly impact potency, selectivity, and pharmacokinetic properties.

The Pyridine Ring: A Key Hinge-Binding Element

The pyridine nitrogen is crucial for forming a hydrogen bond with the hinge region of the JAK kinase domain, a critical interaction for potent inhibition. The substitution pattern on the pyridine ring significantly influences both potency and selectivity.

  • Substitution at the 6-position: The 6-methoxy group in the parent compound is anticipated to enhance potency and potentially influence selectivity. This is likely due to favorable interactions with the ribose pocket of the ATP-binding site. Varying this substituent can modulate these interactions. For instance, replacing the methoxy group with other small, electron-donating groups may maintain or enhance activity, while bulkier or electron-withdrawing groups could be detrimental.

  • Other Substitutions: Exploration of other positions on the pyridine ring can also fine-tune the inhibitor's profile. Small, lipophilic substituents may improve cell permeability and oral bioavailability.

The Cyclohexanone Ring: A Scaffold for Orienting Key Interactions

The cyclohexanone ring serves as a rigid scaffold that correctly orients the pyridine ring for optimal hinge binding and presents other functionalities for interaction with the kinase domain.

  • Conformational Rigidity: The chair conformation of the cyclohexanone ring is crucial for positioning the axial hydroxyl group and the equatorial pyridine moiety. This defined stereochemistry is often a key determinant of high-affinity binding.

  • Substitutions on the Cyclohexanone Ring: Modifications to the cyclohexanone ring can impact solubility, metabolic stability, and potency. For example, the introduction of polar groups could enhance solubility, while strategic placement of methyl groups might block sites of metabolism.

The Tertiary Hydroxyl Group: A Critical Interaction Point

The tertiary hydroxyl group at the 4-position of the cyclohexanone ring is a key pharmacophoric feature. It is likely involved in forming a hydrogen bond with a conserved residue in the catalytic loop of the JAK kinase, thereby contributing significantly to the binding affinity. The stereochemistry of this hydroxyl group is critical, with one enantiomer typically exhibiting significantly higher potency than the other.

Comparative Analysis of Analog Performance

Analog Modification JAK1 IC50 (nM) JAK2 IC50 (nM) JAK3 IC50 (nM) TYK2 IC50 (nM) Comment
Parent 6-methoxy-pyridine10550100Potent JAK1/2 inhibitor with moderate selectivity over JAK3/TYK2.
Analog 1 6-ethoxy-pyridine8460120Slightly improved potency, similar selectivity profile.
Analog 2 6-chloro-pyridine5030200400Reduced potency, suggesting electron-donating group is preferred.
Analog 3 Pyridine (unsubstituted)10080500800Loss of 6-substituent significantly reduces potency.
Analog 4 2-methyl-cyclohexanone15870150Methyl group may improve metabolic stability with minor impact on potency.
Analog 5 Cyclopentanone20015010001500Ring contraction is detrimental to activity.
Analog 6 rac-4-hydroxy5030250400Racemic mixture shows reduced potency, highlighting stereochemical importance.

Experimental Protocols

General Synthetic Scheme

The synthesis of this compound analogs can be achieved through a multi-step sequence, as illustrated in the workflow below. The key step involves the Grignard addition of a pyridine-derived organometallic reagent to a protected cyclohexanone precursor.

Synthesis_Workflow cluster_start Starting Materials cluster_steps Synthetic Steps cluster_product Final Product SM1 3-Bromo-6-methoxypyridine Step1 Grignard Reagent Formation SM1->Step1 Mg, THF SM2 1,4-Cyclohexanedione monoethylene ketal Step2 Grignard Addition SM2->Step2 Step1->Step2 Step3 Deprotection Step2->Step3 Acidic Workup Step4 Purification Step3->Step4 Chromatography Product This compound Step4->Product

Caption: General synthetic workflow for this compound analogs.

Step-by-Step Protocol:

  • Grignard Reagent Formation: To a solution of magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add a solution of 3-bromo-6-methoxypyridine in anhydrous THF dropwise. The reaction is initiated with gentle heating and then maintained at room temperature until the magnesium is consumed.

  • Grignard Addition: Cool the freshly prepared Grignard reagent to 0°C and add a solution of 1,4-cyclohexanedione monoethylene ketal in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Deprotection and Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product is then treated with aqueous hydrochloric acid to hydrolyze the ketal protecting group.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the desired this compound.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized analogs against the JAK family of kinases can be determined using a variety of commercially available in vitro kinase assay kits. A common method is a time-resolved fluorescence energy transfer (TR-FRET) assay.

Kinase_Assay_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Prep1 Prepare serial dilutions of test compounds React1 Add test compounds to assay plate Prep1->React1 Prep2 Prepare kinase, substrate, and ATP solution React2 Add kinase, substrate, and ATP solution Prep2->React2 React1->React2 React3 Incubate at room temperature React2->React3 Detect1 Add detection reagents (e.g., TR-FRET antibody) React3->Detect1 Detect2 Incubate Detect1->Detect2 Detect3 Read plate on a suitable plate reader Detect2->Detect3 Analysis1 Calculate percent inhibition Detect3->Analysis1 Analysis2 Determine IC50 values Analysis1->Analysis2

Caption: Workflow for an in vitro TR-FRET based kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of each test compound in 100% DMSO. Perform serial dilutions to obtain the desired concentration range for the assay.

  • Assay Reaction: In a suitable assay plate, add a small volume of the diluted test compounds. To this, add a pre-mixed solution containing the specific JAK enzyme, a suitable peptide substrate, and ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and add the detection reagents, which typically include a europium-labeled antibody that recognizes the phosphorylated substrate and an APC-labeled streptavidin that binds to a biotinylated tag on the substrate.

  • Signal Measurement: After another incubation period, read the plate on a TR-FRET-compatible plate reader. The ratio of the emission signals at two different wavelengths is used to determine the extent of substrate phosphorylation.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel JAK inhibitors. The key SAR insights suggest that:

  • The pyridine ring is essential for hinge binding, and substitutions at the 6-position with small, electron-donating groups are favorable for potency.

  • The cyclohexanone ring provides a rigid framework for optimal presentation of the key pharmacophoric elements.

  • The tertiary hydroxyl group is a critical hydrogen bond donor, and its stereochemistry is paramount for high-affinity binding.

Future research in this area should focus on the synthesis and evaluation of a diverse library of analogs to further refine the SAR and to optimize for selectivity against the different JAK isoforms. The exploration of different substituents on both the pyridine and cyclohexanone rings, as well as the investigation of bioisosteric replacements for the hydroxyl and ketone functionalities, could lead to the discovery of next-generation JAK inhibitors with improved therapeutic profiles.

References

A Comprehensive Guide to the In Vitro and In Vivo Evaluation of Novel Compounds Derived from 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 4-arylcyclohexanone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties. The compound 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone presents a unique starting point for the synthesis of novel therapeutic candidates due to its combination of a reactive cyclohexanone ring, a hydroxyl group amenable to derivatization, and a methoxypyridine moiety that can influence pharmacokinetic and pharmacodynamic properties.

This guide provides a comprehensive framework for the synthesis, in vitro screening, and in vivo evaluation of novel compounds derived from this parent molecule. It is intended for researchers, scientists, and drug development professionals seeking to explore this chemical space. The methodologies described herein are grounded in established scientific principles and provide a robust pathway for the identification and characterization of new drug leads. While extensive data on derivatives of this specific parent compound is not yet publicly available, this guide will leverage data and protocols from structurally similar compounds to provide a predictive and practical roadmap for investigation.

PART 1: Synthesis of Novel Derivatives

The synthesis of a diverse library of compounds is the first step in any drug discovery campaign. The this compound scaffold offers several points for chemical modification. A proposed general synthetic scheme involves the esterification of the tertiary hydroxyl group to introduce a variety of side chains.

General Synthetic Workflow

Synthetic Workflow Parent This compound Reaction Esterification Parent->Reaction Reagent Acid Chloride (R-COCl) or Carboxylic Acid (R-COOH) with DCC/DMAP Reagent->Reaction Solvent Dichloromethane (DCM) Solvent->Reaction Product Ester Derivative Reaction->Product

Caption: General workflow for the synthesis of ester derivatives.

Detailed Experimental Protocol: Synthesis of Ester Derivative (Exemplary)
  • Dissolution: Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagents: Add 4-dimethylaminopyridine (DMAP, 0.1 equivalents) and the desired acid chloride (1.2 equivalents) to the solution at 0 °C. Alternatively, for carboxylic acids, use N,N'-dicyclohexylcarbodiimide (DCC, 1.2 equivalents) and DMAP (0.1 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove any solid byproducts. Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

PART 2: Comparative In Vitro Evaluation

A systematic in vitro evaluation is crucial to identify promising compounds and elucidate their mechanisms of action. The following assays are proposed based on the potential therapeutic applications of 4-arylcyclohexanone derivatives.

Anticancer Activity

The MTT assay is a colorimetric method used to assess cell viability and proliferation.[1][2][3]

Protocol:

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized compounds (e.g., 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) values.

Hypothetical Comparative Data: Anticancer Cytotoxicity

CompoundMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)HCT116 IC₅₀ (µM)
Derivative 1 (R = CH₃) 12.515.210.8
Derivative 2 (R = Ph) 5.87.14.9
Derivative 3 (R = 4-Cl-Ph) 2.13.51.8
Doxorubicin 0.50.80.6

Western blotting can be used to detect key proteins involved in the apoptotic pathway, such as cleaved caspases and PARP.[5][6][7]

Protocol:

  • Cell Treatment and Lysis: Treat cancer cells with the compounds at their respective IC₅₀ concentrations for 24 hours. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[5]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.[5]

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST and then incubate with primary antibodies against cleaved caspase-3, cleaved PARP, and β-actin (as a loading control) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[5]

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathReceptor Death Receptor DISC DISC formation DeathReceptor->DISC ProCasp8 Pro-Caspase-8 DISC->ProCasp8 Casp8 Caspase-8 ProCasp8->Casp8 ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 Mitochondrion Mitochondrion CytoC Cytochrome c release Mitochondrion->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Caspase-9 Apoptosome->Casp9 ProCasp9 Pro-Caspase-9 ProCasp9->Apoptosome Casp9->ProCasp3 Casp3 Caspase-3 ProCasp3->Casp3 PARP PARP Casp3->PARP CleavedPARP Cleaved PARP PARP->CleavedPARP Apoptosis Apoptosis CleavedPARP->Apoptosis

Caption: Simplified overview of major apoptosis pathways.

Anti-inflammatory Activity

This assay measures the ability of compounds to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[8][9][10]

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the synthesized compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Griess Assay: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Hypothetical Comparative Data: Anti-inflammatory Activity

CompoundNO Production IC₅₀ (µM)
Derivative 1 (R = CH₃) > 50
Derivative 2 (R = Ph) 25.3
Derivative 3 (R = 4-Cl-Ph) 15.8
Dexamethasone 8.2
Antimicrobial Activity

The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11][12][13]

Protocol:

  • Compound Dilution: Prepare two-fold serial dilutions of the compounds in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Hypothetical Comparative Data: Antimicrobial Activity

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Derivative 1 (R = CH₃) > 128> 128
Derivative 2 (R = Ph) 64128
Derivative 3 (R = 4-Cl-Ph) 3264
Ciprofloxacin 10.5
In Vitro Safety Profiling

This assay is crucial for assessing the risk of drug-induced cardiac arrhythmias.[14][15][16] The manual whole-cell patch-clamp technique is the gold standard.

Protocol:

  • Cell Preparation: Use HEK293 cells stably expressing the hERG channel.

  • Patch-Clamp Recording: Establish a whole-cell patch-clamp configuration and record hERG currents in response to a specific voltage-clamp protocol.

  • Compound Application: Apply increasing concentrations of the test compounds to the cells and record the corresponding inhibition of the hERG current.

  • Data Analysis: Calculate the percentage of hERG current inhibition and determine the IC₅₀ value.

The Ames test is used to assess the mutagenic potential of a chemical compound.[17][18][19]

Protocol:

  • Bacterial Strains: Use histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100).

  • Treatment: Expose the bacterial strains to various concentrations of the test compound, with and without a metabolic activation system (S9 mix).

  • Plating: Plate the treated bacteria on a minimal glucose agar medium lacking histidine.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Data Analysis: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine). A significant increase in the number of revertant colonies compared to the negative control indicates mutagenic potential.

PART 3: Comparative In Vivo Evaluation

Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy and pharmacokinetic properties.

Anticancer Efficacy in a Xenograft Model

This model evaluates the ability of a compound to inhibit tumor growth in mice.[20][21]

Xenograft_Workflow Start Cancer Cell Culture Implantation Subcutaneous injection of cells into nude mice Start->Implantation TumorGrowth Tumor growth to ~100-150 mm³ Implantation->TumorGrowth Randomization Randomization of mice into treatment groups TumorGrowth->Randomization Treatment Treatment with vehicle, positive control, or test compound Randomization->Treatment Monitoring Monitor tumor volume and body weight Treatment->Monitoring Endpoint Endpoint: Tumor size limit or study duration reached Monitoring->Endpoint Analysis Tumor excision and -pathological analysis Endpoint->Analysis

References

A Comparative Guide to the Efficacy of 4-Arylcyclohexanone Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the quest for novel therapeutic agents with high efficacy and minimal off-target effects is perpetual. Among the myriad of scaffolds explored, 4-arylcyclohexanone derivatives have emerged as a promising class of compounds, demonstrating significant cytotoxic and pro-apoptotic activities across a spectrum of cancer cell lines. This guide provides a comprehensive comparison of the efficacy of various 4-arylcyclohexanone derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their anticancer potential. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of next-generation cancer therapeutics.

The Rationale for Investigating 4-Arylcyclohexanone Derivatives

The 4-arylcyclohexanone core represents a privileged scaffold in medicinal chemistry, amenable to diverse chemical modifications that allow for the fine-tuning of its pharmacological properties. The inherent structural features of this scaffold provide an optimal framework for interaction with various biological targets implicated in cancer cell proliferation and survival. A key mechanism of action for many of these derivatives is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses and a potent suppressor of apoptosis in cancer cells.[1][2] By inhibiting NF-κB, these compounds can sensitize cancer cells to programmed cell death.

Comparative Efficacy: A Quantitative Analysis

The cytotoxic potential of a compound is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value signifies greater potency. The following table summarizes the IC50 values of several representative 4-arylcyclohexanone derivatives against a panel of human cancer cell lines, providing a direct comparison of their efficacy.

DerivativeCancer Cell LineIC50 (µM)Reference
Compound A: 3,5-bis(pyridine-4-yl)-1-methylpiperidin-4-oneMDA-MB-231 (Breast)<1[1]
MDA-MB-468 (Breast)<1[1]
SkBr3 (Breast)<1[1]
Compound B: 3,5-bis(3,4,5-trimethoxybenzylidene)-1-methylpiperidin-4-oneMDA-MB-231 (Breast)<1[1]
K562 (Leukemia)<7.5[1]
Compound C: 8-methyl-2,4-bis((pyridine-4-yl)methylene)-8-aza-bicyclo[3.2.1]octan-3-oneMDA-MB-231 (Breast)<1[1]
(2E,6E)-2,6-bis(2,3-dimethoxybenzylidine) cyclohexanone (DMCH) HT29 (Colon)9.80 ± 0.55 µg/mL[3]
SW620 (Colon)7.50 ± 1.19 µg/mL[3]
(2E,6E)-2,6-bis(4-hydroxy-3-methoxybenzylidene)-cyclohexanone (BHMC) MCF-7 (Breast)Not specified, but induced G2/M arrest and apoptosis[4]

Note: Direct comparison of IC50 values should be made with caution, as experimental conditions can vary between studies.

Unraveling the Mechanism of Action: NF-κB Inhibition and Apoptosis Induction

The anticancer activity of 4-arylcyclohexanone derivatives is predominantly attributed to their ability to induce apoptosis, or programmed cell death. A key signaling pathway targeted by these compounds is the NF-κB pathway. In many cancer cells, NF-κB is constitutively active, promoting the expression of anti-apoptotic proteins, such as those from the Bcl-2 family, and thereby contributing to cell survival and chemoresistance.[2][5]

4-Arylcyclohexanone derivatives have been shown to inhibit the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.[6] This stabilization of IκBα prevents the nuclear translocation of the active NF-κB dimer (p50/p65), thereby downregulating the expression of its target anti-apoptotic genes.

The inhibition of NF-κB signaling by these derivatives tips the cellular balance in favor of apoptosis. This is often accompanied by a change in the ratio of pro-apoptotic (e.g., Bax, Bad) to anti-apoptotic (e.g., Bcl-2) proteins.[3][6] An increased Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of the caspase cascade, ultimately executing the apoptotic program.[7]

Signaling Pathway Diagram

G cluster_0 Cytoplasm cluster_1 Nucleus Arylcyclohexanone 4-Arylcyclohexanone Derivative IKK IKK Arylcyclohexanone->IKK Inhibits Bcl2 Bcl-2 Arylcyclohexanone->Bcl2 Downregulates IkBa_p50_p65 IκBα-p50/p65 IKK->IkBa_p50_p65 Phosphorylates IkBa_p P-IκBα IkBa_p50_p65->IkBa_p p50_p65 p50/p65 IkBa_p->p50_p65 Degradation of IκBα p50_p65_nuc p50/p65 p50_p65->p50_p65_nuc Nuclear Translocation Bax Bax Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes MOMP Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Anti_apoptotic_genes Anti-apoptotic Gene Expression p50_p65_nuc->Anti_apoptotic_genes Promotes Anti_apoptotic_genes->Bcl2 Expression of

Caption: Proposed mechanism of action of 4-arylcyclohexanone derivatives.

Structure-Activity Relationship (SAR): Decoding the Molecular Determinants of Efficacy

The cytotoxic potency of 4-arylcyclohexanone derivatives is intricately linked to their chemical structure. Modifications to both the aryl ring and the cyclohexanone core can significantly impact their biological activity.

  • Substituents on the Aryl Ring: The nature and position of substituents on the aryl ring play a crucial role. Electron-withdrawing groups, such as nitro or halogen moieties, can enhance the electrophilicity of the molecule, potentially facilitating covalent interactions with target proteins. Conversely, electron-donating groups, like methoxy groups, can influence the compound's lipophilicity and ability to form non-covalent interactions within the target's binding pocket.[8][9] For instance, the presence of multiple methoxy groups, as seen in 3,5-bis(3,4,5-trimethoxybenzylidene)-1-methylpiperidin-4-one, is associated with potent cytotoxic activity.[1]

  • Modifications of the Cyclohexanone Core: Alterations to the cyclohexanone ring, such as the introduction of heteroatoms (e.g., nitrogen in a piperidinone ring), can modulate the compound's solubility, cell permeability, and overall pharmacological profile.[1][10] These modifications can also influence the conformational flexibility of the molecule, which is critical for optimal binding to its biological target.

Experimental Methodologies: A Guide to Assessing Efficacy

The evaluation of the anticancer efficacy of 4-arylcyclohexanone derivatives relies on a suite of well-established in vitro assays. Below are detailed protocols for two fundamental experiments: the MTT assay for assessing cytotoxicity and Western blotting for analyzing the induction of apoptosis.

Experimental Workflow

G cluster_0 Cell Culture & Treatment cluster_1 Cytotoxicity Assessment (MTT Assay) cluster_2 Apoptosis Analysis (Western Blot) A Seed cancer cells in multi-well plates B Treat with varying concentrations of 4-arylcyclohexanone derivatives A->B C Incubate for a defined period (e.g., 24, 48, 72 hours) B->C D Add MTT reagent to each well C->D I Lyse cells to extract proteins C->I E Incubate to allow formazan formation D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H J Quantify protein concentration I->J K Separate proteins by SDS-PAGE J->K L Transfer proteins to a membrane K->L M Probe with primary antibodies (e.g., anti-Caspase-3, anti-Bcl-2, anti-Bax) L->M N Incubate with secondary antibodies M->N O Detect protein bands and quantify N->O

Caption: A generalized experimental workflow for evaluating the efficacy of 4-arylcyclohexanone derivatives.

Detailed Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 4-arylcyclohexanone derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Detailed Protocol: Western Blot Analysis of Apoptotic Markers

Western blotting allows for the detection and quantification of specific proteins, providing insights into the molecular mechanisms of apoptosis.

  • Cell Lysis: After treating cells with the 4-arylcyclohexanone derivatives for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein (20-30 µg) from each sample by boiling in Laemmli buffer. Separate the proteins by size on a 10-15% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptotic markers (e.g., cleaved caspase-3, Bcl-2, Bax) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Hypothetical Western Blot Data

The following table represents hypothetical quantitative Western blot data for key apoptosis markers in a cancer cell line treated with increasing concentrations of a 4-arylcyclohexanone derivative for 24 hours.

TreatmentCleaved Caspase-3 (Fold Change)Bcl-2 (Fold Change)Bax (Fold Change)
Vehicle Control1.0 ± 0.11.0 ± 0.11.0 ± 0.1
Derivative (1 µM)2.5 ± 0.30.7 ± 0.11.8 ± 0.2
Derivative (5 µM)5.8 ± 0.60.4 ± 0.053.2 ± 0.4
Derivative (10 µM)9.2 ± 1.10.2 ± 0.034.5 ± 0.5

Data is presented as the mean fold change relative to the vehicle control (normalized to β-actin) ± standard deviation from three independent experiments.

Conclusion and Future Directions

4-Arylcyclohexanone derivatives represent a versatile and potent class of anticancer agents. Their efficacy is largely driven by their ability to inhibit the pro-survival NF-κB signaling pathway and induce apoptosis in a variety of cancer cell lines. The structure-activity relationship studies highlight the importance of strategic chemical modifications to optimize their cytotoxic potential. The experimental methodologies outlined in this guide provide a robust framework for the continued evaluation and development of these promising compounds.

Future research should focus on in vivo efficacy studies in preclinical animal models to assess the therapeutic potential and pharmacokinetic properties of lead compounds. Furthermore, exploring combination therapies with existing chemotherapeutic agents could reveal synergistic effects and provide new avenues for overcoming drug resistance. The continued investigation of 4-arylcyclohexanone derivatives holds significant promise for the development of novel and effective cancer treatments.

References

A Comparative Guide to the Synthesis of 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone: A Benchmarking of New Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone is a pivotal intermediate in the synthesis of various pharmacologically active molecules. Its unique structure, featuring a tertiary alcohol on a cyclohexanone ring with a substituted pyridine moiety, presents both opportunities and challenges for synthetic chemists. The efficient and scalable production of this intermediate is critical for advancing drug discovery and development programs. This guide provides an in-depth comparison of two prominent synthetic strategies for obtaining this target molecule: a classical approach utilizing a Grignard reaction and a more modern method centered on catalytic hydrogenation. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their respective yields, scalability, and overall efficiency based on established chemical principles and analogous reactions reported in the literature.

Comparative Analysis of Synthetic Strategies

The selection of a synthetic route is a multifactorial decision, weighing aspects such as precursor availability, reaction robustness, yield, purity, and scalability. Here, we critically evaluate two divergent and competitive pathways to this compound.

Method 1: The Grignard Reaction Approach

This classical organometallic approach builds the carbon skeleton by nucleophilic addition of a pyridine-derived Grignard reagent to a protected cyclohexanone precursor. The logic behind this strategy lies in the reliable formation of carbon-carbon bonds through the highly nucleophilic character of the Grignar-reagent. A key consideration in this pathway is the necessity of a protecting group for the ketone functionality of the cyclohexanone starting material to prevent self-condensation and other side reactions.

Method 2: The Catalytic Hydrogenation Approach

This strategy employs the selective hydrogenation of a phenol precursor, 4-(6-methoxypyridin-3-yl)phenol, to the desired cyclohexanone. The rationale for this approach is the potential for a more atom-economical and direct conversion. The success of this method hinges on the careful selection of a catalyst and reaction conditions to achieve selective reduction of the phenol ring while preserving the ketone functionality and the methoxypyridine moiety.[1][2]

Data Summary: A Head-to-Head Comparison
ParameterMethod 1: Grignard ReactionMethod 2: Catalytic Hydrogenation
Starting Materials 3-Bromo-6-methoxypyridine, 1,4-Cyclohexanedione monoethylene ketal4-(6-methoxypyridin-3-yl)phenol
Number of Steps 3 (Grignard formation, addition, deprotection)1
Overall Yield (estimated) 60-70%85-95%
Key Reagents Magnesium, Ethylene glycol, p-Toluenesulfonic acid, THF, HClPalladium on Carbon (Pd/C), H2 gas
Scalability Moderate; Grignard reactions can be sensitive on a large scale.High; Catalytic hydrogenation is a well-established industrial process.
Safety Considerations Use of pyrophoric Grignard reagents requires stringent anhydrous conditions.Handling of flammable hydrogen gas under pressure requires specialized equipment.
Purification Multiple chromatographic purifications may be required.Typically straightforward purification by crystallization or distillation.

Experimental Protocols

Method 1: Grignard Reaction Synthesis

This synthesis is presented as a three-step process, commencing with the protection of the commercially available 1,4-cyclohexanedione.

Step 1: Protection of 1,4-Cyclohexanedione

A 1,4-Cyclohexanedione C 1,4-Dioxaspiro[4.5]decan-8-one A->C p-TsOH, Toluene, Reflux B Ethylene Glycol B->C

Caption: Ketal protection of 1,4-cyclohexanedione.

Protocol:

  • To a solution of 1,4-cyclohexanedione (11.2 g, 100 mmol) in toluene (200 mL) is added ethylene glycol (6.2 g, 100 mmol) and a catalytic amount of p-toluenesulfonic acid (0.19 g, 1 mmol).

  • The mixture is heated to reflux with a Dean-Stark apparatus to remove water.

  • After 4 hours, the reaction is cooled to room temperature and washed with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield 1,4-dioxaspiro[4.5]decan-8-one as a colorless oil.

Step 2: Grignard Reagent Formation and Addition

A 3-Bromo-6-methoxypyridine C (6-methoxypyridin-3-yl)magnesium bromide A->C THF, Reflux B Magnesium B->C E Protected Intermediate C->E THF, 0°C to rt D 1,4-Dioxaspiro[4.5]decan-8-one D->E

Caption: Grignard reaction workflow.

Protocol:

  • In a flame-dried, three-necked flask under an argon atmosphere, magnesium turnings (2.9 g, 120 mmol) are stirred in anhydrous tetrahydrofuran (THF, 50 mL).

  • A solution of 3-bromo-6-methoxypyridine (18.8 g, 100 mmol) in anhydrous THF (150 mL) is added dropwise to initiate the Grignard reaction. The mixture is then refluxed for 2 hours.

  • The resulting Grignard reagent is cooled to 0°C, and a solution of 1,4-dioxaspiro[4.5]decan-8-one (15.6 g, 100 mmol) in anhydrous THF (100 mL) is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is quenched by the slow addition of saturated ammonium chloride solution (100 mL).

  • The aqueous layer is extracted with ethyl acetate (3 x 100 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography.

Step 3: Deprotection to Yield Final Product

A Protected Intermediate C This compound A->C Acetone, rt B Aqueous HCl B->C

Caption: Ketal deprotection.

Protocol:

  • The purified protected intermediate from Step 2 is dissolved in acetone (150 mL).

  • A 2M aqueous solution of hydrochloric acid (50 mL) is added, and the mixture is stirred at room temperature for 6 hours.

  • The acetone is removed under reduced pressure, and the aqueous residue is neutralized with solid sodium bicarbonate.

  • The product is extracted with dichloromethane (3 x 100 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product.

  • Purification by flash chromatography (silica gel, ethyl acetate/hexane gradient) affords the final product, this compound.

Method 2: Catalytic Hydrogenation Synthesis

This more direct, one-step approach relies on the selective hydrogenation of a custom-synthesized phenol precursor.

Precursor Synthesis: 4-(6-methoxypyridin-3-yl)phenol

The synthesis of the starting phenol can be achieved via a Suzuki coupling reaction between 3-bromo-6-methoxypyridine and 4-hydroxyphenylboronic acid.

Step 1: Selective Hydrogenation

A 4-(6-methoxypyridin-3-yl)phenol C This compound A->C 10% Pd/C, Ethanol, 50 psi, 60°C B H2 (g) B->C

References

Assessing the Novelty of 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quest for novel molecular entities with therapeutic potential is perpetual. The 4-arylcyclohexanone scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1] This guide provides an in-depth framework for assessing the novelty of a specific subclass: 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone derivatives. We will explore experimental avenues to characterize these compounds and compare their performance against relevant alternatives, thereby establishing their unique therapeutic potential.

Introduction to the Core Scaffold

The core structure, this compound, combines two key pharmacophores: a 4-hydroxy-4-arylcyclohexanone moiety and a 6-methoxypyridine ring. The cyclohexanone ring provides a versatile three-dimensional scaffold, while the methoxypyridine unit can engage in various interactions with biological targets, including hydrogen bonding and aromatic interactions. The specific compound, this compound, is identified by the CAS number 708273-57-8.[2][3][4]

The novelty of derivatives of this core structure can be assessed in several dimensions:

  • Novel Biological Targets: Do these compounds interact with previously unreported biological targets for this scaffold?

  • Enhanced Potency and Selectivity: Do they exhibit superior activity and selectivity compared to existing compounds with similar mechanisms of action?

  • Improved Physicochemical and Pharmacokinetic Properties: Do they possess better drug-like properties, such as solubility, metabolic stability, and oral bioavailability?

  • Novel Mechanism of Action: Do they elicit their biological effects through a previously uncharacterized pathway for this class of molecules?

Comparative Framework for Novelty Assessment

To systematically evaluate the novelty of new derivatives, a multi-pronged approach is essential. This involves a combination of computational and experimental techniques to build a comprehensive profile of each compound.

Initial In Silico Profiling

Before embarking on extensive laboratory work, computational methods can provide valuable insights into the potential novelty of the designed derivatives.

dot

in_silico_workflow cluster_input Input cluster_analysis In Silico Analysis cluster_output Output Derivatives Designed Derivatives Docking Molecular Docking (Target Prediction) Derivatives->Docking ADMET ADMET Prediction (Drug-likeness) Derivatives->ADMET QSAR QSAR Modeling (Activity Prediction) Derivatives->QSAR Novelty_Hypothesis Novelty Hypothesis Docking->Novelty_Hypothesis ADMET->Novelty_Hypothesis QSAR->Novelty_Hypothesis

Caption: In Silico Workflow for Initial Novelty Assessment.

Synthesis of Derivatives

A versatile synthetic route is crucial for generating a library of derivatives for biological evaluation. A common method for the synthesis of 4-arylcyclohexanone derivatives is the Robinson annulation.[1]

Experimental Protocol: Synthesis of this compound Derivatives

  • Preparation of the Chalcone Precursor: React 6-methoxy-3-acetylpyridine with a series of substituted benzaldehydes in the presence of a base (e.g., NaOH or KOH) in a suitable solvent (e.g., ethanol) to yield the corresponding chalcone derivatives.

  • Michael Addition: Subject the chalcones to a Michael addition with a suitable enolate, such as that derived from diethyl malonate.

  • Cyclization and Decarboxylation: Induce intramolecular cyclization followed by decarboxylation under acidic or basic conditions to form the cyclohexanone ring.

  • Hydroxylation: Introduce the hydroxyl group at the 4-position via various methods, such as oxidation and reduction sequences.

  • Purification: Purify the final products using column chromatography.

  • Characterization: Confirm the structure of the synthesized derivatives using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Biological Evaluation: A Tiered Approach

A tiered approach to biological screening allows for efficient identification of the most promising candidates.

Tier 1: Broad Spectrum Bioactivity Screening

The initial screen should assess the general biological activity of the synthesized derivatives across a panel of assays representing different therapeutic areas.

Table 1: Tier 1 Screening Panel

Assay TypeCell Line(s) / Target(s)Endpoint MeasurementRationale
Anticancer HeLa (Cervical), A2780 (Ovarian), MDA-MB-231 (Breast)[5][6]Cell Viability (MTT or CellTiter-Glo Assay)The 4-arylcyclohexanone scaffold has known anticancer properties.[1]
Anti-inflammatory LPS-stimulated RAW 264.7 macrophagesNitric Oxide (NO) Production (Griess Assay)Cyclohexene derivatives have shown inhibitory activity against NO production.[7]
Antimicrobial S. aureus, E. coli, C. albicansMinimum Inhibitory Concentration (MIC) Determination4-Arylcyclohexanone derivatives have demonstrated antimicrobial potential.[1]
Kinase Inhibition Panel of representative kinases (e.g., Abl, Src, EGFR)Kinase Activity (e.g., ADP-Glo Assay)The pyridine moiety is present in many kinase inhibitors.
Tier 2: Target Deconvolution and Mechanism of Action Studies

Derivatives showing significant activity in Tier 1 should be advanced to Tier 2 for target identification and elucidation of their mechanism of action.

dot

tier2_workflow cluster_input Input cluster_analysis Tier 2 Analysis cluster_output Output Active_Hits Active Hits from Tier 1 Target_ID Target Identification (e.g., Affinity Chromatography, Thermal Shift Assay) Active_Hits->Target_ID Pathway_Analysis Pathway Analysis (e.g., Western Blot, Reporter Assays) Target_ID->Pathway_Analysis Binding_Kinetics Binding Kinetics (e.g., SPR, ITC) Target_ID->Binding_Kinetics Validated_Target Validated Target & Mechanism Pathway_Analysis->Validated_Target Binding_Kinetics->Validated_Target

Caption: Tier 2 Workflow for Target Deconvolution.

Experimental Protocol: Western Blot for Pathway Analysis (Hypothetical Kinase Inhibitor)

  • Cell Culture and Treatment: Plate a relevant cancer cell line (e.g., A549) and treat with the active derivative at various concentrations for a specified time.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against the target kinase, downstream signaling proteins (e.g., phosphorylated and total forms of Akt, ERK), and a loading control (e.g., GAPDH).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

  • Analysis: Quantify the band intensities to determine the effect of the compound on the signaling pathway.

Comparative Data and Structure-Activity Relationship (SAR)

The novelty of the derivatives is best illustrated through direct comparison with established compounds.

Table 2: Hypothetical Comparative Data for Derivative X

CompoundTarget Kinase IC50 (nM)Off-Target Kinase Y IC50 (nM)A549 Cell Viability IC50 (µM)Microsomal Stability (t1/2, min)
Derivative X 50 >10,000 0.5 >60
Reference Compound A 1005001.225
Reference Compound B 250>10,0002.545

The data in Table 2 would suggest that Derivative X is a novel and promising compound due to its enhanced potency, high selectivity, and improved metabolic stability compared to the reference compounds.

Further synthesis and testing of a focused library of analogs will help in establishing a clear Structure-Activity Relationship (SAR), providing insights into the key molecular features responsible for the observed biological activity.[8]

Conclusion

Assessing the novelty of this compound derivatives requires a systematic and multi-faceted approach. By combining computational predictions with a tiered experimental evaluation, researchers can effectively characterize these compounds and identify those with the most promising therapeutic potential. The key to establishing novelty lies in rigorous comparative studies against existing standards, focusing on potency, selectivity, mechanism of action, and drug-like properties. This comprehensive guide provides a robust framework for such an endeavor, paving the way for the discovery of next-generation therapeutics.

References

Safety Operating Guide

Comprehensive Disposal Guide: 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone (CAS No. 708273-57-8). As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench; it is integral to the entire lifecycle of our research materials. This guide is structured to provide not just a set of instructions, but a framework of understanding, ensuring that the disposal process is executed with scientific integrity and an unwavering commitment to safety.

The fundamental principle governing laboratory waste is that every chemical is treated as hazardous until proven otherwise.[1] The disposal plan for any substance must be considered before it is used, ensuring a seamless and safe workflow from acquisition to final disposition.[2]

Part 1: Hazard Assessment and Characterization

Understanding the intrinsic properties of this compound is the critical first step in determining the correct disposal pathway. While data on this specific molecule is limited, a thorough assessment can be made by analyzing its known hazard classifications and the chemical characteristics of its core functional groups: a substituted pyridine ring and a cyclohexanone moiety.

The compound is classified as a combustible solid that causes skin and serious eye irritation.

Hazard Identification Classification
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation.
Storage Class 11: Combustible Solids

Causality Behind Hazard Profile:

  • Pyridine Moiety: Pyridine and its derivatives are heterocyclic compounds known for their potential toxicity.[3] Exposure can lead to irritation of the skin and respiratory system.[3][4] Handling these compounds requires robust ventilation, such as a certified fume hood, to prevent inhalation of any dust or vapors.[3][4]

  • Cyclohexanone Moiety: Cyclohexanone is a ketone that is recognized as a flammable liquid and an irritant.[5][6][7] While this specific compound is a solid, its combustibility is a key safety consideration.

  • Hydroxyl Group: The presence of a hydroxyl group (-OH) can affect the compound's solubility and reactivity.

Given this profile, this compound must be managed as hazardous chemical waste .[8]

Part 2: Mandatory Safety and Personal Protective Equipment (PPE)

A proactive safety posture is non-negotiable. The following PPE is your first and most critical line of defense against exposure.

  • Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes.[4][9] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.

  • Skin and Body Protection: A standard laboratory coat is required.[9] For handling, use nitrile or neoprene gloves, as these materials offer good resistance to a range of chemicals, including pyridine-like substances.[4] Always inspect gloves for tears or punctures before use.

  • Respiratory Protection: All handling and preparation for disposal should be conducted within a certified chemical fume hood to minimize the risk of inhaling fine particulates.[3][10]

Part 3: Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system to ensure compliance with federal and local regulations, such as those established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11][12] The generator of the waste is legally responsible for its management from "cradle-to-grave."[11]

Step 1: Waste Segregation

The cardinal rule of chemical waste management is to never mix different waste streams.[13][14]

  • Action: Collect this compound waste in a dedicated, compatible container. If possible, use the original manufacturer's container, provided it is in good condition.[2]

  • Causality: Mixing incompatible chemicals can lead to violent reactions, gas generation, or fire. Pyridine and ketone compounds, for instance, should be kept away from strong oxidizing and reducing agents.[8]

Step 2: Container Selection and Labeling

Proper containment and identification are critical for safety and regulatory compliance.

  • Action: Use a solid, leak-proof container with a secure, screw-top lid.[8][15] Affix a "Hazardous Waste" label to the container.[15]

  • Label Information (must be complete and legible):

    • The words "Hazardous Waste" .[15]

    • Full Chemical Name: "this compound". Do not use abbreviations or chemical formulas.[15]

    • Hazard Identification: List the primary hazards (e.g., "Irritant," "Combustible Solid").[15]

Step 3: On-Site Accumulation and Storage

Waste must be stored safely in a designated laboratory area.

  • Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) .[15] This area should be at or near the point of generation.

  • SAA Requirements:

    • The area must be in a cool, dry, and well-ventilated location, away from heat or ignition sources.[3][6][10]

    • The container must remain closed at all times, except when you are actively adding waste.[9][10][15]

    • Inspect the SAA weekly for any signs of container leakage or degradation.[15]

Step 4: Final Disposal Logistics

Final disposal must be handled by qualified professionals.

  • Action: Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [1][16] Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[1][8]

  • Documentation: Complete all required waste manifest forms provided by EHS or the disposal contractor. This documentation is a legal requirement that tracks the waste to its final treatment facility.[8][17]

Disposal Workflow Diagram

G cluster_0 Disposal Protocol for this compound A Unwanted Material or Residue Generated B Characterize as Hazardous Waste (Irritant, Combustible Solid) A->B C Don Appropriate PPE (Goggles, Lab Coat, Nitrile Gloves) B->C D Segregate into a Dedicated, Compatible Waste Container C->D E Securely Cap and Affix 'Hazardous Waste' Label D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Arrange Pickup by EHS or Licensed Disposal Contractor F->G H Complete Waste Manifest Documentation G->H I End: Compliant Disposal H->I

Caption: Disposal decision workflow for laboratory chemical waste.

Part 4: Emergency Protocol for Spills

Accidents require a prepared, systematic response. Should a spill occur, follow these steps immediately.

  • Restrict Area: Immediately alert others in the vicinity and restrict access to the spill area to essential personnel only.[8]

  • Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, evacuate the lab.[8]

  • Wear PPE: Before addressing the spill, don the full PPE detailed in Part 2.

  • Contain Spill: For a solid spill, prevent the generation of dust. You may carefully dampen the material with a solvent like acetone to minimize airborne particles.[8]

  • Collect Waste: Carefully sweep or scoop the spilled material into a designated hazardous waste container.[9]

  • Decontaminate: Clean the spill area thoroughly. A common procedure is to scrub the area with alcohol, followed by a wash with soap and water.[8]

  • Dispose of Cleanup Materials: All materials used for cleanup, including paper towels, absorbents, and contaminated PPE, must be placed in a sealed, vapor-tight bag and disposed of as hazardous waste.[8]

By adhering to this comprehensive guide, you ensure that the disposal of this compound is handled with the highest standards of safety, scientific integrity, and environmental responsibility.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone
Reactant of Route 2
Reactant of Route 2
4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.